Ferrichrome Iron-free
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H45N9O12 |
|---|---|
Molecular Weight |
687.7 g/mol |
IUPAC Name |
N-[3-[(2S,5S,8R)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44)/t19-,20+,21+/m1/s1 |
InChI Key |
ZFDAUYPBCXMSBF-HKBOAZHASA-N |
Isomeric SMILES |
CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O |
Canonical SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Elusive Structure of Iron-Free Ferrichrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrichrome, a cyclic hexapeptide siderophore produced by various fungi, plays a critical role in iron acquisition. Its iron-free form, known as deferriferrichrome, is the precursor to the iron-chelating molecule. Understanding the structure of deferriferrichrome is paramount for elucidating the mechanism of iron uptake and for the development of novel antimicrobial agents that target this essential pathway. This technical guide provides a comprehensive overview of the current knowledge on the structure of iron-free ferrichrome, including its chemical composition, biosynthetic pathway, and the challenges associated with its structural determination. While precise quantitative structural data for the apo-form remains elusive in public databases, this guide outlines the experimental methodologies employed for its characterization and presents a conceptual framework for its structural analysis.
Introduction
Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential element for their growth and proliferation. Ferrichrome is a prominent member of the hydroxamate class of siderophores. The iron-free ligand, deferriferrichrome, is a cyclic hexapeptide consisting of a repeating unit of three glycine residues and three L-ornithine residues. The ornithine side chains are modified by N-acetylation and N-hydroxylation, forming the hydroxamate groups that are responsible for coordinating the ferric ion.
The structure of the iron-bound ferrichrome is well-characterized as a rigid, propeller-like conformation. In contrast, the iron-free form, deferriferrichrome, exhibits significant conformational flexibility in solution, existing as an equilibrium of at least two interconverting conformers[1]. This inherent flexibility is crucial for its biological function, allowing it to adopt a conformation suitable for iron binding, but it also presents a significant challenge for its structural elucidation.
Chemical Structure and Properties
The fundamental structure of deferriferrichrome is a cyclic hexapeptide with the following sequence: cyclo-(-Gly-Gly-Gly-Orn(N⁵-acetyl, N⁵-hydroxy)-Orn(N⁵-acetyl, N⁵-hydroxy)-Orn(N⁵-acetyl, N⁵-hydroxy)-).
| Property | Value |
| Molecular Formula | C₂₇H₄₅N₉O₁₂ |
| Molecular Weight | 687.7 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and polar organic solvents |
Biosynthesis of Ferrichrome
The biosynthesis of ferrichrome is a multi-step enzymatic process that begins with the modification of L-ornithine. The key enzymes and genes involved in this pathway have been identified in several fungal species, including Ustilago maydis and Omphalotus olearius.
Ferrichrome Biosynthetic Pathway
Caption: Biosynthetic pathway of ferrichrome.
Structural Determination Methodologies
The determination of the three-dimensional structure of deferriferrichrome relies on two primary analytical techniques: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the molecule's inherent flexibility, a combination of these methods, along with computational modeling, is often necessary to obtain a comprehensive structural understanding.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of a molecule in its crystalline state. The primary challenge in applying this technique to deferriferrichrome is obtaining well-ordered crystals, a process hindered by its conformational flexibility.
-
Purification: Deferriferrichrome must be purified to homogeneity, typically using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).
-
Crystallization Screening: A wide range of crystallization conditions are screened using techniques like vapor diffusion (hanging drop or sitting drop) or microbatch methods. This involves varying parameters such as pH, temperature, precipitant type and concentration, and the presence of additives.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to improve their size and quality for diffraction experiments.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic coordinates are derived and refined.
Caption: Conceptual workflow for X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For a flexible molecule like deferriferrichrome, NMR is particularly valuable as it can provide insights into the different conformations present in equilibrium.
A detailed, step-by-step NMR protocol for deferriferrichrome is not published. However, a typical approach would include:
-
Sample Preparation: A solution of highly purified deferriferrichrome is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
1D and 2D NMR Experiments: A series of NMR experiments are performed, including:
-
¹H NMR: To identify the different proton environments.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system (i.e., within the same amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons.
-
-
Data Analysis and Structure Calculation: The NMR data is analyzed to assign all the proton, carbon, and nitrogen resonances. The distance constraints from NOESY experiments are then used in computational modeling programs to calculate a family of structures that are consistent with the experimental data.
Quantitative Structural Data
To date, a Crystallographic Information File (CIF) or a comprehensive table of bond lengths, bond angles, and torsion angles for iron-free ferrichrome is not publicly available in crystallographic databases. This is likely due to the challenges in obtaining crystals suitable for high-resolution X-ray diffraction analysis. The solution-state flexibility further complicates the generation of a single, representative set of structural parameters.
Conclusion
The structure of iron-free ferrichrome, or deferriferrichrome, is a critical piece of the puzzle in understanding fungal iron acquisition. While its primary sequence and chemical composition are well-established, its three-dimensional structure in the absence of iron is characterized by significant conformational flexibility. This dynamic nature, while essential for its biological function, has made its precise structural determination challenging. Currently, detailed quantitative structural data for deferriferrichrome is not available in the public domain. Further research, potentially employing advanced techniques such as cryo-electron microscopy or solid-state NMR on microcrystalline samples, may be required to fully elucidate the intricate structural landscape of this important molecule. A deeper understanding of the apo-siderophore's structure will undoubtedly pave the way for the rational design of novel therapeutics targeting microbial iron metabolism.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Function of Apo-Ferrichrome in Fungi
This technical guide provides a comprehensive overview of the multifaceted biological functions of apo-ferrichrome in fungi. It covers its critical roles in iron acquisition, transport, and storage, its involvement in regulatory pathways, and its significance in fungal pathogenesis and broader metabolism. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways to serve as a valuable resource for the scientific community.
The Central Role of Iron and the Function of Apo-Ferrichrome
Iron is an indispensable nutrient for virtually all living organisms, including fungi, as it is a crucial cofactor for numerous essential enzymes involved in processes like respiration, DNA synthesis, and metabolism.[1][2] However, in the aerobic, neutral pH environments that many fungi inhabit, iron primarily exists in the highly insoluble ferric (Fe³⁺) state, making its acquisition a significant challenge.[1] To overcome this, most fungi have evolved sophisticated high-affinity iron uptake systems.[3]
One of the primary strategies for iron acquisition is the synthesis and secretion of low molecular weight, high-affinity ferric iron chelators known as siderophores.[3][4][5] Apo-ferrichrome is the iron-free, or apochelate, form of ferrichrome, a hydroxamate-type siderophore common in many fungal species.[4][6] The biological journey of this molecule begins with its synthesis and secretion as apo-ferrichrome to scavenge for environmental iron.[7] Once it binds to ferric iron with an exceptionally high affinity, it becomes ferrichrome, which is then recognized and taken up by specific transporters on the fungal cell surface.[1][7]
Core Biological Functions
Iron Scavenging and Transport
The primary and most well-understood function of apo-ferrichrome is to act as an extracellular scavenger for ferric iron.[7] Upon secretion, it effectively solubilizes and binds to Fe³⁺ from the environment. The resulting ferrichrome-iron complex is then imported into the fungal cell. Fungi employ two main strategies for the uptake of siderophore-bound iron:
-
Non-reductive Uptake: This "whole-ligand" uptake mechanism involves the transport of the entire ferrichrome-iron complex across the cell membrane by specific siderophore-iron transporters (SITs), which are part of the major facilitator superfamily of proteins.[1][3] In Saccharomyces cerevisiae, which cannot synthesize its own siderophores but can utilize those produced by other microbes (xenosiderophores), the ARN family of transporters (Arn1p, Arn2p/Taf1p, Arn3p/Sit1p, Arn4p/Enb1p) are responsible for this process.[1][6][8] Arn1p, in particular, is known to transport ferrichrome and related siderophores.[1][7] Once inside the cell, iron is released from the siderophore, potentially through reduction of Fe³⁺ to Fe²⁺ or ligand exchange.[6] The fate of the apo-ferrichrome after iron release can vary; in some fungi, it is re-secreted to scavenge more iron, while in others like S. cerevisiae, it appears to be degraded intracellularly.[7]
-
Reductive Iron Assimilation (RIA): In this mechanism, the ferric iron bound to ferrichrome is reduced to ferrous iron (Fe²⁺) at the cell surface by plasma membrane metalloreductases (encoded by genes like FRE1, FRE2).[7][9] The less tightly bound Fe²⁺ is then released from the siderophore and transported into the cell by a high-affinity ferrous transport complex, typically composed of a multicopper oxidase (e.g., Fet3p) and a permease (e.g., Ftr1p).[7][8]
The choice between these uptake strategies can depend on the fungal species and the specific siderophore. For instance, in Ustilago maydis, ferrichrome is taken up via the whole-ligand transport mechanism.[4]
Intracellular Iron Storage
Beyond its role in iron acquisition, ferrichrome also serves as a crucial intracellular iron storage molecule in many ascomycetes and basidiomycetes.[3][4][5] Unlike zygomycetes that may use ferritin-like compounds, these fungi utilize intracellular siderophores to safely store iron, preventing the generation of toxic free radicals via the Fenton reaction.[2][4] In Ustilago sphaerogena and Ustilago maydis, ferrichrome constitutes a significant portion of the cellular iron pool.[3] Studies in Aspergillus fumigatus have identified ferricrocin and hydroxyferricrocin, two intracellular ferrichrome-type siderophores, as essential for iron storage and distribution within the hyphae and conidia.[1] This stored iron is readily mobilizable to meet the metabolic needs of the cell.[7]
Regulation of Apo-Ferrichrome Biosynthesis and Transport
The synthesis of apo-ferrichrome and the expression of its transporters are tightly regulated to maintain iron homeostasis. This regulation primarily occurs at the transcriptional level and involves a conserved network of transcription factors:
-
Under Iron-Depleted Conditions: A bZIP transcription factor, HapX , becomes active. HapX promotes the expression of genes involved in siderophore biosynthesis and uptake.[10] It also represses iron-consuming pathways to conserve iron.[1][10] In Schizosaccharomyces pombe, the genes sib1⁺ (encoding a nonribosomal peptide synthetase) and sib2⁺ (encoding an L-ornithine N⁵-oxygenase), which are essential for ferrichrome biosynthesis, are upregulated.[11][12]
-
Under Iron-Replete Conditions: A GATA-type transcription factor, SreA (in filamentous fungi) or Fep1 (in S. pombe), acts as a repressor.[10][11] It binds to the promoter regions of genes involved in iron acquisition, including those for siderophore biosynthesis and transport, and represses their transcription to prevent iron overload and toxicity.[1][10][12]
This interplay between the activating function of HapX and the repressive function of SreA/Fep1 forms a negative feedback loop that allows the fungus to adapt its iron acquisition machinery to changing environmental iron availability.[1][10]
Role in Fungal Pathogenesis and Broader Metabolism
The ability to acquire iron is a critical virulence factor for pathogenic fungi, as the host environment is typically iron-limited due to iron-sequestering proteins like transferrin and lactoferrin.[1] Siderophore-mediated iron uptake is indispensable for the virulence of many fungal pathogens.[2][3] Deletion of genes involved in siderophore biosynthesis, such as the nonribosomal peptide synthetase (NRPS) gene NPS6, has been shown to severely impair the virulence of several plant pathogens.[2][10] In the human pathogen A. fumigatus, siderophores are crucial for scavenging host iron, and the loss of their biosynthesis significantly attenuates virulence.[3]
Recent studies have also uncovered broader metabolic roles for ferrichrome that extend beyond iron metabolism. In fission yeast, intrinsically produced ferrichrome has been shown to confer high tolerance to ammonium, a preferred nitrogen source that can otherwise suppress the uptake of other nitrogen sources.[13][14] Ferrichrome was also found to facilitate the growth of yeast under low-glucose conditions, suggesting a role in linking iron homeostasis with primary carbon and nitrogen metabolism.[14]
Quantitative Data on Ferrichrome Interactions
The efficiency of ferrichrome-mediated iron uptake is underpinned by the specific binding kinetics of the siderophore to its transporters. While comprehensive data is species-specific, studies have provided insights into these interactions.
| Fungal Species | Transporter | Ligand | Km / Kd (μM) | Measurement Type | Reference |
| Saccharomyces cerevisiae | Arn1p | Ferrichrome | ~2.5 | KT for uptake | [7] |
| Saccharomyces cerevisiae | Arn1p | Ferrichrome | High Affinity Site | Kd not specified | Binding Affinity |
| Cryptococcus neoformans | - | Fe(III) | 0.16 | Km (High-affinity reductase) | [4] |
Table 1: Summary of reported binding affinities and transport kinetics related to ferrichrome and iron uptake in fungi. KT refers to the transport affinity, Km to the Michaelis constant for an enzymatic process, and Kd to the dissociation constant for binding.
Experimental Methodologies
Ferrichrome-Binding Assay
This protocol is adapted from methodologies described for studying siderophore-transporter interactions.[7]
Objective: To quantify the binding of radiolabeled ferrichrome to fungal cells expressing a specific transporter.
Materials:
-
Fungal cells (e.g., S. cerevisiae strain transformed with a plasmid expressing the transporter of interest, like pOE-Arn1-HA).
-
Control cells (e.g., strain with an empty vector).
-
[⁵⁵Fe]Ferrichrome (radiolabeled ferrichrome).
-
Binding buffer (e.g., MES-buffered saline, pH 6.5).
-
Washing buffer (e.g., cold binding buffer).
-
Cellulose nitrate filters (or similar for separating cells from the medium).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Preparation: Grow fungal cells to mid-log phase in an appropriate medium. Harvest the cells by centrifugation, wash them with sterile water, and resuspend them in the binding buffer to a known cell density.
-
Binding Reaction: In a series of microcentrifuge tubes, incubate a fixed amount of cells with serial dilutions of [⁵⁵Fe]Ferrichrome. The concentration range should span the expected Kd.
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C to inhibit transport) for a set period (e.g., 30-60 minutes) to reach binding equilibrium.
-
Separation: Rapidly separate the cells from the unbound [⁵⁵Fe]Ferrichrome by filtering the reaction mixture through a cellulose nitrate filter. Immediately wash the filter with a generous volume of cold washing buffer to remove non-specifically bound ligand.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of [⁵⁵Fe]Ferrichrome retained on the cells is measured. Plot the bound ligand concentration against the free ligand concentration. Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the number of binding sites (Bmax).
Siderophore Transport Assay
This protocol is based on tracer studies using radiolabeled siderophores.[7]
Objective: To measure the rate of uptake of ferrichrome into fungal cells.
Materials:
-
Fungal cells.
-
[⁵⁵Fe]Ferrichrome or ¹⁴C-labeled apo-ferrichrome complexed with non-radioactive iron.
-
Uptake buffer (e.g., a minimal medium lacking iron).
-
Stop solution (e.g., cold buffer with a high concentration of unlabeled ferrichrome or a chelator like EDTA).
-
Microcentrifuge tubes.
-
Liquid scintillation counter.
Procedure:
-
Cell Preparation: Grow and prepare cells as in the binding assay, resuspending them in the uptake buffer. Pre-incubate the cells at the desired uptake temperature (e.g., 30°C).
-
Initiate Uptake: Start the transport reaction by adding a known concentration of radiolabeled ferrichrome to the cell suspension.
-
Time Course: At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the cell suspension.
-
Stop Reaction: Immediately transfer the aliquot to a tube containing ice-cold stop solution to halt the transport process.
-
Washing: Pellet the cells by centrifugation, discard the supernatant, and wash the cells several times with cold stop solution to remove external radioactivity.
-
Quantification: Resuspend the final cell pellet and transfer it to a scintillation vial. Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the intracellular radioactivity over time. The initial linear phase of this plot represents the initial rate of transport. Kinetic parameters like KT and Vmax can be determined by measuring the initial rates at different substrate concentrations.
Signaling and Biosynthetic Pathways
Apo-Ferrichrome Biosynthesis Pathway
The biosynthesis of apo-ferrichrome begins with the non-proteinogenic amino acid ornithine. Key enzymes include an L-ornithine N⁵-oxygenase and a nonribosomal peptide synthetase (NRPS).
Caption: Simplified biosynthetic pathway of apo-ferrichrome from L-ornithine.
Fungal Iron Uptake and Storage Workflow
This diagram illustrates the journey of apo-ferrichrome from secretion to its role in intracellular iron storage.
Caption: Workflow of ferrichrome-mediated iron uptake and intracellular storage.
Transcriptional Regulation of Iron Homeostasis
This diagram shows the core regulatory logic governing iron uptake in fungi.
Caption: Transcriptional control of iron uptake genes by HapX and SreA/Fep1.
Implications for Drug Development
The critical role of siderophore-mediated iron acquisition in fungal virulence makes it an attractive target for novel antifungal therapies. There are two primary strategies being explored:
-
Inhibition of Iron Uptake: Developing drugs that block siderophore biosynthesis, secretion, or uptake could effectively starve the pathogen of iron, hindering its growth and virulence within the host.
-
The "Trojan Horse" Strategy: This approach involves conjugating an antifungal agent to a siderophore like ferrichrome. The fungus, mistaking the conjugate for a vital nutrient, actively transports it into the cell via its siderophore transporters. Once inside, the antifungal is released, killing the cell. This strategy offers the potential for highly specific and efficient drug delivery to fungal pathogens.
Conclusion
Apo-ferrichrome is far more than a simple iron chelator. It is the foundational molecule in a sophisticated system that allows fungi to scavenge, transport, and safely store iron. Its biosynthesis and the subsequent uptake of ferrichrome are tightly regulated to maintain cellular iron homeostasis. The critical dependence of many pathogenic fungi on this system for survival and virulence highlights its potential as a prime target for the development of the next generation of antifungal drugs. Future research will likely continue to unravel the intricate connections between this ancient iron acquisition system and the broader metabolic and signaling networks within the fungal kingdom.
References
- 1. Iron acquisition strategies in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Iron in Plant Defence and Fungal Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. Acquisition, Transport, and Storage of Iron by Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular genetics of fungal siderophore biosynthesis and uptake: the role of siderophores in iron uptake and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of ferrichrome transport through Arn1p and its metabolism in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron acquisition in fungal pathogens of humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Regulatory Hub of Siderophore Biosynthesis in the Phytopathogenic Fungus Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron-Dependent Remodeling of Fungal Metabolic Pathways Associated with Ferrichrome Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron-dependent remodeling of fungal metabolic pathways associated with ferrichrome biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ferrichrome, a fungal-type siderophore, confers high ammonium tolerance to fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ferrichrome, a fungal-type siderophore, confers high ammonium tolerance to fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
Deferriferrichrome Biosynthesis in Aspergillus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the deferriferrichrome biosynthesis pathway in the fungal genus Aspergillus. Deferriferrichrome, and its iron-bound form ferricrocin (FC), is a crucial intracellular siderophore involved in iron storage, transport, germination, and oxidative stress resistance.[1][2] Understanding this pathway is critical, as siderophore biosynthesis is essential for the virulence of pathogenic species like Aspergillus fumigatus, making it a promising target for novel antifungal therapies.[2]
Core Biosynthesis Pathway
The biosynthesis of deferriferrichrome is a multi-step enzymatic process that converts the amino acid L-ornithine into a complex cyclic hexapeptide. The pathway is primarily localized to the cytoplasm.[1][3] The core pathway involves three key enzymatic steps, beginning with the hydroxylation of the precursor, followed by acetylation, and culminating in the assembly of the final molecule by a non-ribosomal peptide synthetase (NRPS).
The initial and committed step in the biosynthesis of all hydroxamate siderophores in Aspergillus, including deferriferrichrome, is the N-hydroxylation of L-ornithine.[2][4] This is followed by the acetylation of the newly formed hydroxyl group. The final step involves the complex assembly of three molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine, two molecules of glycine, and one molecule of serine into the cyclic peptide structure of deferriferrichrome.[5]
References
- 1. SidL, an Aspergillus fumigatus Transacetylase Involved in Biosynthesis of the Siderophores Ferricrocin and Hydroxyferricrocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. SidL, an Aspergillus fumigatus transacetylase involved in biosynthesis of the siderophores ferricrocin and hydroxyferricrocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
The Discovery and Enduring Significance of Ferrichrome: A Siderophore Case Study
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Since its initial isolation in 1952, ferrichrome has emerged as a cornerstone in the study of microbial iron acquisition.[1][2] This cyclic hexapeptide, a member of the hydroxamate class of siderophores, has been instrumental in elucidating the intricate mechanisms by which fungi and other microorganisms scavenge for the essential yet often scarce nutrient, iron. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of ferrichrome. It details the experimental protocols that have been pivotal in its study, presents key quantitative data, and visualizes the complex biological pathways in which it participates. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, offering both historical context and practical methodological insights into the world of siderophore biology.
Introduction: The Iron Problem and a Fungal Solution
Iron is a vital cofactor for a myriad of essential cellular processes, including DNA synthesis, respiration, and various enzymatic reactions.[1] However, in aerobic environments at physiological pH, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it largely unavailable to living organisms.[1] To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, central to which are siderophores—low-molecular-weight, high-affinity iron-chelating molecules.[3]
Ferrichrome, first isolated from the smut fungus Ustilago sphaerogena, stands as one of the earliest and most extensively studied siderophores.[1][2] Its discovery marked a significant milestone, paving the way for a deeper understanding of microbial iron metabolism. The subsequent work of J.B. Neilands in 1957 was crucial in establishing the role of ferrichrome as an iron transport agent, solidifying its importance in the field.[1] This guide will delve into the historical journey of ferrichrome's discovery and the key experimental findings that have shaped our current understanding of its function.
Physicochemical Properties and Structure of Ferrichrome
Ferrichrome is a cyclic hexapeptide composed of a repeating unit of three glycine residues and three Nδ-acetyl-Nδ-hydroxy-L-ornithine residues.[1] The hydroxamate groups of the modified ornithine residues are responsible for the high-affinity chelation of ferric iron.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₂FeN₉O₁₂ | [1][4][5] |
| Molar Mass | 740.53 g/mol | [1][4][5] |
| Fe³⁺ Binding Affinity (logβ₁₁₀) | 29.07 | [6] |
| Appearance | Dark red or brown powder | [1] |
| Solubility | Water soluble | [1] |
Table 1: Physicochemical Properties of Ferrichrome
The octahedral coordination of the ferric iron by the six oxygen atoms of the three hydroxamate groups results in a highly stable complex.[1] This structural arrangement is critical for its biological function, enabling the efficient sequestration of iron from the environment.
Experimental Protocols
This section provides detailed methodologies for key experiments that have been instrumental in the study of ferrichrome.
Production and Isolation of Ferrichrome from Fungal Cultures
Objective: To produce and isolate ferrichrome from a fungal culture, such as Ustilago maydis.
Materials:
-
Ustilago maydis culture
-
Low-iron culture medium
-
Amberlite XAD-2 resin
-
Methanol
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column[5]
Protocol:
-
Inoculate Ustilago maydis into a low-iron culture medium to induce siderophore production.
-
Incubate the culture with shaking for 3-5 days.[5]
-
Separate the fungal biomass from the culture supernatant by centrifugation or filtration.
-
Pass the supernatant through a column packed with Amberlite XAD-2 resin to adsorb the ferrichrome.
-
Wash the column with distilled water to remove unbound compounds.
-
Elute the ferrichrome from the resin using methanol.[5]
-
Concentrate the methanolic eluate using a rotary evaporator.
-
Further purify the ferrichrome using preparative HPLC on a C18 column with a suitable gradient of methanol in water.[5]
-
Collect the fractions containing ferrichrome, identified by its characteristic red-brown color and confirmed by analytical HPLC.
-
Lyophilize the purified fractions to obtain solid ferrichrome.
Characterization of Ferrichrome
Objective: To confirm the identity and purity of the isolated ferrichrome.
Methods:
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to assess the purity of the ferrichrome sample. A single, sharp peak at the expected retention time indicates a high degree of purity.[5]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of the isolated compound, which should correspond to the theoretical mass of ferrichrome (740.53 Da).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of ferrichrome, confirming the presence of the cyclic hexapeptide backbone and the hydroxamate groups.[8]
Iron Binding Assay
Objective: To determine the iron-binding capacity of purified ferrichrome.
Materials:
-
Purified ferrichrome
-
Ferric chloride (FeCl₃) solution of known concentration
-
Spectrophotometer
Protocol:
-
Prepare a solution of apo-ferrichrome (iron-free) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Titrate the apo-ferrichrome solution with increasing concentrations of FeCl₃.
-
After each addition of FeCl₃, allow the solution to equilibrate.
-
Measure the absorbance of the solution at approximately 425 nm, which is the characteristic absorbance maximum for the ferrichrome-iron complex.[9]
-
Plot the absorbance against the molar ratio of iron to ferrichrome. The point at which the absorbance plateaus indicates the stoichiometry of iron binding.
-
The binding constant can be calculated from the titration data using appropriate software and equations.[10]
Ferrichrome Uptake Assay in Saccharomyces cerevisiae
Objective: To measure the uptake of iron-bound ferrichrome by yeast cells.
Materials:
-
Saccharomyces cerevisiae strain (e.g., wild-type and a transporter knockout mutant)
-
⁵⁵Fe-labeled ferrichrome
-
Yeast growth medium (e.g., YPD)
-
Scintillation counter
Protocol:
-
Grow S. cerevisiae cultures to mid-log phase in a low-iron medium to induce the expression of siderophore transporters.[11]
-
Harvest the cells by centrifugation and wash them with an appropriate buffer.
-
Resuspend the cells to a known density in the assay buffer.
-
Initiate the uptake experiment by adding ⁵⁵Fe-labeled ferrichrome to the cell suspension.[11]
-
Incubate the cells at 30°C with shaking for various time points.
-
At each time point, take an aliquot of the cell suspension and rapidly filter it through a membrane filter to separate the cells from the medium.
-
Wash the filter with ice-cold buffer to remove any non-specifically bound ferrichrome.
-
Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the rate of ferrichrome uptake based on the amount of radioactivity accumulated in the cells over time.
Biological Function and Mechanisms of Action
Ferrichrome's primary biological role is to act as an iron shuttle. It is synthesized and secreted by fungi under iron-limiting conditions.[7] Once in the extracellular environment, it binds to ferric iron with high affinity. The resulting ferrichrome-iron complex is then recognized by specific receptors on the cell surface of the producing organism or other microbes capable of utilizing it.
Ferrichrome Biosynthesis
The biosynthesis of ferrichrome is a non-ribosomal process. In Ustilago maydis, the pathway begins with the hydroxylation of L-ornithine, a reaction catalyzed by the enzyme ornithine-N⁵-oxygenase, encoded by the sid1 gene.[12][13] The resulting N⁵-hydroxyornithine is then acetylated. Finally, a non-ribosomal peptide synthetase (NRPS), encoded by the sid2 gene, catalyzes the cyclic condensation of three molecules of N⁵-acetyl-N⁵-hydroxyornithine and three molecules of glycine to form the final ferrichrome structure.[12]
Ferrichrome Uptake and Iron Release
The mechanism of ferrichrome uptake varies between different organisms.
In Escherichia coli , which can utilize ferrichrome as a xenosiderophore, the ferrichrome-iron complex is recognized and transported across the outer membrane by the FhuA receptor.[1][14] This transport is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex.[6]
In Saccharomyces cerevisiae , ferrichrome uptake is mediated by members of the ARN family of transporters.[15] The ferrichrome-iron complex is internalized via endocytosis.[16] Once inside the cell, iron is released from the ferrichrome complex through a reductive mechanism. The ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺), which has a much lower affinity for the siderophore and is subsequently released to be utilized by the cell.[1]
Conclusion and Future Perspectives
The discovery and subsequent decades of research on ferrichrome have been pivotal in shaping our understanding of microbial iron acquisition. From its initial characterization to the detailed elucidation of its biosynthetic and transport pathways, ferrichrome has served as a model siderophore. The experimental protocols developed for its study have been adapted for the investigation of numerous other siderophores.
Looking ahead, the unique iron-chelating properties of ferrichrome and other siderophores present exciting opportunities for drug development. The "Trojan horse" approach, where antibiotics are conjugated to siderophores to facilitate their entry into pathogenic bacteria, is a promising strategy to combat antibiotic resistance. A deeper understanding of the regulation of ferrichrome biosynthesis and transport will be crucial for harnessing these systems for therapeutic benefit. The continued study of ferrichrome and its analogs will undoubtedly lead to new insights into microbial physiology and may pave the way for novel antimicrobial agents.
References
- 1. Determination of ferrichrome binding to the FhuA outer membrane transport protein, periplasmic accumulation of ferrichrome, or transport of ferrichrome into cells using a three-layer oil technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutant Analysis of the Escherichia coli FhuA Protein Reveals Sites of FhuA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ustilago maydis Serves as a Novel Production Host for the Synthesis of Plant and Fungal Sesquiterpenoids [frontiersin.org]
- 4. Elucidation of the complete ferrichrome A biosynthetic pathway in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell envelope signaling in Escherichia coli. Ligand binding to the ferrichrome-iron receptor fhua promotes interaction with the energy-transducing protein TonB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of Siderophores by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry (ESI-MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Ferroxidation/Permeation Iron Uptake System Is Required for Virulence in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of ferrichrome biosynthesis in the phytopathogenic fungus Ustilago maydis: cloning of an ornithine-N5-oxygenase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Iron-Dependent Remodeling of Fungal Metabolic Pathways Associated with Ferrichrome Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of in vitro interactions between a truncated TonB protein from Escherichia coli and the outer membrane receptors FhuA and FepA - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Desferriferrichrome: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desferriferrichrome is a naturally occurring hydroxamate siderophore produced by various fungi, including species of Aspergillus and Ustilago.[1] As a high-affinity iron chelator, it plays a crucial role in microbial iron acquisition.[2] Its potent and selective iron-binding properties have garnered significant interest in the scientific community, particularly for its potential applications in drug development, including novel antimicrobial strategies and treatments for iron overload disorders. This technical guide provides a comprehensive overview of the physicochemical properties of desferriferrichrome, detailed experimental protocols for its characterization, and visualizations of its biological pathways.
Core Physicochemical Properties
Desferriferrichrome is a cyclic hexapeptide composed of three glycine residues and three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues.[1][3] This structure confers its remarkable ability to coordinate with ferric iron.
Table 1: General and Physical Properties of Desferriferrichrome
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₅N₉O₁₂ | [1] |
| Molecular Weight | 687.7 g/mol | [1] |
| CAS Number | 34787-28-5 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 197-203°C |
Table 2: Solubility and Stability of Desferriferrichrome
| Property | Details | Reference |
| Solubility | Water: ≥10 mg/mL (requires sonication and warming) Methanol, Ethanol, DMSO: Soluble | [4] |
| Stability | Stable under standard laboratory conditions. Degradation may occur at extreme pH and temperatures. | |
| pKa | The hydroxamate groups have pKa values in the range of 8-10, typical for siderophores, enabling strong chelation of Fe(III) at physiological pH. | [5][6] |
Spectroscopic Profile
The structural elucidation and characterization of desferriferrichrome rely on various spectroscopic techniques.
Table 3: Spectroscopic Data of Desferriferrichrome
| Technique | Expected Wavelengths/Shifts | Reference |
| UV-Vis Spectroscopy | In the absence of iron, desferriferrichrome exhibits minimal absorption in the visible range. Upon chelation with iron to form ferrichrome, a characteristic absorption band appears around 425 nm. | [7][8][9] |
| ¹H NMR Spectroscopy | The proton NMR spectrum in d₆-DMSO is complex due to the presence of multiple conformers in solution. Key signals include those from the peptide backbone, the ornithine side chains, and the acetyl groups. | [10][11] |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum complements the ¹H NMR data, with characteristic signals for the carbonyl carbons of the peptide bonds and acetyl groups, as well as the carbons of the amino acid residues. | [10][12][13] |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for N-H stretching of the amide groups (~3300 cm⁻¹), C=O stretching of the amide and acetyl groups (~1650 cm⁻¹), and N-O stretching of the hydroxamate groups (~1000-1100 cm⁻¹). | [14][15] |
Experimental Protocols
Isolation and Purification of Desferriferrichrome from Fungal Culture
This protocol outlines the general steps for obtaining pure desferriferrichrome from a fungal source, such as Aspergillus species.[16][17]
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is a standard method for the purification and analysis of desferriferrichrome.[18][19]
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes. Flow Rate: 1.0 mL/min. Detection: UV absorbance at 220 nm (for the peptide backbone) and 425 nm (for the iron complex, ferrichrome).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of desferriferrichrome.[20][21][22][23][24]
Sample Preparation: Dissolve 5-10 mg of purified desferriferrichrome in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher). Experiments:
-
¹H NMR: To observe the proton signals.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and aid in the complete assignment of proton and carbon signals.
Biological Pathways
Desferriferrichrome Biosynthesis
The biosynthesis of desferriferrichrome is a complex process orchestrated by a series of enzymes, with a non-ribosomal peptide synthetase (NRPS) at its core.[25][26]
Iron Transport Mechanism
Desferriferrichrome, after chelating iron in the extracellular environment to form ferrichrome, is recognized by specific transporters on the fungal cell membrane for internalization.[27][28][29]
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of desferriferrichrome. The presented data and protocols are intended to support researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development in their efforts to explore and harness the potential of this fascinating siderophore. The detailed characterization of desferriferrichrome is a critical step towards understanding its biological functions and developing novel therapeutic applications.
References
- 1. N-Desferriferrichrome | C27H45N9O12 | CID 169636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic review of various pKa determination techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Collection - Benchmarking Structures and UVâVis Spectra of Iron Complexes Against Experimental Data - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 8. Detailed assignment of the magnetic circular dichroism and UV-vis spectra of five-coordinate high-spin ferric [Fe(TPP)(Cl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Linear correlation between 1H and 13C chemical shifts of ferriheme proteins and model ferrihemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Linear Correlation between 1H and 13C Chemical Shifts of Ferriheme Proteins and Model Ferrihemes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. cjm.ichem.md [cjm.ichem.md]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 17. Simple Chemical Extraction Method for DNA Isolation from Aspergillus fumigatus and Other Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hplc.eu [hplc.eu]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. depts.washington.edu [depts.washington.edu]
- 21. NMR Sample Preparation [nmr.chem.umn.edu]
- 22. chemistry.tcd.ie [chemistry.tcd.ie]
- 23. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Elucidation of the complete ferrichrome A biosynthetic pathway in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. The mechanism of ferrichrome transport through Arn1p and its metabolism in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Acquisition, Transport, and Storage of Iron by Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
The Dance of Iron Scavengers: A Technical Guide to Apo-ferrichrome's Interaction with Bacterial Outer Membrane Receptors
For Researchers, Scientists, and Drug Development Professionals
In the perpetual arms race for essential nutrients, bacteria have evolved sophisticated mechanisms to acquire iron, a critical element for a myriad of cellular processes. Among the most elegant of these strategies is the use of siderophores, small organic molecules secreted to chelate ferric iron with high affinity. The subsequent uptake of the iron-laden siderophore is mediated by specific outer membrane receptors. While the interaction of the ferric-siderophore complex with these receptors has been extensively studied, the initial binding of the iron-free siderophore, or apo-siderophore, is a crucial yet often overlooked aspect of this intricate process. This technical guide provides an in-depth exploration of the interaction between apo-ferrichrome, a prominent fungal hydroxamate siderophore, and its cognate bacterial outer membrane receptors, primarily focusing on FhuA, FiuA, and FoxA in Gram-negative bacteria.
Quantitative Analysis of Apo-ferrichrome Binding
The binding of apo-ferrichrome to its outer membrane receptors is a critical first step that can influence the efficiency of iron acquisition and potentially trigger signaling cascades. While quantitative data for apo-siderophore binding is less abundant than for their iron-loaded counterparts, available evidence suggests a significantly lower affinity. Generally, most ligand-gated porins, including ferrichrome receptors, bind the corresponding apo-siderophore with approximately 100-fold lower affinity than the ferric siderophore[1][2].
Table 1: Binding Affinities of Siderophores to Outer Membrane Receptors
| Receptor | Ligand | Organism | Method | Dissociation Constant (Kd) | Reference |
| FhuA | Ferrichrome (Ferric) | Escherichia coli | Fluorescence Quenching | ~200 nM | [3] |
| FhuA | Apo-ferrichrome | Escherichia coli | Estimated | ~20 µM | Estimated based on[1][2] |
| FoxA | Nocardamine (Ferric) | Pseudomonas aeruginosa | Fluorescence Quenching | 178 ± 16 nM | [4] |
| FoxA | Apo-nocardamine | Pseudomonas aeruginosa | Not Determined | N/A | |
| FiuA | Ferrichrome (Ferric) | Pseudomonas aeruginosa | Not Specified | Not Determined | |
| FiuA | Apo-ferrichrome | Pseudomonas aeruginosa | Not Determined | N/A |
The Structural Basis of Interaction: Insights from FhuA
The crystal structure of the Escherichia coli outer membrane receptor FhuA, both in its apo form and in complex with ferrichrome, provides a detailed snapshot of the binding mechanism. FhuA is a β-barrel protein with a central "cork" or "plug" domain that occludes the channel.
Upon binding of ferrichrome, significant conformational changes are observed in FhuA. These changes are transduced from the extracellular binding site to the periplasmic face of the receptor, signaling the loaded state of the receptor and initiating the TonB-dependent transport process[5][6]. While the structure of an apo-ferrichrome-FhuA complex has not been explicitly determined, it is hypothesized that the initial, lower-affinity binding of apo-ferrichrome may prime the receptor for a more robust interaction upon encountering the ferric form.
Experimental Protocols for Studying Apo-ferrichrome Interactions
A variety of biophysical and biochemical techniques can be employed to characterize the interaction between apo-ferrichrome and its outer membrane receptors. The following sections provide detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol for ITC Analysis of Apo-ferrichrome Binding to a Reconstituted Outer Membrane Receptor:
-
Protein Preparation:
-
Express and purify the outer membrane receptor (e.g., FhuA, FiuA, or FoxA) using established protocols.
-
Reconstitute the purified receptor into proteoliposomes or nanodiscs to mimic its native membrane environment. Detailed protocols for reconstitution can be found in the literature[1][7][8][9][10][11].
-
Dialyze the reconstituted receptor extensively against the desired ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to ensure buffer matching.
-
-
Ligand Preparation:
-
Prepare a stock solution of apo-ferrichrome in the same ITC buffer used for the protein. Ensure the complete removal of any residual iron.
-
Accurately determine the concentration of the apo-ferrichrome solution.
-
-
ITC Experiment:
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
Load the reconstituted receptor solution into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).
-
Load the apo-ferrichrome solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform a control titration by injecting the apo-ferrichrome solution into the buffer alone to determine the heat of dilution.
-
Perform the main titration by injecting the apo-ferrichrome into the protein solution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, ΔH, and ΔS.
-
Fluorescence Quenching Assay
This technique relies on the change in the intrinsic fluorescence of the protein (typically from tryptophan residues) upon ligand binding.
Protocol for Fluorescence Quenching Analysis:
-
Sample Preparation:
-
Prepare purified, reconstituted outer membrane receptor and apo-ferrichrome solutions in a suitable buffer as described for ITC.
-
-
Fluorescence Measurement:
-
Place the protein solution in a quartz cuvette in a fluorometer.
-
Excite the protein at 280 nm or 295 nm (to selectively excite tryptophan) and record the emission spectrum (typically from 300 to 400 nm).
-
Sequentially add small aliquots of the apo-ferrichrome stock solution to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the apo-ferrichrome concentration.
-
Fit the data to a binding isotherm equation to determine the dissociation constant (Kd).
-
Radioligand Binding Assay
This highly sensitive method uses a radiolabeled ligand to quantify binding to its receptor.
Protocol for Radioligand Binding Assay:
-
Radiolabeling of Apo-ferrichrome:
-
Synthesize or obtain radiolabeled apo-ferrichrome (e.g., with 3H or 14C).
-
-
Binding Assay:
-
Incubate a constant amount of reconstituted receptor with increasing concentrations of radiolabeled apo-ferrichrome in a suitable binding buffer.
-
To determine non-specific binding, perform a parallel set of incubations in the presence of a large excess of unlabeled apo-ferrichrome.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand. For proteoliposomes, this can be achieved by filtration through a filter that retains the vesicles.
-
Wash the filters to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the radiolabeled apo-ferrichrome concentration.
-
Fit the data to a saturation binding curve to determine the Kd and the maximum number of binding sites (Bmax).
-
Signaling Pathways and Gene Regulation
The binding of ferric-siderophores to their outer membrane receptors is well-known to trigger signaling cascades that lead to the upregulation of genes involved in iron transport. This typically involves extracytoplasmic function (ECF) sigma factors and anti-sigma factors. For instance, in Pseudomonas aeruginosa, the binding of ferri-pyoverdine to its receptor, FpvA, initiates a signaling pathway that results in the increased expression of pyoverdine synthesis and uptake genes[12].
The role of apo-siderophores in initiating such signaling pathways is less clear. However, the binding of an apo-siderophore could potentially induce conformational changes in the receptor that are sufficient to initiate a signaling cascade, even in the absence of iron. This could serve as a mechanism for the bacterium to "sense" the availability of siderophores in the environment and prime its iron uptake machinery. Further research, such as gene expression profiling of bacteria exposed to apo-ferrichrome, is needed to elucidate any direct signaling roles of the apo-siderophore.
Diagram of a Generic Siderophore-Mediated Signaling Pathway:
Caption: Generic siderophore-mediated signaling pathway.
Diagram of Experimental Workflow for ITC:
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Conclusion and Future Directions
The interaction of apo-ferrichrome with bacterial outer membrane receptors represents a critical, yet under-quantified, aspect of iron acquisition. While it is generally accepted that this initial binding is of lower affinity than that of the ferric complex, precise quantitative data for various receptor-ligand pairs are largely unavailable. The experimental protocols detailed in this guide provide a roadmap for researchers to elucidate these fundamental parameters. Future research should focus on systematically determining the binding affinities of apo-ferrichrome and other apo-siderophores to their cognate receptors. Furthermore, investigating the potential for apo-siderophore-mediated signaling will provide a more complete understanding of how bacteria sense and respond to the availability of these crucial iron-scavenging molecules. A deeper knowledge of these initial interactions holds significant promise for the development of novel antimicrobial strategies that target and disrupt bacterial iron uptake.
References
- 1. TonB-dependent transporters: regulation, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TonB-dependent iron acquisition: mechanisms of siderophore-mediated active transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TonB-dependent receptors-structural perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-classical roles of bacterial siderophores in pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]
- 9. Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. The expression of iron storage gene of E. coli under a range of environmental condition [mid.journals.ekb.eg]
Intracellular Fate of Iron-Free Ferrichrome After Transport: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ferrichrome, a hydroxamate-type siderophore, is a crucial molecule for iron acquisition in many fungi and bacteria. While the uptake of iron-bound ferrichrome is well-studied, the subsequent intracellular fate of the iron-free ligand, deferriferrichrome, is a critical aspect of iron homeostasis and presents potential targets for novel therapeutic interventions. This technical guide provides an in-depth analysis of the intracellular pathways of deferriferrichrome following iron release, detailing the distinct strategies of degradation, recycling, and storage employed by various microorganisms. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows to facilitate a comprehensive understanding of this process.
Introduction
Iron is an essential nutrient for nearly all living organisms, yet its bioavailability is often limited. Microorganisms have evolved sophisticated iron acquisition systems, among which siderophore-mediated uptake is paramount. Ferrichrome, a cyclic hexapeptide, chelates ferric iron (Fe³⁺) with high affinity and is transported into the cell through specific membrane transporters. Once inside, iron must be released from the siderophore for metabolic use. This guide focuses on the subsequent fate of the iron-free ferrichrome molecule, a process that varies significantly across different species and is crucial for maintaining iron balance and preventing toxicity.
Intracellular Iron Release from Ferrichrome
The primary mechanism for liberating iron from ferrichrome is the reduction of Fe³⁺ to ferrous iron (Fe²⁺). Fe²⁺ has a much lower affinity for the siderophore, facilitating its release and availability for cellular processes.[1] In some bacteria, this process is coupled with a chemical modification of the siderophore itself.
Fates of Deferriferrichrome
Following iron release, the now iron-free deferriferrichrome undergoes one of three main fates: intracellular degradation, recycling back to the extracellular space, or utilization as an intracellular iron storage molecule.
Intracellular Degradation
In many fungal species, such as Saccharomyces cerevisiae, deferriferrichrome is degraded within the cell. This irreversible process ensures that the iron, once acquired, is retained.
-
Mechanism: In fungi like Aspergillus fumigatus and Aspergillus nidulans, specific intracellular esterases have been identified that hydrolyze the ester bonds within the siderophore structure, leading to its breakdown.[2][3] For example, in A. fumigatus, the esterase EstB has been shown to hydrolyze triacetylfusarinine C (TAFC), a related hydroxamate siderophore.[3]
Recycling
In contrast to degradation, some bacteria, including Pseudomonas aeruginosa and Escherichia coli, have evolved a mechanism to recycle deferriferrichrome.
-
Mechanism: This process involves the enzymatic modification of the deferrisiderophore, followed by its efflux from the cell. In P. aeruginosa, iron release from ferrichrome involves the acetylation of the siderophore, a reaction likely catalyzed by an N-acetyltransferase such as FiuC.[4][5] The resulting acetylated deferriferrichrome is then transported out of the cell, where it can chelate another iron ion and re-initiate the transport cycle.[4][5] This recycling strategy is an energy-efficient way to sustain iron uptake.
Intracellular Storage
Certain fungi utilize deferriferrichrome and its iron-bound form as a means of intracellular iron storage, buffering against periods of both iron scarcity and excess.
-
Mechanism: In Aspergillus nidulans, the intracellular siderophore ferricrocin can exist in both its iron-free (desferri-ferricrocin) and iron-bound forms. Under iron-replete conditions, ferricrocin constitutes a significant portion of the total cellular iron, acting as a storage reservoir.[6][7] The biosynthesis of this intracellular siderophore is transcriptionally regulated in response to iron availability.[6][7]
Quantitative Data
The following tables summarize key quantitative parameters related to ferrichrome transport and metabolism.
Table 1: Ferrichrome Transporter Affinity and Kinetics in Saccharomyces cerevisiae
| Transporter | Substrate | KT (µM) | Kd (Low Affinity) (µM) | Kd (High Affinity) (nM) | Reference(s) |
| Arn1p | Ferrichrome | 0.9 | ~1-10 | Not specified | [2][4] |
Table 2: Siderophore Transporter Affinity in Bacteria
| Organism | Transporter | Ligand | Kd (nM) | Reference(s) |
| Streptococcus pneumoniae | PiaA | Ferrichrome | 5.8 ± 1.4 | [8] |
| Pseudomonas aeruginosa | FpvB | Ferrichrome | Higher than Pyoverdine | [9][10] |
Table 3: Intracellular Siderophore Concentrations in Aspergillus nidulans
| Condition | Siderophore Form | Cellular Content | Reference(s) |
| Iron-depleted | Desferri-ferricrocin | Accumulated | [7] |
| Iron-replete | Ferricrocin | ~5% of total cellular iron | [7] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the intracellular fate of ferrichrome.
⁵⁵Fe-Ferrichrome Uptake Assay
This assay is used to quantify the transport of iron into cells via the ferrichrome pathway.
Principle: Cells are incubated with ferrichrome complexed with the radioisotope ⁵⁵Fe. The amount of radioactivity incorporated into the cells over time is measured to determine the rate of iron uptake.
General Protocol:
-
Cell Culture: Grow the microbial strain of interest to the desired growth phase in iron-depleted or iron-replete media.
-
Preparation of ⁵⁵Fe-ferrichrome: Prepare a stock solution of ⁵⁵FeCl₃ and mix it with a molar excess of deferriferrichrome to ensure complete chelation.
-
Uptake Experiment:
-
Harvest and wash the cells, then resuspend them in an appropriate assay buffer.
-
Initiate the uptake by adding ⁵⁵Fe-ferrichrome to the cell suspension at a defined concentration.
-
Incubate the cells at the optimal growth temperature with shaking.
-
At various time points, take aliquots of the cell suspension and filter them through a membrane filter to separate the cells from the medium.
-
Wash the filters with a cold wash buffer to remove non-specifically bound radioactivity.
-
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Controls: Include a negative control with cells incubated on ice to account for non-specific binding.
Fluorescently Labeled Siderophore Trafficking
This method allows for the visualization of siderophore localization within the cell.
Principle: A fluorescent dye is chemically conjugated to deferriferrichrome. The fluorescent siderophore analogue is then introduced to the cells, and its movement and localization are tracked using fluorescence microscopy.
General Protocol:
-
Synthesis of Fluorescent Probe: Conjugate a fluorescent dye (e.g., a rhodamine or cyanine derivative) to deferriferrichrome.
-
Cell Labeling:
-
Grow cells to the desired stage.
-
Incubate the cells with the fluorescently labeled ferrichrome.
-
At different time points, wash the cells to remove the unbound probe.
-
-
Imaging:
-
Mount the cells on a microscope slide.
-
Visualize the localization of the fluorescent probe using a confocal or fluorescence microscope.
-
Co-staining with organelle-specific markers can be used to determine the subcellular localization of the siderophore.
-
Siderophore Esterase Activity Assay
This assay measures the activity of enzymes that degrade siderophores.
Principle: The assay measures the hydrolysis of a substrate analogue that releases a chromogenic or fluorogenic product upon cleavage by the esterase.
General Protocol:
-
Preparation of Cell Lysate: Grow the fungal strain of interest, harvest the cells, and prepare a cell-free extract by mechanical or enzymatic lysis.
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the cell lysate, a suitable buffer, and a chromogenic or fluorogenic esterase substrate (e.g., p-nitrophenyl acetate).
-
Incubate the reaction at the optimal temperature for the enzyme.
-
-
Detection: Measure the absorbance or fluorescence of the released product over time using a spectrophotometer or fluorometer.
-
Quantification: Calculate the enzyme activity based on the rate of product formation, using a standard curve of the product.
N-Acetyltransferase Activity Assay
This assay is used to measure the activity of enzymes involved in the acetylation of deferriferrichrome for recycling.
Principle: The assay measures the transfer of an acetyl group from acetyl-CoA to an acceptor substrate, which can be deferriferrichrome or a model substrate. The consumption of acetyl-CoA or the formation of the acetylated product is monitored.
General Protocol:
-
Enzyme Preparation: Purify the N-acetyltransferase of interest or use a cell-free extract.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, the acceptor substrate (e.g., an arylamine substrate for a colorimetric assay), and acetyl-CoA in a suitable buffer.
-
Reaction and Detection:
-
Incubate the reaction at the optimal temperature.
-
Stop the reaction at different time points.
-
Quantify the amount of acetylated product formed, for example, by a colorimetric reaction with 4-dimethylaminobenzaldehyde, or by HPLC analysis.
-
-
Controls: Include controls without the enzyme or without the acceptor substrate to account for background reactions.
Signaling Pathways and Regulatory Networks
The intracellular fate of deferriferrichrome is tightly regulated at the transcriptional level in response to iron availability.
Fungal Regulation by Fep1/SreA
In many fungi, including Schizosaccharomyces pombe and Aspergillus nidulans, the GATA-type transcription factor Fep1 (or its homolog SreA) acts as a repressor of genes involved in iron acquisition, including those for siderophore biosynthesis and uptake, under iron-replete conditions.[4][10][11] When intracellular iron levels are low, Fep1/SreA is inactivated, leading to the derepression of these genes. The expression of siderophore degradation enzymes is also likely under the control of this regulatory network, ensuring that siderophores are broken down when iron is abundant.
Caption: Fungal iron homeostasis regulation by Fep1/SreA.
Bacterial Regulation by Fur
In bacteria, the Ferric Uptake Regulator (Fur) protein is the primary sensor of intracellular iron levels.[6][9][12][13][14] In the presence of ferrous iron (Fe²⁺), Fur binds to specific DNA sequences known as "Fur boxes" in the promoter regions of target genes, repressing their transcription.[9][13] This includes genes for siderophore biosynthesis and uptake. When iron is scarce, Fur releases from the DNA, allowing for the expression of these genes. The genes encoding the machinery for siderophore recycling are also expected to be part of the Fur regulon, ensuring that the recycling system is active under iron-limiting conditions when siderophore uptake is high.
References
- 1. Aspergillus fumigatus and Aspergillosis in 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Kinetic study of host defense and inflammatory response to Aspergillus fumigatus in steroid-induced immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional specialization within the Fur family of metalloregulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Intracellular Siderophore Ferricrocin Is Involved in Iron Storage, Oxidative-Stress Resistance, Germination, and Sexual Development in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SREA is involved in regulation of siderophore biosynthesis, utilization and uptake in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iron-dependent remodeling of fungal metabolic pathways associated with ferrichrome biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene regulation of siderophore-mediated iron acquisition in Pseudomonas: not only the Fur repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetics and Assembly Line Enzymology of Siderophore Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous Hydroxamate Production in Iron-Deficient Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the phenomenon of spontaneous hydroxamate production by microorganisms in response to iron-deficient environments. Iron is an essential nutrient for nearly all life, playing a critical role in numerous cellular processes. However, its bioavailability is often limited. To overcome this challenge, many bacteria and fungi have evolved sophisticated iron acquisition systems, a key component of which is the synthesis and secretion of high-affinity iron chelators known as siderophores. Hydroxamates are a prominent class of siderophores, and their production is tightly regulated by intracellular iron concentrations. Understanding the biosynthesis of these molecules, the regulatory networks that control their production, and the methods to quantify them is of paramount importance in microbiology, infectious disease research, and drug development.
Biochemical Pathways of Hydroxamate Biosynthesis
The biosynthesis of hydroxamate siderophores is a complex process that can be broadly categorized into two main pathways: the Non-Ribosomal Peptide Synthetase (NRPS) dependent pathway and the NRPS-independent synthesis (NIS) pathway.
NRPS-Dependent Pathway
In many fungi and some bacteria, hydroxamate siderophores are synthesized via large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). A common precursor for fungal hydroxamate siderophores is the amino acid L-ornithine. The initial and committing step is the N-hydroxylation of L-ornithine, a reaction catalyzed by an L-ornithine-N5-monooxygenase, often encoded by the sidA gene[1]. This enzyme is a flavin-dependent monooxygenase[2][3][4][5]. Following hydroxylation, the N-hydroxyornithine is acylated to form the hydroxamate group. Finally, NRPSs assemble these hydroxamate-containing monomers into the final siderophore structure, which can be either linear or cyclic[6][7].
NRPS-Independent Synthesis (NIS) Pathway
In contrast to the NRPS-dependent pathway, the NIS pathway utilizes a series of discrete enzymes to construct the siderophore backbone. This pathway is responsible for the synthesis of hydroxamate siderophores like aerobactin in E. coli. The NIS pathway typically involves enzymes that link dicarboxylic acids with diamines or amino alcohols to form the final hydroxamate-containing molecule[8].
Regulatory Signaling Pathways
The production of hydroxamate siderophores is a metabolically expensive process; therefore, it is tightly regulated to prevent iron overload and toxicity. The primary environmental cue for inducing hydroxamate production is iron limitation.
Bacterial Regulation: The Fur Repressor
In many bacteria, the master regulator of iron homeostasis is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe2+ as a cofactor, forming a complex that recognizes and binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, including those involved in siderophore biosynthesis. This binding represses the transcription of these genes. Conversely, under iron-deficient conditions, Fur is unable to bind iron, leading to its dissociation from the DNA and the subsequent derepression of the siderophore biosynthesis genes, allowing for the production of hydroxamates.
Fungal Regulation: SreA and HapX
In fungi, iron homeostasis is primarily controlled by a negative feedback loop involving two key transcription factors: a GATA-type repressor (e.g., SreA) and a bZIP transcription factor (e.g., HapX)[8]. Under iron-replete conditions, SreA is expressed and represses the transcription of siderophore biosynthesis genes, as well as the gene encoding HapX. When iron levels are low, SreA-mediated repression is lifted. This allows for the expression of HapX, which in turn activates the transcription of genes required for siderophore production and other iron uptake mechanisms.
Experimental Protocols
A variety of well-established protocols are available for inducing, detecting, and quantifying hydroxamate siderophores.
Preparation of Iron-Deficient and Iron-Replete Media
Creating a truly iron-deficient medium requires meticulous attention to detail to avoid trace iron contamination.
Materials:
-
All glassware should be acid-washed (e.g., soaked in 6 M HCl overnight) and rinsed thoroughly with high-purity, iron-free water.
-
Use high-purity reagents.
-
Deferoxamine-Sepharose affinity column (optional, for preparing iron-free media components)[1][9][10].
-
Iron chelator (e.g., 2,2'-dipyridyl).
-
Ferric chloride (FeCl₃) or Ferric citrate for iron-replete medium.
Protocol for a Minimal Medium (e.g., M9):
-
Prepare the basal salt solution using high-purity water.
-
To create iron-deficient medium, pass the basal salt solution and other heat-stable components through a deferoxamine-Sepharose column to remove trace iron[1][9][10]. Alternatively, add a strong iron chelator like 2,2'-dipyridyl to the medium at a concentration that is growth-inhibitory but not toxic.
-
Autoclave the medium.
-
For iron-replete medium, add a sterile solution of FeCl₃ or ferric citrate to the autoclaved basal medium to a final concentration that represses siderophore production (typically >5 µM)[11].
-
Aseptically add other required sterile components (e.g., carbon source, amino acids).
Detection and Quantification of Hydroxamate Siderophores
The CAS assay is a universal method for detecting siderophores. It is a competitive assay where the siderophore removes iron from a blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange.
Qualitative Plate Assay:
-
Prepare CAS agar plates by mixing a CAS assay solution with autoclaved growth medium.
-
Inoculate the microorganism onto the center of the plate.
-
Incubate under appropriate conditions.
-
An orange halo around the colony indicates siderophore production.
Quantitative Liquid Assay:
-
Prepare a CAS assay solution.
-
Mix a sample of the culture supernatant with the CAS assay solution.
-
Incubate at room temperature.
-
Measure the absorbance at 630 nm. A decrease in absorbance is proportional to the amount of siderophore produced.
This assay is specific for hydroxamate-type siderophores.
Protocol:
-
Mix the culture supernatant with a ferric perchlorate solution (e.g., 5 mM Fe(ClO₄)₃ in 0.1 M HClO₄)[12].
-
Incubate for a short period at room temperature.
-
The formation of a reddish-brown color indicates the presence of hydroxamates.
-
Quantify by measuring the absorbance at approximately 470-500 nm[9][13].
HPLC is a powerful technique for separating and quantifying different siderophore species.
General Protocol:
-
Sample Preparation: Acidify the culture supernatant and extract the siderophores using a solid-phase extraction (SPE) cartridge (e.g., C18)[14]. Elute the siderophores with a solvent like methanol.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with an ion-pairing agent like trifluoroacetic acid (TFA)[14].
-
Detection: Monitor the eluate at a wavelength where the ferric-siderophore complex absorbs (typically around 435-450 nm for hydroxamates).
-
-
Quantification: Compare the peak areas of the samples to those of known concentrations of siderophore standards.
Analysis of Gene Expression by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of genes involved in hydroxamate biosynthesis.
Protocol:
-
RNA Extraction: Isolate total RNA from microbial cultures grown in iron-deficient and iron-replete media.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qRT-PCR: Perform real-time PCR using primers specific for the target genes (e.g., sidA, NRPS genes) and a reference gene (e.g., 16S rRNA, actin) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in iron-deficient versus iron-replete conditions.
Quantitative Data on Hydroxamate Production
The production of hydroxamate siderophores is highly dependent on the microbial species and the concentration of iron in the growth medium. Below is a summary of representative quantitative data.
| Microorganism | Medium | Iron Concentration | Hydroxamate Production | Reference |
| Azotobacter chroococcum | Iron-limited mineral medium | 0.75 µM Ferric Citrate | Optimal | [11] |
| Azotobacter chroococcum | Iron-limited mineral medium | >5 µM Iron | Repressed | [11] |
| Rhizobium sp. | Fiss-glucose mineral medium | 0.5 µM Ferric Iron | Highest | [13] |
| Paracoccidioides spp. | MMcM liquid medium | 30 µM Ammonium Ferrous Sulfate | Repressed | [12] |
| Vibrio harveyi | MM9 salts medium | Iron-limited | Maximum at 48h | [12] |
| Escherichia coli isolates | - | Low iron | High prevalence (46-71% of isolates) | [15] |
Conclusion
The spontaneous production of hydroxamate siderophores is a critical survival strategy for many microorganisms in iron-limited environments. The biosynthetic pathways, primarily the NRPS-dependent and NIS pathways, are tightly regulated at the transcriptional level by iron-sensing proteins like Fur in bacteria and the SreA/HapX system in fungi. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this fascinating biological process. A thorough understanding of hydroxamate production is not only fundamental to microbial physiology but also holds significant potential for the development of novel antimicrobial agents that target these essential iron acquisition systems.
References
- 1. Preparation of iron-deficient tissue culture medium by deferoxamine-sepharose treatment and application to the differential actions of apotransferrin and diferric transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Czaky Test for Hydroxamate-Type Siderophores [protocols.io]
- 4. Identification of siderophore producing and cynogenic fluorescent Pseudomonas and a simple confrontation assay to identify potential bio-control agent for collar rot of chickpea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arnow Test for Catecholate-Type Siderophores [protocols.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iron(III) chelating resins--I. Preparation and properties of Sepharose-desferrioxamine gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrr.com [ijcrr.com]
- 13. Czaky Test for Hydroxamate-Type Siderophores [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. Novel XAD-LC/MS-FBMN-IMS Strategy for Screening Holo-Hydroxamate Siderophores: Siderome Analysis of the Pathogenic Bacterium Tenacibaculum maritimum - PMC [pmc.ncbi.nlm.nih.gov]
The Gateway for Iron: An In-depth Technical Guide to the Ferrichrome Transport System in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ferrichrome transport system in Escherichia coli, a crucial pathway for iron acquisition and a potential target for novel antimicrobial strategies. This document details the molecular components, mechanism of action, regulatory networks, and key experimental methodologies used to elucidate this elegant biological machinery.
Executive Summary
Iron is an essential nutrient for nearly all living organisms, playing a critical role in a myriad of cellular processes. However, its bioavailability is often limited. To overcome this, bacteria have evolved sophisticated systems to scavenge iron from their environment. E. coli utilizes a variety of siderophore-mediated iron uptake systems, among which the ferrichrome transport system is a paradigm for understanding TonB-dependent transport across the Gram-negative cell envelope. This system facilitates the uptake of ferrichrome, a hydroxamate-type siderophore produced by fungi. The core components of this system are the outer membrane receptor FhuA, the periplasmic binding protein FhuD, and the inner membrane ABC transporter complex FhuB/FhuC. The energy required for transport across the outer membrane is transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex. Understanding the intricate molecular choreography of this system not only sheds light on bacterial iron metabolism but also opens avenues for the development of "Trojan horse" antibiotics that exploit this pathway for cellular entry.
The Molecular Machinery of Ferrichrome Transport
The transport of ferrichrome from the extracellular environment into the cytoplasm of E. coli is a multi-step process involving a series of specialized proteins that span the cell envelope.
FhuA: The Outer Membrane Receptor
The journey of ferrichrome into the cell begins at the outer membrane with the FhuA protein. FhuA is a 78 kDa TonB-dependent transporter that functions as a specific receptor for ferric-ferrichrome. Structurally, FhuA consists of a 22-stranded β-barrel that forms a channel through the outer membrane. This channel is occluded by a globular N-terminal "cork" or "plug" domain that resides within the barrel, preventing non-specific passage of molecules.[1]
Binding of ferrichrome to a specific site on the extracellular face of FhuA induces a conformational change that is propagated to the periplasmic side of the protein.[2] This conformational change is crucial for the subsequent interaction with the TonB complex.
The TonB-ExbB-ExbD Energy Transduction System
Transport across the outer membrane is an active process that requires energy. This energy is not derived from ATP hydrolysis at the outer membrane but is instead transduced from the proton motive force of the cytoplasmic membrane via the TonB-ExbB-ExbD complex. TonB is a periplasmic protein anchored to the cytoplasmic membrane, while ExbB and ExbD are inner membrane proteins that stabilize TonB and couple it to the proton motive force.
Upon ferrichrome binding to FhuA, the altered conformation of FhuA's periplasmic domain allows for its interaction with TonB. This interaction is thought to induce a further conformational change in FhuA, leading to the unplugging of the barrel and the translocation of ferrichrome into the periplasm. The precise mechanism of how TonB's energy is used to drive this transport is still an area of active research, but it is clear that a direct physical interaction between TonB and FhuA is essential.
FhuD: The Periplasmic Chaperone
Once in the periplasm, ferrichrome is captured by the periplasmic binding protein FhuD. FhuD is a high-affinity binding protein that acts as a chaperone, shuttling ferrichrome across the periplasmic space to the inner membrane transporter.[3][4] This binding step is crucial for maintaining a concentration gradient that favors the unidirectional movement of ferrichrome into the cell.[5]
The FhuBC Inner Membrane ABC Transporter
The final step in the transport process is the translocation of ferrichrome across the cytoplasmic membrane, which is mediated by the FhuBC complex, a member of the ATP-binding cassette (ABC) transporter superfamily. FhuB is the integral membrane protein that forms the channel, while FhuC is the cytoplasmic ATPase that provides the energy for transport through the hydrolysis of ATP. FhuD delivers ferrichrome to the FhuB component, and upon ATP hydrolysis by FhuC, the ferrichrome molecule is transported into the cytoplasm.
Intracellular Iron Release
Once inside the cytoplasm, iron must be released from the ferrichrome siderophore to be utilized by the cell. This is believed to occur through a reductive mechanism, where Fe³⁺ is reduced to Fe²⁺.[6][7] Fe²⁺ has a much lower affinity for the hydroxamate ligands of ferrichrome, leading to its dissociation. The iron-free deferrichrome is then acetylated and exported back out of the cell, where it can potentially be recycled.[7]
Quantitative Parameters of the Ferrichrome Transport System
The efficiency of the ferrichrome transport system is underscored by the high-affinity interactions and transport kinetics of its components.
| Interaction/Process | Component(s) | Parameter | Value | Reference(s) |
| Ferrichrome Binding to FhuA | FhuA, Ferrichrome | Kd | ~1 nM | [8] |
| Ferrichrome Binding to FhuA (in nanodiscs) | FhuA, Ferricrocin | Kd | ~200 nM | [9] |
| TonB-FhuA Interaction | TonB, FhuA | Apparent Kd | Nanomolar range | [10] |
| TonB-FhuD Interaction | TonB, FhuD | Apparent Kd | ~300 nM | [3] |
| Ferrichrome Binding to FhuD | FhuD, Ferrichrome | Kd | 1.0 µM | [4][11] |
| Ferric Aerobactin Binding to FhuD | FhuD, Ferric Aerobactin | Kd | 0.4 µM | [4] |
| Ferric Coprogen Binding to FhuD | FhuD, Ferric Coprogen | Kd | 0.3 µM | [4] |
| Albomycin Binding to FhuD | FhuD, Albomycin | Kd | 5.4 µM | [4] |
| Ferrichrome Transport Kinetics | Whole Cells | Km | Biphasic nature | [12] |
Regulation of the Ferrichrome Transport System
The expression of the genes encoding the ferrichrome transport system, the fhuACDB operon, is tightly regulated to ensure that the cell can acquire iron when needed while preventing the toxic accumulation of this metal.
Fur-Mediated Repression
The primary regulator of the fhu operon is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, which enables it to bind to a specific DNA sequence known as the "Fur box" located in the promoter region of the fhuA gene.[13][14][15] This binding of the Fur-Fe²⁺ complex physically blocks the binding of RNA polymerase, thereby repressing the transcription of the fhuACDB genes.[16]
When intracellular iron levels are low, Fe²⁺ dissociates from Fur. Apo-Fur (iron-free Fur) has a low affinity for the Fur box, leading to its dissociation from the DNA. This allows RNA polymerase to access the promoter and initiate transcription of the fhu operon, leading to the synthesis of the ferrichrome transport proteins.
It is important to note that unlike the ferric citrate uptake system, which involves a dedicated signaling cascade from the outer membrane (FecA-FecR-FecI), the ferrichrome transport system in E. coli does not appear to have a similar substrate-inducible signaling pathway beyond the global iron-dependent regulation by Fur.[17][18]
Visualizing the Ferrichrome Transport Pathway and Regulatory Logic
Ferrichrome Transport Workflow
Caption: The ferrichrome transport pathway in E. coli.
Fur-Mediated Regulation of the fhu Operon
Caption: Transcriptional regulation of the fhu operon by Fur.
Key Experimental Protocols
The elucidation of the ferrichrome transport system has been made possible through a variety of biochemical and molecular biology techniques. Below are outlines of key experimental protocols.
Overexpression and Purification of FhuA
This protocol describes a method for obtaining purified FhuA protein for in vitro studies.
-
Vector Construction and Transformation: The fhuA gene is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification. The vector is then transformed into a suitable E. coli expression strain.
-
Cell Growth and Induction: The transformed E. coli are grown in a rich medium (e.g., LB or Terrific Broth) to a mid-log phase (OD₆₀₀ ~0.6-0.8). Protein expression is then induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) if using a T7 promoter system.
-
Cell Lysis and Membrane Preparation: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication or French press. The cell envelope fraction is isolated by ultracentrifugation.
-
Solubilization of FhuA: The outer membrane proteins are selectively solubilized from the cell envelope using detergents such as Triton X-100, LDAO, or octyl-glucoside.[19]
-
Chromatographic Purification: The solubilized FhuA is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.
-
Quality Control: The purity and integrity of the purified FhuA are assessed by SDS-PAGE and Western blotting.
⁵⁵Fe-Ferrichrome Uptake Assay
This assay measures the rate of iron transport into whole E. coli cells.
-
Preparation of ⁵⁵Fe-Ferrichrome: Radiolabeled ⁵⁵FeCl₃ is mixed with deferriferrichrome to prepare ⁵⁵Fe-ferrichrome.
-
Cell Culture: E. coli cells are grown under iron-limiting conditions to induce the expression of the fhu operon. This is often achieved by adding an iron chelator like 2,2'-dipyridyl to the growth medium.
-
Transport Assay:
-
Cells are harvested, washed, and resuspended in a minimal medium.
-
The cell suspension is pre-warmed to 37°C.
-
The transport reaction is initiated by the addition of ⁵⁵Fe-ferrichrome to a final concentration typically in the micromolar range.[20]
-
At various time points, aliquots of the cell suspension are removed and rapidly filtered through a nitrocellulose membrane (0.45 µm pore size) to separate the cells from the medium.
-
The filters are washed quickly with a wash buffer to remove non-specifically bound radioactivity.
-
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of iron transported into the cells, is measured using a scintillation counter.
-
Data Analysis: The rate of iron uptake is calculated from the initial linear phase of the time course.
Surface Plasmon Resonance (SPR) for Protein-Protein Interaction Analysis
SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity between interacting proteins, such as FhuA and TonB.
-
Immobilization of the Ligand: One of the interacting partners (the ligand, e.g., purified FhuA) is immobilized on the surface of a sensor chip.
-
Injection of the Analyte: The other interacting partner (the analyte, e.g., a purified fragment of TonB) is injected at various concentrations over the sensor chip surface in a continuous flow of buffer.
-
Detection of Binding: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Kinetic Analysis: The association rate (kₐ) is determined from the initial phase of the binding curve, and the dissociation rate (kₑ) is determined from the dissociation phase when the analyte injection is replaced by buffer. The equilibrium dissociation constant (Kd) can be calculated as kₑ/kₐ.
-
Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the interaction, allowing for subsequent experiments.
Experimental Workflow for Studying Protein Interactions
Caption: A generalized workflow for studying protein-protein interactions.
Conclusion and Future Directions
The ferrichrome transport system in E. coli is a highly efficient and elegantly regulated pathway for iron acquisition. Decades of research have provided a detailed molecular understanding of its components and their functions. However, several questions remain. The precise mechanism by which the TonB complex transduces energy to FhuA to drive transport is still not fully understood at a structural level. Furthermore, the dynamics of the interactions between the different components in the native cellular environment are a key area for future investigation.
From a drug development perspective, the FhuA receptor presents an attractive target. Its role as a gateway into the cell for certain antibiotics like albomycin has inspired the development of "Trojan horse" strategies, where siderophore mimics are conjugated to antimicrobial agents to facilitate their uptake. A deeper understanding of the substrate specificity and transport mechanism of FhuA will be invaluable for the rational design of such novel therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. Determination of ferrichrome binding to the FhuA outer membrane transport protein, periplasmic accumulation of ferrichrome, or transport of ferrichrome into cells using a three-layer oil technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-induced conformational change in the ferrichrome-iron receptor of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between TonB from Escherichia coli and the periplasmic protein FhuD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferrichrome transport in Escherichia coli K-12: altered substrate specificity of mutated periplasmic FhuD and interaction of FhuD with the integral membrane protein FhuB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and structural and functional characterization of FhuA, a transporter of the Escherichia coli outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron Transport in Escherichia coli: Uptake and Modification of Ferrichrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FhuA (TonA), the Career of a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced binding of TonB to a ligand-loaded outer membrane receptor: role of the oligomeric state of TonB in formation of a functional FhuA.TonB complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ferrichrome transport in Escherichia coli K-12: altered substrate specificity of mutated periplasmic FhuD and interaction of FhuD with the integral membrane protein FhuB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein II influences ferrichrome-iron transport in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular characterization of the ferric-uptake regulator, fur, from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Opening the Iron Box: Transcriptional Metalloregulation by the Fur Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]
- 17. The Fur repressor controls transcription of iron-activated and -repressed genes in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deciphering Fur transcriptional regulatory network highlights its complex role beyond iron metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of the FhuA (TonA) receptor protein from cell envelopes of an overproducing strain of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mutant Analysis of the Escherichia coli FhuA Protein Reveals Sites of FhuA Activity - PMC [pmc.ncbi.nlm.nih.gov]
Iron-Free Ferrichrome: A Novel Inducer of Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The selective induction of apoptosis in malignant cells is a cornerstone of modern cancer therapy. Emerging research has identified iron-free ferrichrome, a siderophore of microbial origin, as a promising therapeutic agent with the ability to trigger programmed cell death in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative data associated with the pro-apoptotic effects of iron-free ferrichrome, with a focus on its role in gastric and pancreatic cancers.
Core Mechanism of Action
Iron-free ferrichrome exerts its anti-cancer effects primarily through the induction of apoptosis, a process of programmed cell death critical for tissue homeostasis. Unlike many conventional chemotherapeutics, ferrichrome's efficacy appears to be linked to its unique iron-binding capabilities, which disrupt iron-dependent cellular processes essential for the rapid proliferation of cancer cells. The primary mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to a cascade of events culminating in cell death.
Quantitative Data on the Efficacy of Iron-Free Ferrichrome
The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of iron-free ferrichrome and other iron chelators in various cancer cell lines. This data is crucial for comparing the efficacy of these compounds and for designing future pre-clinical and clinical studies.
Table 1: IC50 Values of Iron Chelators in Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |
| Iron-Free Ferrichrome | SUIT-2 | Pancreatic | 0.23 µg/mL | 48 hours | [1] |
| 5-Fluorouracil (5-FU) | SUIT-2 | Pancreatic | 2.96 µg/mL | 48 hours | [1] |
| Deferasirox | AGS | Gastric | < 10 µM | 72 hours |
Table 2: Pro-Apoptotic Effects of Iron-Free Ferrichrome in Cancer Cell Lines
| Cancer Cell Line | Treatment | Apoptotic Marker | Method | Result | Reference |
| SUIT-2 (Pancreatic) | 10 µg/mL Ferrichrome | Cleaved PARP | Western Blot | Significant increase | [1] |
| SUIT-2 (Pancreatic) | 1 µg/mL Ferrichrome | DNA Fragmentation | TUNEL Assay | Increased fragmentation | [1] |
| Gastric Cancer Cells | 100 µg/mL Ferrichrome | Cleaved Caspase-9 | Western Blot | Increased expression | [2] |
| Gastric Cancer Cells | 100 µg/mL Ferrichrome | Cleaved PARP | Western Blot | Increased expression | [2] |
| MKN-45 (Gastric) | Ferrichrome | Phospho-SAPK/JNK | Western Blot | Upregulated | [3] |
Signaling Pathways Implicated in Ferrichrome-Induced Apoptosis
Iron-free ferrichrome triggers a complex network of signaling pathways to induce apoptosis in cancer cells. The key pathways identified to date include the p53-mediated pathway, the JNK-DDIT3-mediated pathway, and the intrinsic mitochondrial pathway.
p53-Mediated Apoptotic Pathway
In pancreatic cancer cells, iron-free ferrichrome has been shown to activate the tumor suppressor protein p53.[1] Activated p53 can transcriptionally upregulate pro-apoptotic proteins, leading to cell cycle arrest and apoptosis.
Caption: p53-mediated apoptotic pathway induced by iron-free ferrichrome.
JNK-DDIT3-Mediated Apoptotic Pathway
In gastric cancer, iron-free ferrichrome activates the c-Jun N-terminal kinase (JNK) pathway, leading to the upregulation of DNA Damage Inducible Transcript 3 (DDIT3).[3] This signaling cascade is a key component of the endoplasmic reticulum (ER) stress response, which can trigger apoptosis when cellular stress is prolonged or severe.
Caption: JNK-DDIT3-mediated apoptotic pathway in gastric cancer cells.
Intrinsic (Mitochondrial) Apoptotic Pathway
A central mechanism of ferrichrome-induced apoptosis is the activation of the intrinsic or mitochondrial pathway. This is evidenced by the increased expression of cleaved caspase-9, a key initiator caspase in this pathway.[2] Activation of caspase-9 leads to a cascade of executioner caspases, such as caspase-3, which then cleave cellular substrates like PARP, ultimately leading to the dismantling of the cell.
Caption: Intrinsic mitochondrial apoptotic pathway activated by ferrichrome.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. The following are generalized protocols for key experiments used to assess ferrichrome-induced apoptosis, which should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of iron-free ferrichrome on cancer cell lines.
Workflow:
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of iron-free ferrichrome and a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours).
-
Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells.
-
Staining: After washing, stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Washing: Remove unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify the expression levels of key apoptotic proteins such as cleaved PARP and cleaved caspases.
Workflow:
Caption: Workflow for Western blot analysis of apoptotic proteins.
Methodology:
-
Protein Extraction: Lyse ferrichrome-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-9, cleaved PARP, phospho-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
Workflow:
Caption: Workflow for the TUNEL assay to detect DNA fragmentation.
Methodology:
-
Cell Preparation: Culture and treat cells with iron-free ferrichrome.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., BrdUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.
Conclusion and Future Directions
Iron-free ferrichrome represents a novel and promising agent for cancer therapy due to its ability to selectively induce apoptosis in cancer cells. The multifaceted mechanism of action, involving the activation of key tumor suppressor pathways and the intrinsic apoptotic cascade, suggests its potential for broad applicability. Further research is warranted to fully elucidate the complete spectrum of its molecular targets and to establish its efficacy and safety in more complex preclinical models. The development of iron-free ferrichrome and other iron-chelating compounds could provide a new therapeutic avenue, particularly for cancers that are resistant to conventional treatments.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Iron-Free Ferrichrome from Fungal Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Siderophores are low-molecular-weight, high-affinity iron-chelating compounds produced by microorganisms, such as bacteria and fungi, to scavenge iron from the environment. Ferrichrome, a hydroxamate-type siderophore, is commonly produced by various fungal species, including those of the genera Aspergillus and Penicillium. The iron-free form of ferrichrome, known as deferriferrichrome, is of significant interest in biomedical research and drug development due to its potential as an iron chelator for treating iron overload disorders, as a drug delivery vehicle targeting microbial iron uptake systems, and as an antimicrobial agent by depriving pathogenic microbes of essential iron.
This document provides detailed protocols for the production of ferrichrome from fungal cultures, its subsequent purification, and the removal of iron to yield high-purity iron-free ferrichrome (deferriferrichrome).
Data Presentation
Table 1: Representative Yields of Siderophores from Fungal Cultures under Iron-Depleted Conditions.
| Fungal Species | Siderophore Type | Culture Conditions | Typical Yield Range | Reference |
| Aspergillus fumigatus | Ferrichrome (intracellular) | Aspergillus Minimal Medium (AMM), 37°C, 24h | Levels normalized to 100% under iron starvation | [1] |
| Aspergillus niger | Ferrichrome & Coprogen B | Iron-limited medium, 30°C, 72h | Not specified, but production is significantly induced | [2] |
| Penicillium chrysogenum | Hydroxamate siderophores | Iron-deficient medium, 30°C | 73% siderophore units (relative quantification) | [3] |
| Ustilago sphaerogena | Ferrichrome | Iron-deficient medium | ~22-54 mg/100 ml (dry weight) | [4] |
Note: Yields are highly dependent on the specific fungal strain, culture medium, and fermentation conditions. The values presented are for comparative purposes.
Experimental Protocols
Protocol 1: Fungal Culture for Ferrichrome Production
This protocol describes the cultivation of Aspergillus fumigatus under iron-depleted conditions to induce the production of ferrichrome.
Materials:
-
Aspergillus fumigatus strain (e.g., ATCC 13073)
-
Aspergillus Minimal Medium (AMM)[5]
-
1% (w/v) Glucose
-
20 mM Glutamine
-
Salts solution (without FeSO₄)
-
Trace elements solution (without FeSO₄)
-
-
Sterile deionized water
-
Glassware treated to be iron-free (e.g., acid-washed)
-
Shaking incubator
Procedure:
-
Preparation of Iron-Free Glassware: All glassware should be soaked in 1 mM EDTA overnight, followed by an 18-hour soak in 5% HCl, and then rinsed thoroughly with deionized water to remove any trace iron[6].
-
Spore Suspension Preparation: a. Grow A. fumigatus on a suitable agar medium (e.g., Malt Extract Agar) at 37°C for 5-7 days until conidia are abundant[7]. b. Harvest conidia by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface. c. Filter the suspension through sterile glass wool to remove hyphal fragments[6]. d. Count the conidia using a hemocytometer and adjust the concentration to 1 x 10⁸ conidia/mL in sterile water.
-
Fungal Cultivation: a. Prepare iron-depleted AMM. For iron-replete control cultures, supplement the medium with 10 µM FeSO₄[1]. b. Inoculate the iron-depleted AMM with the A. fumigatus spore suspension to a final concentration of 1 x 10⁶ conidia/mL[6]. c. Incubate the culture in a shaking incubator at 37°C with vigorous shaking (e.g., 200 rpm) for 48-72 hours[5][6]. Siderophore production is typically maximal during the late logarithmic to early stationary phase of growth.
Protocol 2: Extraction and Purification of Ferrichrome
This protocol outlines the extraction of ferrated ferrichrome from the fungal culture supernatant followed by purification.
Materials:
-
Fungal culture supernatant from Protocol 1
-
Benzyl alcohol
-
Anhydrous ethyl ether
-
Amberlite XAD-2 or XAD-4 resin
-
Methanol
-
Deionized water
-
Rotary evaporator
-
Lyophilizer (optional)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column (for high purity)
Procedure:
-
Harvesting the Supernatant: a. Separate the fungal mycelia from the culture broth by filtration through Miracloth or by centrifugation at 10,000 rpm for 20 minutes[8]. b. Collect the supernatant, which contains the secreted siderophores.
-
Solvent Extraction: a. Add FeCl₃ to the supernatant to a final concentration of approximately 5 g/liter to ensure all siderophores are in the iron-complexed form[6]. b. Extract the supernatant five times with an equal volume of benzyl alcohol. The reddish-brown ferrichrome will move into the benzyl alcohol phase[6]. c. Combine the benzyl alcohol fractions. d. Add 10 volumes of anhydrous ethyl ether to the combined benzyl alcohol extract and then extract the ferrichrome into a small volume of deionized water (repeat 5-8 times)[6]. The ferrichrome will move into the aqueous phase. e. Combine the aqueous extracts and concentrate them using a rotary evaporator.
-
Column Chromatography: a. Pack a column with Amberlite XAD-2 or XAD-4 resin and equilibrate with deionized water[9]. b. Load the concentrated aqueous extract onto the column. c. Wash the column with several bed volumes of deionized water to remove unbound impurities[9]. d. Elute the ferrichrome from the resin using a stepwise gradient of methanol in water (e.g., 25%, 50%, 75%, 100% methanol)[9]. e. Collect fractions and monitor for the presence of ferrichrome using the Chrome Azurol S (CAS) assay or by spectrophotometry at ~425 nm (the characteristic absorbance of ferrichrome). f. Pool the positive fractions and concentrate by rotary evaporation.
-
High-Purity Purification (Optional): a. For highly pure ferrichrome, subject the pooled and concentrated fractions to reversed-phase HPLC on a C18 column. b. Elute with a gradient of methanol in water[10]. c. Collect the peak corresponding to ferrichrome and remove the solvent by lyophilization or rotary evaporation.
Protocol 3: Preparation of Iron-Free Ferrichrome (Deferriferrichrome)
This protocol describes the removal of iron from purified ferrichrome using 8-hydroxyquinoline.
Materials:
-
Purified ferrichrome from Protocol 2
-
8-hydroxyquinoline
-
Chloroform
-
Deionized water, pH adjusted to ~7.0
-
Separatory funnel
Procedure:
-
Preparation of 8-Hydroxyquinoline Solution: Prepare a 3% (w/v) solution of 8-hydroxyquinoline in chloroform[11].
-
Iron Chelation and Extraction: a. Dissolve the purified ferrichrome in a minimal volume of deionized water (pH ~7.0). b. Transfer the aqueous ferrichrome solution to a separatory funnel. c. Add an equal volume of the 3% 8-hydroxyquinoline in chloroform solution[11]. d. Shake the funnel vigorously for 2-3 minutes. The iron will be chelated by the 8-hydroxyquinoline and extracted into the chloroform phase, which will turn dark. e. Allow the phases to separate and drain the lower chloroform layer. f. Repeat the extraction with fresh 8-hydroxyquinoline solution until the chloroform layer no longer shows a dark color, indicating that all accessible iron has been removed[11].
-
Removal of Residual 8-Hydroxyquinoline: a. Wash the aqueous phase (containing the now iron-free deferriferrichrome) several times with an equal volume of pure chloroform to remove any residual 8-hydroxyquinoline[11]. b. Gently bubble nitrogen gas through the aqueous solution or leave it in a fume hood for a short period to evaporate any remaining traces of chloroform.
-
Final Product: a. The resulting aqueous solution contains the iron-free ferrichrome (deferriferrichrome). b. The concentration can be determined spectrophotometrically (deferriferrichrome does not absorb at 425 nm) or by other analytical methods. c. For a solid product, lyophilize the final aqueous solution.
Visualizations
Caption: Workflow for preparing iron-free ferrichrome.
Caption: Iron-dependent regulation of siderophore biosynthesis.
References
- 1. Siderophore Biosynthesis But Not Reductive Iron Assimilation Is Essential for Aspergillus fumigatus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome mining and functional genomics for siderophore production in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Siderophore Ferricrocin Mediates Iron Acquisition in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Survival of Aspergillus fumigatus in Serum Involves Removal of Iron from Transferrin: the Role of Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Culturing and Mating of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Fungal Inhibition Activity of Siderophore from Wheat Rhizosphere Associated Acinetobacter calcoaceticus Strain HIRFA32 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of ferrichromes and other hydroxamate siderophores of fungal origin by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of Deferriferrichrome
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of deferriferrichrome, a hydroxamate-type siderophore produced by various fungi. Deferriferrichrome and its iron-bound form, ferrichrome, play a crucial role in fungal iron acquisition and storage. Understanding its purification is vital for research into fungal metabolism, virulence, and for potential therapeutic applications.
Introduction
Deferriferrichrome is the iron-free ligand of ferrichrome, a cyclic hexapeptide that acts as a high-affinity iron chelator (siderophore). Fungi such as Ustilago sphaerogena and Schizosaccharomyces pombe secrete deferriferrichrome under iron-limiting conditions to scavenge ferric iron from the environment. The resulting ferrichrome is then transported into the cell. The isolation and purification of deferriferrichrome are essential for studying these processes and for investigating its potential as an antimicrobial agent or in iron chelation therapy.
Experimental Protocols
This protocol outlines a multi-step process for obtaining high-purity deferriferrichrome from fungal cultures.
Fungal Culture and Deferriferrichrome Production
Objective: To cultivate a deferriferrichrome-producing fungal strain under iron-depleted conditions to maximize siderophore yield.
Materials:
-
Fungal strain (e.g., Ustilago sphaerogena)
-
Iron-deficient culture medium
-
Sterile flasks and incubator shaker
Procedure:
-
Prepare an iron-deficient culture medium. A typical medium contains glucose (50 g/L), L-asparagine (2 g/L), KH₂PO₄ (1.5 g/L), MgSO₄·7H₂O (0.5 g/L), and trace elements, ensuring no exogenous iron is added.
-
Inoculate the medium with a fresh culture of the fungal strain.
-
Incubate the culture at 28°C with shaking at 200 rpm for 5-7 days. Siderophore production is often maximal during the stationary phase of growth.
-
Monitor siderophore production using a colorimetric assay, such as the chrome azurol S (CAS) assay.
Extraction of Deferriferrichrome from Culture Supernatant
Objective: To separate the fungal biomass from the culture supernatant containing the secreted deferriferrichrome.
Procedure:
-
After incubation, harvest the culture by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the crude deferriferrichrome, and store it at 4°C.
Purification by Adsorption Chromatography
Objective: To capture deferriferrichrome from the culture supernatant using Amberlite XAD-4 resin.
Materials:
-
Amberlite XAD-4 resin
-
Chromatography column
-
Methanol
-
Distilled water
Procedure:
-
Pack a chromatography column with Amberlite XAD-4 resin and equilibrate it with distilled water.
-
Load the culture supernatant onto the column at a slow flow rate to allow for efficient binding of deferriferrichrome to the resin.
-
Wash the column with several volumes of distilled water to remove unbound impurities.
-
Elute the bound deferriferrichrome with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).
-
Collect fractions and test for the presence of deferriferrichrome using the CAS assay or by monitoring absorbance at approximately 435 nm (for the iron-complexed form after adding FeCl₃).
Purification by Ion-Exchange Chromatography
Objective: To further purify deferriferrichrome using cation-exchange chromatography on CM-Sephadex C-25.
Materials:
-
CM-Sephadex C-25 resin
-
Chromatography column
-
Ammonium acetate buffer (pH 5.0)
Procedure:
-
Pool the deferriferrichrome-containing fractions from the Amberlite XAD-4 column and concentrate them under reduced pressure.
-
Pack a column with CM-Sephadex C-25 and equilibrate with 0.1 M ammonium acetate buffer (pH 5.0).
-
Load the concentrated sample onto the column.
-
Wash the column with the equilibration buffer to remove any non-adsorbed contaminants.
-
Elute the deferriferrichrome using a linear gradient of ammonium acetate (e.g., 0.1 M to 1.0 M, pH 5.0).
-
Collect fractions and analyze for the presence of deferriferrichrome.
Final Purification and Desalting by Reversed-Phase HPLC
Objective: To achieve high purity of deferriferrichrome and remove salts.
Materials:
-
Reversed-phase HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
Procedure:
-
Pool the purified fractions from the ion-exchange chromatography step.
-
Desalt the sample if necessary using a desalting column or by lyophilization.
-
Inject the sample onto a C18 HPLC column equilibrated with 0.1% TFA in water.
-
Elute with a linear gradient of acetonitrile (e.g., 5% to 60% ACN in 0.1% TFA) over 30 minutes.
-
Monitor the elution profile at 220 nm and collect the major peak corresponding to deferriferrichrome.
-
Lyophilize the purified fraction to obtain deferriferrichrome as a white powder.
Data Presentation
The following table summarizes the expected quantitative data at each stage of the purification process. Actual values may vary depending on the fungal strain and culture conditions.
| Purification Step | Total Siderophore (mg) | Purity (%) | Yield (%) |
| Culture Supernatant | 100 | < 5 | 100 |
| Amberlite XAD-4 Eluate | 75 | ~40 | 75 |
| CM-Sephadex C-25 Eluate | 50 | ~85 | 50 |
| Reversed-Phase HPLC | 35 | > 98 | 35 |
Quality Control
The purity and identity of the final deferriferrichrome product should be confirmed by:
-
Mass Spectrometry: To determine the molecular weight.
-
Reversed-Phase HPLC: A single, sharp peak indicates high purity.
Visualizations
Experimental Workflow
Caption: Overview of the deferriferrichrome isolation and purification workflow.
Deferriferrichrome-Mediated Iron Uptake Signaling Pathway
Caption: Simplified pathway of deferriferrichrome-mediated iron uptake in fungi.
References
Synthesis and Evaluation of Ferrichrome Analogs for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and evaluation of ferrichrome analogs, which are valuable tools for studying microbial iron acquisition, developing novel antimicrobial agents, and creating targeted drug delivery systems.
Introduction
Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Ferrichrome, a cyclic hexapeptide-based siderophore, is a key player in the iron uptake systems of many fungi and bacteria. The development of synthetic ferrichrome analogs allows researchers to probe the intricacies of these transport pathways and to exploit them for therapeutic purposes, such as the targeted delivery of antibiotics. This document outlines the synthesis of various ferrichrome analogs and the experimental procedures for their biological characterization.
Data Presentation
Table 1: Antimicrobial Activity of Albomycin and Synthetic Ferrichrome-Antibiotic Conjugates
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Albomycin δ1 | Streptococcus pneumoniae ATCC 49619 | 0.004-0.062 | [1][2] |
| Albomycin δ2 | Streptococcus pneumoniae ATCC 49619 | 0.004-0.062 | [1][2] |
| Albomycin δ2 | Staphylococcus aureus USA300 (MRSA) | 0.125 | [1] |
| Albomycin δ2 | Escherichia coli | 0.005 | [3] |
| Ciprofloxacin | Streptococcus pneumoniae ATCC 49619 | 0.5 | [1] |
| Ciprofloxacin | Staphylococcus aureus USA300 (MRSA) | 2 | [1] |
| Vancomycin | Streptococcus pneumoniae strains | >1 | [1] |
| Penicillin G | Streptococcus pneumoniae strains | 0.008->1 | [1] |
Table 2: Iron(III) Binding Affinity of Saccharide-Based Ferrichrome Analogs
| Analog | Log β | pFe | Reference |
| Saccharide-based analog 1 | 31.16 | 26.1 | [4] |
| Saccharide-based analog 2 | 31.86 | 27.1 | [5] |
| Ferrichrome | ~29-32 | ~25-28 | [4][5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Cyclic Hexapeptide Ferrichrome Analog
This protocol describes the manual solid-phase synthesis of a cyclic hexapeptide analog of ferrichrome using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The exemplary sequence is cyclo-(Gly-Gly-Gly-Orn(Boc)-Orn(Boc)-Orn(Boc)).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (Fmoc-Gly-OH, Fmoc-Orn(Boc)-OH)
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N-methylmorpholine (NMM)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cyclization reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents), HCTU (3 equivalents), and NMM (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the linear sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, remove the final Fmoc group using 20% piperidine in DMF.
-
On-Resin Cyclization:
-
Dissolve HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the cyclization cocktail to the resin-bound linear peptide and shake for 24 hours.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.[8]
Protocol 2: Preparation of a Fluorescently Labeled Ferrichrome Analog
This protocol describes the labeling of a ferrichrome analog with a fluorescent dye.
Materials:
-
Purified ferrichrome analog with a free amine group
-
Fluorescent dye with an amine-reactive group (e.g., NHS-ester or isothiocyanate)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Dissolve the purified ferrichrome analog in the reaction buffer.
-
Dissolve the fluorescent dye in a minimal amount of a suitable organic solvent (e.g., DMSO) and add it to the ferrichrome analog solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature in the dark.
-
Separate the labeled ferrichrome analog from the unreacted dye using a size-exclusion chromatography column.
-
Monitor the fractions using a spectrophotometer at the absorbance maximum of the dye and the peptide.
-
Pool the fractions containing the fluorescently labeled ferrichrome analog and lyophilize.
-
Characterize the labeled product by mass spectrometry and fluorescence spectroscopy.
Protocol 3: Microbial Growth Promotion Assay
This assay determines the ability of a ferrichrome analog to supply iron to a microorganism that utilizes ferrichrome for growth.
Materials:
-
Test microorganism (e.g., Arthrobacter flavescens)
-
Iron-deficient growth medium
-
Ferrichrome (positive control)
-
Ferrichrome analog
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of the ferrichrome analog and ferrichrome in a suitable solvent.
-
Inoculate the iron-deficient medium with the test microorganism to a final OD600 of ~0.05.
-
In a 96-well plate, add the inoculated medium to each well.
-
Add serial dilutions of the ferrichrome analog and ferrichrome to the wells. Include a no-iron control.
-
Incubate the plate at the optimal growth temperature for the microorganism.
-
Measure the optical density (OD600) at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Plot the growth curves and determine the concentration of the analog that supports half-maximal growth.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a ferrichrome-antibiotic conjugate.[9]
Materials:
-
Test microorganism (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ferrichrome-antibiotic conjugate
-
Parent antibiotic (control)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of the ferrichrome-antibiotic conjugate and the parent antibiotic.
-
Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard.
-
In a 96-well plate, prepare two-fold serial dilutions of the conjugate and the parent antibiotic in CAMHB.
-
Add the bacterial inoculum to each well to achieve a final concentration of ~5 x 10^5 CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
FhuA-Mediated Iron Uptake Pathway
Caption: FhuA-mediated iron uptake signaling pathway.
Experimental Workflow for Synthesis and Evaluation of Ferrichrome Analogs
Caption: Experimental workflow for ferrichrome analog research.
References
- 1. Total synthesis and antimicrobial evaluation of natural albomycins against clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Intrinsically Disordered Region of ExbD Is Required for Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Cyclic Peptides Synthesis Services - Creative Peptides [creative-peptides.com]
- 9. apec.org [apec.org]
Application Notes and Protocols for Apo-Ferrichrome in Iron Uptake Assays with Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing apo-ferrichrome for studying iron uptake mechanisms in the model organism Saccharomyces cerevisiae. The protocols detailed below, along with the accompanying data and pathway diagrams, offer a robust framework for investigating fungal iron acquisition, a critical process for cell viability and a potential target for antifungal drug development.
Introduction
Saccharomyces cerevisiae, or budding yeast, is a powerful model organism for studying fundamental cellular processes in eukaryotes, including metal ion homeostasis. While yeast cannot synthesize its own siderophores, it has evolved sophisticated systems to acquire iron bound to siderophores produced by other microorganisms, such as ferrichrome.[1] The study of this uptake mechanism is crucial for understanding fungal iron metabolism and identifying potential therapeutic targets. Apo-ferrichrome, the iron-free form of ferrichrome, is an essential tool in these investigations, allowing for controlled iron delivery and the precise measurement of uptake kinetics.
The primary mechanism for ferrichrome uptake in S. cerevisiae involves a non-reductive pathway mediated by transporters of the Arn family, which are part of the major facilitator superfamily.[2][3] This process is tightly regulated in response to intracellular iron levels, primarily by the iron-responsive transcription factor Aft1p.[1]
Signaling Pathway for Ferrichrome-Mediated Iron Uptake
The uptake of ferrichrome-bound iron in Saccharomyces cerevisiae is a multi-step process involving cell wall retention, transport across the plasma membrane, and intracellular trafficking. The key components of this pathway are transcriptionally regulated by the iron status of the cell. Under iron-depleted conditions, the transcription factor Aft1p induces the expression of genes necessary for iron acquisition, including the ARN transporters and FIT mannoproteins.[1][4]
The process begins with the binding of ferrichrome to cell wall mannoproteins (Fit1p, Fit2p, and Fit3p), which are thought to concentrate the siderophore near the plasma membrane.[4] The ferrichrome-iron complex is then recognized by Arn transporters, primarily Arn1p and Arn3p for ferrichrome.[3][5] Arn1p is localized to endosomes and cycles to the plasma membrane in the presence of ferrichrome.[2] The transporter has two binding sites for ferrichrome, one with a lower affinity that is thought to be involved in the initial binding and a higher affinity site specific for the iron-bound form (holo-ferrichrome).[1][6] The binding of ferrichrome triggers the endocytosis of the Arn transporter, bringing the intact ferrichrome-iron complex into the cell.[1][6] Once inside, the ferrichrome-iron complex accumulates in the cytosol, where iron can be released for cellular use.[1][4][6]
Caption: Ferrichrome-mediated iron uptake pathway in S. cerevisiae.
Quantitative Data Summary
The following table summarizes key quantitative data related to ferrichrome-mediated iron uptake in S. cerevisiae. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Organism/Conditions | Reference |
| Km for Ferrichrome Uptake (Arn1p) | ~1 µM | S. cerevisiae | [2] |
| Intracellular Iron (Fe-deficient media) | ~150 µM | S. cerevisiae | |
| Intracellular Iron (Fe-sufficient media) | 400 - 450 µM | S. cerevisiae | |
| Intracellular Iron (Control - no supplementation) | ~0.103 mg Fe/g dry matter | S. cerevisiae | [7] |
| Intracellular Iron (Ferrous sulfate supplemented) | ~2.832 mg Fe/g dry matter | S. cerevisiae | [7] |
Experimental Protocols
Protocol 1: Radioactive Iron Uptake Assay using 55Fe and Apo-ferrichrome
This protocol describes a highly sensitive method to quantify the uptake of iron mediated by apo-ferrichrome using a radioactive isotope of iron, 55Fe.
Materials:
-
Saccharomyces cerevisiae strain of interest (e.g., wild-type, mutant strains)
-
YPD or appropriate synthetic defined (SD) medium
-
Apo-ferrichrome (iron-free)
-
55FeCl3 (PerkinElmer or equivalent)
-
Citrate buffer (50 mM sodium citrate, 5% glucose, pH 6.5)
-
Washing buffer (e.g., ice-cold citrate buffer or PBS)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Experimental Workflow Diagram:
Caption: Workflow for radioactive iron uptake assay.
Procedure:
-
Yeast Culture Preparation:
-
Inoculate the S. cerevisiae strain into 5 mL of YPD or appropriate SD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into fresh medium to an OD600 of ~0.1 and grow to mid-log phase (OD600 of 0.8-1.0).
-
To induce iron-uptake systems, cells can be grown in iron-deficient medium (e.g., SD medium supplemented with an iron chelator like bathophenanthroline disulfonate (BPS)).
-
-
Preparation of 55Fe-ferrichrome Solution:
-
Prepare a stock solution of apo-ferrichrome in a suitable solvent (e.g., water).
-
In a microcentrifuge tube, mix a desired amount of apo-ferrichrome with 55FeCl3 to achieve the desired final concentration and specific activity. A molar excess of apo-ferrichrome to iron ensures that all radioactive iron is chelated.
-
Incubate at room temperature for at least 30 minutes to allow for complex formation.
-
-
Iron Uptake Assay:
-
Harvest the mid-log phase yeast cells by centrifugation (e.g., 3000 x g for 5 minutes).
-
Wash the cells three times with citrate buffer.
-
Resuspend the cells in citrate buffer to a final density of ~1 x 108 cells/mL.
-
Pre-warm the cell suspension to 30°C.
-
Initiate the uptake assay by adding the 55Fe-ferrichrome solution to the cell suspension to a final concentration typically in the low micromolar range (e.g., 1 µM).
-
Incubate at 30°C with gentle shaking for a defined period (e.g., 1 hour).
-
For a negative control, perform the incubation at 4°C to inhibit active transport.
-
-
Stopping the Assay and Washing:
-
At the end of the incubation period, quickly transfer the cell suspension to ice to stop the uptake process.
-
Harvest the cells by centrifugation.
-
Wash the cells five times with an excess of ice-cold washing buffer to remove non-specifically bound 55Fe-ferrichrome.
-
-
Measurement and Data Analysis:
-
Resuspend the final cell pellet in a known volume of water.
-
Transfer the cell suspension to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the cell number in the initial suspension (e.g., by OD600 or hemocytometer).
-
Calculate the iron uptake rate as picomoles of Fe per 107 cells per hour.
-
Protocol 2: Colorimetric Assay for Total Intracellular Iron
This protocol provides a non-radioactive method to determine the total intracellular iron content in yeast cells after incubation with apo-ferrichrome and a non-radioactive iron source. This method is based on the acid digestion of cells to release iron, followed by a colorimetric reaction.[7][8][9][10]
Materials:
-
Saccharomyces cerevisiae cells from an uptake experiment
-
Nitric acid (3%)
-
Sodium ascorbate solution (e.g., 38 mg/mL)
-
Iron chelator solution (e.g., 1.7 mg/mL Bathophenanthroline disulfonate (BPS) or Ferrozine)
-
Saturated ammonium acetate solution
-
Iron standard solution (e.g., from FeCl3 or Fe(NH4)2(SO4)2)
-
Spectrophotometer or plate reader
Experimental Workflow Diagram:
Caption: Workflow for colorimetric iron assay.
Procedure:
-
Sample Preparation:
-
Following an iron uptake experiment with non-radioactive iron and apo-ferrichrome (as described in Protocol 1, but without the radioisotope), wash the yeast cells thoroughly to remove extracellular iron.
-
Determine the cell number or dry weight of the cell pellet.
-
-
Cell Digestion:
-
Resuspend the cell pellet in 400 µL of 3% nitric acid in a screw-cap microcentrifuge tube.
-
Incubate at 98°C for 24 hours to completely digest the cells and release intracellular iron.[7]
-
-
Colorimetric Reaction:
-
After digestion, cool the samples to room temperature.
-
In a new tube, mix the following in order:
-
400 µL of the digested yeast sample or iron standard
-
160 µL of sodium ascorbate solution (to reduce Fe3+ to Fe2+)
-
320 µL of BPS or Ferrozine solution
-
126 µL of diluted saturated ammonium acetate solution (to adjust the pH to ~5.4)[8]
-
-
Incubate at room temperature for at least 5 minutes to allow for color development.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples and standards at 535 nm if using BPS or 565 nm if using Ferrozine.[8]
-
-
Data Analysis:
-
Generate a standard curve using the absorbance readings from the known iron standards.
-
Determine the iron concentration in the yeast samples from the standard curve.
-
Calculate the intracellular iron content as µg of iron per mg of dry cell weight or per 108 cells.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow for investigating the role of a specific gene in ferrichrome-mediated iron uptake.
Caption: Logical workflow for genetic analysis of iron uptake.
References
- 1. The mechanism of ferrichrome transport through Arn1p and its metabolism in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferrichrome induces endosome to plasma membrane cycling of the ferrichrome transporter, Arn1p, in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siderophore-iron uptake in saccharomyces cerevisiae. Identification of ferrichrome and fusarinine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response to Iron Deprivation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of ferrichrome transport through Arn1p and its metabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The uptake of different iron salts by the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Colorimetric assay for the quantitation of iron in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iron-Free Ferrichrome as a Negative Control in Chelation Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an essential nutrient for nearly all living organisms, playing a critical role in various cellular processes. However, its acquisition is a significant challenge, particularly for pathogenic microorganisms invading a host. These organisms have evolved sophisticated mechanisms to scavenge iron, primarily through the secretion of high-affinity iron chelators known as siderophores. Ferrichrome is a well-characterized hydroxamate-type siderophore produced by many fungi and utilized by various bacteria for iron uptake.[1] In the field of drug development, particularly in the context of antimicrobial agents, targeting these iron acquisition systems is a promising strategy.
Iron chelators are being investigated as potential therapeutics to limit microbial growth by sequestering iron, making it unavailable to the pathogen.[2][3][4][5] When evaluating the efficacy of novel iron chelators or siderophore-based drug delivery systems (the "Trojan horse" approach), it is crucial to employ appropriate controls to ensure that the observed effects are due to the intended mechanism of action, namely iron chelation and interference with iron uptake.
Iron-free ferrichrome, also known as deferriferrichrome or apo-ferrichrome, serves as an ideal negative control in such chelation experiments. Structurally identical to ferrichrome but lacking the chelated iron ion, deferriferrichrome allows researchers to distinguish between effects caused by iron deprivation and other potential non-specific effects of the molecule being tested. For instance, it can be used to demonstrate that the growth inhibition of a new chelator is indeed due to its iron-binding capacity and not some other form of toxicity. Similarly, in competitive uptake assays, deferriferrichrome can be used to show that the inhibition of radiolabeled ferrichrome uptake is specific to the iron-bound form.
These application notes provide detailed protocols for utilizing iron-free ferrichrome as a negative control in key chelation experiments and present illustrative data to guide researchers in their experimental design and interpretation.
Data Presentation
The following tables summarize hypothetical quantitative data from typical chelation experiments where iron-free ferrichrome is used as a negative control. These tables are designed to provide a clear and structured representation of expected results.
Table 1: Bacterial Growth Inhibition Assay
This table illustrates the effect of a novel iron chelator (Chelator X) on the growth of a bacterial strain capable of utilizing ferrichrome. Deferriferrichrome is used as a negative control to demonstrate that the inhibition is due to iron chelation. Growth is measured by optical density at 600 nm (OD₆₀₀).
| Treatment Group | Concentration (µM) | Mean OD₆₀₀ (± SD) | % Growth Inhibition |
| Vehicle Control | - | 1.20 (± 0.08) | 0% |
| Deferriferrichrome | 10 | 1.18 (± 0.09) | 1.7% |
| 50 | 1.15 (± 0.10) | 4.2% | |
| 100 | 1.12 (± 0.07) | 6.7% | |
| Chelator X | 10 | 0.85 (± 0.06) | 29.2% |
| 50 | 0.42 (± 0.05) | 65.0% | |
| 100 | 0.15 (± 0.03) | 87.5% | |
| Ferrichrome Rescue | 100 (Chelator X) + 100 (Ferrichrome) | 1.05 (± 0.08) | 12.5% |
Data are representative and should be generated for each specific experimental system.
Table 2: Competitive Inhibition of ⁵⁵Fe-Ferrichrome Uptake
This table demonstrates the specific inhibition of radiolabeled ferrichrome uptake by unlabeled ferrichrome, while deferriferrichrome shows no significant inhibition. This confirms that the uptake mechanism is specific to the iron-bound siderophore.
| Competitor | Concentration (µM) | Mean ⁵⁵Fe Uptake (CPM ± SD) | % Inhibition of Uptake |
| No Competitor | - | 15,800 (± 950) | 0% |
| Deferriferrichrome | 10 | 15,500 (± 1100) | 1.9% |
| 50 | 15,100 (± 1050) | 4.4% | |
| 100 | 14,800 (± 980) | 6.3% | |
| Unlabeled Ferrichrome | 10 | 8,200 (± 750) | 48.1% |
| 50 | 3,100 (± 450) | 80.4% | |
| 100 | 1,200 (± 250) | 92.4% |
CPM: Counts Per Minute. Data are representative.
Experimental Protocols
Protocol 1: Bacterial Growth Inhibition Assay
This protocol assesses the ability of a test compound to inhibit bacterial growth by iron chelation. Deferriferrichrome is used as a negative control, and a ferrichrome rescue group is included to confirm that the inhibition is iron-dependent.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)
-
Iron-deficient growth medium (e.g., M9 minimal medium with succinate as the carbon source)
-
Test iron chelator (Chelator X)
-
Deferriferrichrome (iron-free ferrichrome)
-
Ferrichrome
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the bacterial strain into a suitable broth and grow overnight at the optimal temperature with shaking.
-
The following day, dilute the overnight culture in fresh iron-deficient medium to an OD₆₀₀ of approximately 0.05.
-
-
Prepare Assay Plate:
-
In a sterile 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Prepare serial dilutions of the test chelator (Chelator X) and deferriferrichrome in the iron-deficient medium.
-
Add 100 µL of the chelator dilutions to the respective wells to achieve the final desired concentrations (e.g., 10, 50, 100 µM).
-
For the vehicle control, add 100 µL of iron-deficient medium.
-
For the ferrichrome rescue group, add the highest concentration of Chelator X along with an equimolar concentration of ferrichrome.
-
-
Incubation:
-
Cover the plate and incubate at the optimal growth temperature with shaking for 18-24 hours, or until the vehicle control reaches a suitable OD₆₀₀ (e.g., >1.0).
-
-
Data Acquisition and Analysis:
-
Measure the OD₆₀₀ of each well using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (OD₆₀₀ of treated well / OD₆₀₀ of vehicle control well)] * 100
-
Protocol 2: Competitive Inhibition of ⁵⁵Fe-Ferrichrome Uptake
This protocol measures the ability of a test compound to compete with radiolabeled ferrichrome for uptake into bacterial cells. Deferriferrichrome is used as a negative control to demonstrate the specificity of the uptake process for the iron-loaded siderophore.
Materials:
-
Bacterial strain of interest
-
Iron-deficient growth medium
-
⁵⁵FeCl₃ (radioisotope)
-
Deferriferrichrome
-
Unlabeled ferrichrome
-
Washing buffer (e.g., phosphate-buffered saline, PBS)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Prepare ⁵⁵Fe-Ferrichrome:
-
Prepare a stock solution of ferrichrome.
-
Add ⁵⁵FeCl₃ to the ferrichrome solution in a 1:1.1 molar ratio (Fe:siderophore) to ensure complete chelation. Incubate at room temperature for 1 hour.
-
-
Prepare Bacterial Cells:
-
Grow the bacterial strain in iron-deficient medium to mid-log phase.
-
Harvest the cells by centrifugation and wash them twice with an appropriate buffer to remove any secreted siderophores.
-
Resuspend the cells in the uptake buffer to a desired cell density.
-
-
Competition Assay:
-
In microcentrifuge tubes, add the bacterial cell suspension.
-
Add varying concentrations of the unlabeled competitor (unlabeled ferrichrome or deferriferrichrome).
-
To the control tube ("No Competitor"), add an equal volume of buffer.
-
Initiate the uptake by adding a fixed concentration of ⁵⁵Fe-ferrichrome to each tube.
-
Incubate the tubes at the optimal growth temperature with gentle shaking for a predetermined time (e.g., 30 minutes).
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly filtering the cell suspension through a membrane filter (e.g., 0.45 µm) and washing the filter twice with ice-cold washing buffer to remove unbound ⁵⁵Fe-ferrichrome.
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of uptake for each competitor concentration relative to the "No Competitor" control: % Inhibition = [1 - (CPM of competitor well / CPM of no competitor well)] * 100
-
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting Fur Regulon Leads to a Comprehensive Understanding of Iron and Fur Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Inducing Iron Deficiency in Cell Culture Using Desferriferrichrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for cellular processes, including DNA synthesis, energy metabolism, and oxygen transport. Consequently, the ability to manipulate intracellular iron levels is a critical tool in cell biology research and drug development. Desferriferrichrome, a hexadentate hydroxamate siderophore of fungal origin, is a potent iron (Fe³⁺) chelator. While its primary role is in microbial iron acquisition, it can be repurposed as a tool to induce iron deficiency in mammalian cell cultures. This document provides detailed application notes and protocols for the experimental use of desferriferrichrome to create an iron-deficient cellular environment. These protocols are valuable for studying cellular responses to iron deprivation, investigating the role of iron in various signaling pathways, and for the initial screening of therapeutic agents targeting iron metabolism.
While desferriferrichrome is a powerful tool, it is important to note that its uptake and metabolism in mammalian cells are not as well characterized as other iron chelators like deferoxamine (DFO). Therefore, the provided protocols should be considered as a starting point, and optimization for specific cell types and experimental conditions is highly recommended.
Mechanism of Action
Desferriferrichrome induces iron deficiency primarily by chelating ferric iron (Fe³⁺) from the extracellular environment and the cellular labile iron pool (LIP). The LIP is a pool of weakly bound, redox-active iron that is readily available for cellular processes. By sequestering iron from this pool, desferriferrichrome effectively creates a state of intracellular iron starvation. This triggers a cascade of cellular responses aimed at increasing iron uptake and reducing iron storage and utilization.
A key signaling pathway affected by iron deficiency is the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. Under normoxic conditions, prolyl hydroxylases (PHDs) utilize iron as a cofactor to hydroxylate HIF-1α, targeting it for proteasomal degradation. In an iron-deficient state induced by desferriferrichrome, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in iron metabolism, angiogenesis, and glycolysis.
Data Presentation
The following tables summarize representative quantitative data for inducing and assessing iron deficiency in cell culture. Note that these values are starting points and may require optimization for your specific cell line.
Table 1: Recommended Starting Concentrations and Incubation Times for Desferriferrichrome
| Parameter | Recommended Range | Notes |
| Working Concentration | 10 - 100 µM | Start with a dose-response experiment to determine the optimal concentration for your cell line. Higher concentrations may lead to cytotoxicity. |
| Incubation Time | 12 - 48 hours | The onset of iron deficiency markers can be observed as early as 12 hours. Longer incubation times will result in a more pronounced phenotype. |
| Cell Density | 50-70% confluency | It is recommended to treat cells in their logarithmic growth phase. |
Table 2: Expected Cellular Responses to Desferriferrichrome-Induced Iron Deficiency
| Cellular Marker | Expected Change | Method of Detection |
| Intracellular Iron | Decrease | Colorimetric Iron Assay, ICP-MS |
| Labile Iron Pool (LIP) | Decrease | Calcein-AM fluorescent quenching assay |
| Transferrin Receptor 1 (TfR1) | Increase in expression | Western Blot, Flow Cytometry, qPCR |
| Ferritin | Decrease in expression | Western Blot, ELISA, qPCR |
| HIF-1α | Stabilization/Accumulation | Western Blot (nuclear extract) |
| Cell Proliferation | Decrease | Cell counting, MTT/XTT assay |
| Cytotoxicity | Minimal at optimal concentrations | LDH assay, Trypan Blue exclusion |
Experimental Protocols
Protocol 1: Induction of Iron Deficiency with Desferriferrichrome
This protocol describes the general procedure for treating cultured mammalian cells with desferriferrichrome to induce a state of iron deficiency.
Materials:
-
Desferriferrichrome (powder)
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Complete cell culture medium appropriate for the cell line
-
Mammalian cell line of interest
-
Sterile cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of desferriferrichrome by dissolving the powder in sterile, nuclease-free water or DMSO.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels at a density that will result in 50-70% confluency at the time of treatment.
-
Allow the cells to adhere and resume logarithmic growth (typically 24 hours).
-
-
Treatment:
-
Prepare the desired final concentrations of desferriferrichrome by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing desferriferrichrome.
-
Include a vehicle control (medium with the same concentration of water or DMSO used for the highest desferriferrichrome concentration).
-
Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Endpoint Analysis:
-
After the incubation period, harvest the cells for downstream analysis as described in the subsequent protocols.
-
Protocol 2: Determination of Cytotoxicity
It is crucial to determine the concentration range of desferriferrichrome that induces iron deficiency without causing significant cell death. A lactate dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring membrane integrity.
Materials:
-
Cells treated with a range of desferriferrichrome concentrations (as per Protocol 1)
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Lyse the remaining cells with the lysis buffer provided in the kit to determine the maximum LDH release.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant and the cell lysate.
-
Calculate the percentage of cytotoxicity for each concentration of desferriferrichrome.
Protocol 3: Quantification of Intracellular Iron
A colorimetric assay using a chromogenic iron chelator like Ferene S or Ferrozine can be used to quantify the total intracellular iron content.
Materials:
-
Cell pellets from treated and control cells
-
Iron assay kit (colorimetric)
-
Microplate reader
Procedure:
-
Harvest cells by trypsinization or scraping and wash with ice-cold PBS.
-
Count the cells and prepare cell lysates according to the iron assay kit manufacturer's protocol.
-
Perform the colorimetric assay as per the kit's instructions.
-
Measure the absorbance at the appropriate wavelength and calculate the intracellular iron concentration based on a standard curve.
-
Normalize the iron concentration to the cell number or total protein content.
Protocol 4: Western Blot Analysis of Iron-Responsive Proteins
Western blotting can be used to assess the protein levels of key markers of iron deficiency, such as transferrin receptor 1 (TfR1) and ferritin.
Materials:
-
Cell pellets from treated and control cells
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TfR1, anti-ferritin, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Troubleshooting
-
High Cytotoxicity: If significant cell death is observed at low concentrations of desferriferrichrome, reduce the concentration and/or the incubation time. Ensure that the cell culture medium is fresh and that the cells are healthy before treatment.
-
No or Weak Induction of Iron Deficiency Markers: If there is no significant change in the expression of TfR1 or ferritin, increase the concentration of desferriferrichrome or the incubation time. Also, verify the activity of the desferriferrichrome stock solution.
-
Variability in Results: Cell density and metabolic state can influence the response to iron chelation. Ensure consistent cell seeding densities and treatment at a similar stage of cell growth.
Conclusion
Desferriferrichrome is a valuable tool for inducing iron deficiency in cell culture, enabling the study of a wide range of cellular processes that are dependent on iron. By carefully optimizing the experimental conditions and utilizing the protocols outlined in this document, researchers can effectively create an iron-deficient environment to investigate the intricate roles of iron in cellular physiology and pathology.
Application Notes and Protocols for the Chrome Azurol S (CAS) Assay in Detecting Iron-Free Siderophores
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Chrome Azurol S (CAS) assay is a widely used, universal colorimetric method for detecting and quantifying siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.[1][2] This assay provides a reliable and straightforward approach to screen for siderophore production, a critical factor in microbial iron acquisition and a key target in drug development for combating microbial virulence. The principle of the CAS assay is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S. In the assay medium, CAS is complexed with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored ternary complex.[2][3] When a sample containing siderophores is introduced, the siderophores, having a higher affinity for iron, sequester the Fe³⁺ from the CAS-dye complex. This results in the release of the free CAS dye, causing a visible color change from blue to orange or yellow, which can be observed qualitatively on an agar plate or measured quantitatively using a spectrophotometer.[1][2][4]
Principle of the CAS Assay
The underlying mechanism of the CAS assay is a ligand exchange reaction. The strong affinity of siderophores for ferric iron enables them to remove iron from the blue Fe-CAS-HDTMA complex. The dissociation of this complex leads to a distinct color change, which is the basis for both qualitative and quantitative assessments.
Caption: Principle of the Chrome Azurol S (CAS) Assay.
Experimental Protocols
Extreme care must be taken to avoid iron contamination. All glassware should be treated with 6 M HCl and rinsed thoroughly with deionized water to remove any trace metal ions.[3]
Protocol 1: Qualitative CAS Agar Plate Assay
This protocol is adapted from the method originally described by Schwyn and Neilands (1987) and is suitable for screening microbial colonies for siderophore production.[3][5]
1. Preparation of Solutions
-
Blue Dye Solution:
-
Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.[3]
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[3]
-
Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.[3]
-
Mixing: While stirring, slowly add Solution 1 to Solution 2. Then, slowly add Solution 3 to the mixture. The resulting solution will be dark blue. Autoclave and store in a plastic container.[3]
-
-
MM9 Salt Solution (5X):
-
Dissolve 15 g of KH₂PO₄, 25 g of NaCl, and 50 g of NH₄Cl in 500 mL of deionized water.[3]
-
-
Other Solutions:
-
20% (w/v) Glucose solution (sterile filtered)
-
10% (w/v) Casamino acids solution (sterile filtered)
-
PIPES buffer
-
2. Preparation of CAS Agar Plates
-
To 750 mL of deionized water, add 100 mL of 5X MM9 salt solution.
-
Add 32.24 g of PIPES powder and adjust the pH to 6.8 with 1 M NaOH.[3] Do not exceed pH 6.8, as the solution may turn green.[3]
-
Add 15 g of agar and autoclave.
-
Cool the autoclaved medium to 50°C in a water bath.
-
Aseptically add 30 mL of sterile 10% Casamino acids solution and 10 mL of sterile 20% glucose solution.[3][6]
-
Slowly add 100 mL of the sterile Blue Dye solution along the side of the flask with gentle swirling to ensure thorough mixing.[3]
-
Pour the final blue agar medium into sterile Petri dishes and allow them to solidify.
3. Inoculation and Incubation
-
Inoculate the center of the CAS agar plates with the microbial culture to be tested.
-
Incubate the plates under the optimal growth conditions for the microorganism.
-
Observe the plates for the formation of an orange or yellow halo around the colonies against the blue background. The presence of a halo indicates siderophore production.[6]
Protocol 2: Quantitative Liquid CAS Assay
This protocol allows for the quantification of siderophore production in liquid culture supernatants.
1. Preparation of CAS Assay Solution
The Blue Dye solution is prepared as described in Protocol 1.
2. Sample Preparation
-
Grow the microbial culture in an appropriate low-iron medium.
-
Harvest the culture supernatant by centrifugation to remove the cells. The supernatant can be filter-sterilized.[7]
3. Assay Procedure
-
In a microtiter plate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.[7]
-
As a reference (Ar), mix 100 µL of uninoculated sterile medium with 100 µL of the CAS assay solution.[8]
-
Incubate the plate at room temperature for a period ranging from a few minutes to several hours (e.g., 2 hours).[7]
-
Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a microplate reader.[8]
4. Calculation of Siderophore Production
Siderophore production is typically expressed as a percentage of siderophore units, calculated using the following formula:[7][8]
Siderophore Units (%) = [ (Ar - As) / Ar ] x 100
Where:
-
Ar = Absorbance of the reference (medium + CAS solution) at 630 nm.[8]
-
As = Absorbance of the sample (supernatant + CAS solution) at 630 nm.[8]
Quantitative Data Summary
| Parameter | Description | Typical Values/Ranges | Reference |
| Wavelength for Absorbance Measurement | The optimal wavelength to measure the absorbance of the Fe-CAS-HDTMA complex. | 630 nm | [4][8] |
| Incubation Time (Liquid Assay) | The duration for the reaction between the sample and the CAS solution. | 2 to 3 hours at room temperature | [7][8] |
| Sample to CAS Solution Ratio (Liquid Assay) | The volumetric ratio of culture supernatant to CAS assay solution. | 1:1 (v/v) or 3:1 (supernatant:CAS) | [4][7][8] |
| Siderophore Production Calculation | Formula to quantify siderophore activity. | % Siderophore Units = [ (Ar - As) / Ar ] x 100 | [7][8] |
Visualizations of Experimental Workflows
Caption: Workflow for the Qualitative CAS Agar Plate Assay.
Caption: Workflow for the Quantitative Liquid CAS Assay.
Modifications and Considerations
-
Toxicity of HDTMA: HDTMA can be toxic to some microorganisms, particularly Gram-positive bacteria and fungi.[3][9] For such organisms, an overlay CAS (O-CAS) assay can be used, where the culture is first grown on a suitable medium, and then overlaid with CAS agar.[10] Alternatively, less toxic detergents like N-dodecyl-N-N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS) can be used as a substitute for HDTMA.[9][11]
-
Interfering Substances: Components in the culture medium, such as phosphates, can interfere with the CAS assay.[12] It is advisable to use a medium with low phosphate concentrations when performing this assay.[12]
-
High-Throughput Screening: The liquid CAS assay is adaptable for high-throughput screening in 96-well plate format, allowing for the rapid testing of a large number of isolates or compounds.[7]
References
- 1. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.10. Chrome Azurol S (CAS) Assay [bio-protocol.org]
- 9. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Deferriferrichrome Using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferriferrichrome is a hydroxamate siderophore, a low-molecular-weight iron-chelating compound produced by various fungi. Siderophores play a crucial role in microbial iron acquisition and are of significant interest in drug development, agriculture, and environmental science. Accurate quantification of deferriferrichrome is essential for studying its biosynthesis, mechanism of action, and potential applications. This application note provides a detailed protocol for the quantification of deferriferrichrome in microbial culture supernatants using a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.
Deferriferrichrome is the iron-free form of ferrichrome. This method is optimized for the analysis of the apo-siderophore (iron-free), as the presence of iron can complicate chromatographic separation and mass spectrometric analysis.[1][2] The protocol includes sample preparation by solid-phase extraction, chromatographic separation using a reversed-phase column, and detection by electrospray ionization mass spectrometry.
Experimental Workflow
The overall experimental workflow for the quantification of deferriferrichrome is depicted below.
Caption: Experimental workflow for deferriferrichrome quantification.
Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to extract and concentrate deferriferrichrome from microbial culture supernatants, removing salts and other interfering substances.[1][3]
Materials:
-
Microbial culture supernatant
-
Centrifuge and 0.22 µm syringe filters
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric resin like XAD-4/XAD-16)[3]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vacuum manifold for SPE
Procedure:
-
Harvest the cell-free supernatant from the microbial culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) followed by filtration through a 0.22 µm filter to remove any remaining cells and debris.[4]
-
Condition the SPE cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry out.
-
Load the sample: Load the filtered supernatant onto the conditioned SPE cartridge. The loading volume can be adjusted based on the expected concentration of the siderophore.
-
Wash the cartridge: Wash the cartridge with 5 mL of HPLC-grade water to remove salts and other polar impurities.
-
Elute deferriferrichrome: Elute the bound deferriferrichrome with 5 mL of methanol into a clean collection tube.
-
Concentrate the sample: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 30°C.[3]
-
Reconstitute: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for HPLC-MS analysis.
HPLC-MS Analysis
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC or UHPLC system |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) or a polystyrene-divinylbenzene column[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)[6][7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temp. | 350°C |
Data Acquisition: For quantification, Multiple Reaction Monitoring (MRM) is the preferred method on a triple quadrupole mass spectrometer due to its high selectivity and sensitivity.
Quantitative Data
Table 1: Mass Spectrometry Parameters for Deferriferrichrome Quantification
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Deferriferrichrome | 688.3[8] | Proposed: 587.3 | Proposed: 456.2 | To be optimized |
| Internal Standard | Analyte-specific | Analyte-specific | Analyte-specific | To be optimized |
Note: The product ions and collision energy for deferriferrichrome are proposed based on its structure and require empirical optimization on the specific mass spectrometer used.
Table 2: Method Validation Parameters (Example)
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | 92% |
| Stability (Freeze-thaw, benchtop) | < 15% deviation from nominal concentration | Stable |
Signaling Pathways and Logical Relationships
The structure of deferriferrichrome, a cyclic hexapeptide, dictates its fragmentation pattern in the mass spectrometer. The proposed fragmentation would likely involve the loss of one of the N-acetyl-N-hydroxy-aminopropyl side chains or cleavage of the peptide backbone.
Caption: Proposed fragmentation of deferriferrichrome in MS/MS.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of deferriferrichrome by HPLC-MS. The described method, including sample preparation by SPE and analysis by HPLC-ESI-MS, offers high sensitivity and selectivity, making it suitable for a wide range of research and development applications. Proper method validation is crucial to ensure the accuracy and reliability of the quantitative data.
References
- 1. mdpi.com [mdpi.com]
- 2. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. | University of Kentucky College of Arts & Sciences [anthropology.as.uky.edu]
- 3. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions [mdpi.com]
- 4. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria [bio-protocol.org]
- 5. Separation and detection of siderophores produced by marine bacterioplankton using high-performance liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry and Proteomics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 8. N-Desferriferrichrome | C27H45N9O12 | CID 169636 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Iron-Free Ferrichrome for the Study of Antibiotic Trojan Horse Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates innovative strategies to deliver antibacterial agents effectively into pathogenic bacteria. One promising approach is the "Trojan horse" strategy, which hijacks the bacteria's own nutrient uptake systems to transport antibiotics into the cell.[1][2] Bacteria require iron for survival and have evolved sophisticated systems to acquire this essential nutrient from their environment, primarily through the secretion and uptake of high-affinity iron chelators called siderophores.[3]
This document provides detailed application notes and protocols for the use of iron-free ferrichrome, a hydroxamate-type siderophore, in the development and evaluation of antibiotic Trojan horse conjugates. Ferrichrome is recognized and actively transported by specific receptors on the outer membrane of various bacteria, including pathogenic species like Escherichia coli and Pseudomonas aeruginosa.[4] By conjugating an antibiotic to iron-free ferrichrome (apo-ferrichrome), the resulting conjugate can exploit this dedicated transport machinery to gain entry into the bacterial cell, bypassing conventional resistance mechanisms such as reduced membrane permeability.[3]
These protocols will guide researchers through the essential experimental workflows, from the preparation of iron-free ferrichrome and its antibiotic conjugates to the comprehensive evaluation of their antibacterial efficacy and mechanism of action.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Siderophore-Antibiotic Conjugates against various bacterial strains.
| Conjugate/Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Albomycin | E. coli | 0.005 | [3] |
| Albomycin | Streptococcus pneumoniae | 0.01 | [3] |
| Cefiderocol | Enterobacteriaceae | 0.25–1 | [3] |
| Cefiderocol | P. aeruginosa | ≤ 4 | [3] |
| Cefiderocol | A. baumannii | ≤ 4 | [3] |
| GR69153 (Catechol-cephalosporin) | E. coli DC2 | Similar to permeability mutant | [3] |
| MB-1 (Hydroxypyridone-monobactam) | Proteus spp. | 0.12 | [3] |
| MB-1 (Hydroxypyridone-monobactam) | Enterobacter spp. | 8 | [3] |
| BAL30072 (Hydroxypyridone-monosulfactam) | Enterobacteriaceae | ≤ 1 | [3] |
| BAL30072 (Hydroxypyridone-monosulfactam) | P. aeruginosa | 2–4 | [3] |
| Pyoverdin-Ampicillin Conjugate 8 | Pyoverdin-producing P. aeruginosa | 0.39 µM | [5] |
| Pyoverdin-Ampicillin Conjugate 9 | Pyoverdin-producing P. aeruginosa | 0.024 µM | [5] |
Experimental Protocols
Protocol 1: Purification of Iron-Free Ferrichrome (Desferrichrome) from Fungal Culture
This protocol describes the isolation and purification of iron-free ferrichrome from the fungus Ustilago sphaerogena.
Materials:
-
Ustilago sphaerogena culture
-
Low-iron culture medium
-
Benzyl alcohol
-
Diethyl ether
-
Anion exchange chromatography column
-
Silica gel chromatography column
-
Rotary evaporator
-
Spectrophotometer
Procedure:
-
Culture Growth: Grow Ustilago sphaerogena in a low-iron medium to induce siderophore production.[6]
-
Extraction: a. Harvest the fungal cells by centrifugation. b. Extract the iron-bound ferrichrome from the cells using a dilute alkaline solution (pH 10).[6] c. Deproteinize the extract by saturation with ammonium sulfate and subsequent filtration.[6] d. Transfer the filtrate to a separatory funnel and extract the ferrichrome into benzyl alcohol.[6]
-
Purification: a. To the benzyl alcohol extract, add 1 volume of water and 10 volumes of diethyl ether to precipitate the ferrichrome.[6] b. Recover the aqueous phase containing the ferrichrome. c. Further purify the crude ferrichrome using anion exchange chromatography followed by silica gel chromatography.[6]
-
Iron Removal (Deferration): a. Dissolve the purified ferrichrome in a suitable buffer. b. Add a strong chelating agent like 8-hydroxyquinoline to remove the iron from the ferrichrome. c. Separate the resulting iron-free ferrichrome (desferrichrome) from the iron-chelate complex by extraction or chromatography.
-
Quantification and Storage: a. Determine the concentration of the purified desferrichrome spectrophotometrically. b. Lyophilize the purified product and store at -20°C for long-term use.[7]
Protocol 2: Synthesis of a Ferrichrome-Ampicillin Conjugate
This protocol provides a general method for conjugating ampicillin to iron-free ferrichrome via a linker, creating a Trojan horse antibiotic. This is a representative protocol and may require optimization.
Materials:
-
Iron-free ferrichrome (desferrichrome)
-
Ampicillin
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
A bifunctional linker with an amine-reactive group (e.g., NHS ester) and a carboxyl-reactive group (e.g., a primary amine)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Activation of Linker: a. Dissolve the bifunctional linker in anhydrous DMF. b. Add NHS and DCC to activate the carboxyl group of the linker, forming an NHS ester. c. Stir the reaction at room temperature for several hours.
-
Conjugation to Ferrichrome: a. Dissolve the iron-free ferrichrome in anhydrous DMF. b. Add the activated linker solution to the ferrichrome solution in the presence of a base like TEA. c. Stir the reaction overnight at room temperature to allow the formation of an amide bond between the linker and one of the primary amines of the ornithine residues of ferrichrome.
-
Purification of Ferrichrome-Linker: a. Purify the ferrichrome-linker conjugate by silica gel column chromatography to remove unreacted starting materials.
-
Activation of Ampicillin: a. The free amine group of ampicillin can be directly reacted with an activated carboxyl group. Alternatively, the carboxyl group of ampicillin can be activated. For this protocol, we will assume the linker has a free carboxyl group after attachment to ferrichrome. b. Activate the remaining carboxyl group on the ferrichrome-linker conjugate using NHS and DCC as described in step 1.
-
Final Conjugation: a. Dissolve ampicillin in anhydrous DMF with TEA. b. Add the activated ferrichrome-linker conjugate to the ampicillin solution. c. Stir the reaction overnight at room temperature.
-
Final Purification and Characterization: a. Purify the final ferrichrome-ampicillin conjugate using preparative HPLC. b. Characterize the purified conjugate by mass spectrometry and NMR to confirm its structure and purity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of the ferrichrome-antibiotic conjugate.[2]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), iron-depleted if necessary[3]
-
Bacterial suspension (adjusted to 0.5 McFarland standard)
-
Ferrichrome-antibiotic conjugate stock solution
-
Control antibiotic stock solution
-
Resazurin solution (for viability assessment)
-
Plate reader
Procedure:
-
Plate Preparation: a. Prepare serial two-fold dilutions of the ferrichrome-antibiotic conjugate and the control antibiotic in CAMHB directly in the 96-well plates.[2] b. Include a positive control well (bacteria in broth, no antibiotic) and a negative control well (broth only).[2]
-
Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. b. Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubation: a. Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[2] b. Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader. c. Alternatively, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the blue color is retained.
Protocol 4: Bacterial Uptake Assay using Radiolabeled Ferrichrome Conjugate
This protocol describes how to measure the uptake of a ferrichrome-antibiotic conjugate into bacterial cells using a Gallium-68 (⁶⁸Ga) labeled conjugate.
Materials:
-
Iron-free ferrichrome-antibiotic conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer
-
Bacterial culture grown in iron-deficient medium
-
Tris buffer
-
Gamma counter
-
Centrifuge
Procedure:
-
Radiolabeling of the Conjugate: a. Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator. b. Mix a stock solution of the iron-free ferrichrome-antibiotic conjugate with sodium acetate buffer. c. Add the ⁶⁸GaCl₃ eluate to the conjugate solution and incubate at room temperature for 5-10 minutes to allow for complexation.
-
Bacterial Uptake: a. Grow the target bacterial strain in an iron-deficient medium to upregulate siderophore transport systems. b. Harvest the cells by centrifugation, wash with buffer, and resuspend to a known cell density. c. Incubate the bacterial suspension with the ⁶⁸Ga-labeled ferrichrome-antibiotic conjugate at 37°C with shaking. d. At various time points (e.g., 5, 15, 30, 60 minutes), take aliquots of the suspension.
-
Separation and Measurement: a. Immediately centrifuge the aliquots to pellet the bacterial cells. b. Remove the supernatant containing the unbound conjugate. c. Wash the cell pellet with ice-cold Tris buffer to remove any non-specifically bound conjugate. d. Measure the radioactivity in the cell pellet using a gamma counter.
-
Data Analysis: a. Calculate the percentage of the total added dose that was taken up by the bacteria at each time point. b. Normalize the uptake to the number of bacterial cells (e.g., % uptake per 10⁹ CFU).
Protocol 5: Siderophore Competition Assay
This assay is used to confirm that the uptake of the ferrichrome-antibiotic conjugate is mediated by the ferrichrome transport system.
Materials:
-
⁶⁸Ga-labeled ferrichrome-antibiotic conjugate
-
Unlabeled iron-free ferrichrome (competitor)
-
Bacterial culture grown in iron-deficient medium
-
Materials for the bacterial uptake assay (Protocol 4)
Procedure:
-
Prepare Bacterial Suspension: Prepare the bacterial suspension as described in the bacterial uptake assay (Protocol 4, step 2a-b).
-
Competition: a. In one set of tubes, pre-incubate the bacterial suspension with an excess of unlabeled iron-free ferrichrome for 15-30 minutes at 37°C. b. In a control set of tubes, incubate the bacterial suspension with buffer only.
-
Uptake Measurement: a. Add the ⁶⁸Ga-labeled ferrichrome-antibiotic conjugate to both sets of tubes. b. Proceed with the uptake assay as described in Protocol 4 (steps 2c-4).
-
Data Analysis: a. Compare the uptake of the radiolabeled conjugate in the presence and absence of the unlabeled competitor. b. A significant reduction in the uptake of the radiolabeled conjugate in the presence of excess unlabeled ferrichrome indicates that both are competing for the same transport system.
Visualizations
References
- 1. Siderophore conjugates to combat antibiotic-resistant bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploiting bacterial iron acquisition: siderophore conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Preparation of Apo-Ferrichrome for Structural Biology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of high-purity apo-ferrichrome suitable for structural biology studies, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover the production of ferrichrome from fungal cultures, the subsequent removal of iron to yield apo-ferrichrome, and the necessary quality control measures to ensure sample homogeneity and stability.
Introduction
Ferrichrome is a cyclic hexapeptide siderophore produced by various fungi, including species of Aspergillus and Ustilago, to chelate and transport ferric iron (Fe³⁺).[1] The iron-free form, apo-ferrichrome, is of significant interest in structural biology and drug development as it provides a scaffold for studying metal binding, protein-ligand interactions, and for the design of novel antimicrobial agents that target iron acquisition pathways. The preparation of pure, homogenous apo-ferrichrome is a critical first step for successful structural determination.
Overview of the Preparation Workflow
The overall process for preparing apo-ferrichrome involves three main stages:
-
Production and Purification of Ferrichrome: This stage involves culturing a high-yield fungal strain, followed by the extraction and purification of the iron-bound ferrichrome from the culture supernatant.
-
Iron Removal (Deferration): The purified ferrichrome is treated with a strong chelating agent to remove the tightly bound ferric ion, yielding apo-ferrichrome.
-
Purification and Quality Control of Apo-Ferrichrome: The final stage involves purifying the apo-ferrichrome from the iron-chelate complex and residual reagents, followed by rigorous quality control to assess its purity, integrity, and suitability for structural analysis.
I. Production and Purification of Ferrichrome from Aspergillus terreus
This protocol describes the production and purification of ferrichrome from the fungus Aspergillus terreus.
1.1. Fungal Culture and Ferrichrome Production
-
Materials:
-
Aspergillus terreus strain
-
Czapek Dox medium
-
Solid State Fermentation (SSF) substrate (e.g., wheat bran)
-
Phosphate buffer (50 mM, pH 7.0)
-
-
Protocol:
-
Prepare Czapek Dox medium for the cultivation of Aspergillus terreus.
-
Inoculate the fungus onto a suitable solid-state fermentation substrate.
-
Incubate the culture at 25°C for six days to allow for robust growth and production of ferrichrome.[2]
-
After incubation, extract the ferrichrome from the fermentation solid by adding phosphate buffer (pH 7.0) and agitating the mixture.
-
Separate the fungal biomass from the supernatant containing ferrichrome by centrifugation at 10,000 rpm for 10 minutes at 4°C.[2] The supernatant is the crude ferrichrome extract.
-
1.2. Purification of Ferrichrome
-
Materials:
-
Crude ferrichrome extract
-
Ammonium sulfate
-
DEAE-cellulose column
-
Sodium chloride (NaCl)
-
Dialysis tubing (1 kDa MWCO)
-
-
Protocol:
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude extract to a final saturation of 85%. Allow the protein to precipitate overnight at 4°C. Centrifuge at 10,000 rpm for 20 minutes to collect the precipitate.
-
Dialysis: Resuspend the pellet in a minimal volume of phosphate buffer (50 mM, pH 7.0) and dialyze extensively against the same buffer using a 1 kDa MWCO membrane to remove excess ammonium sulfate.
-
Anion Exchange Chromatography:
-
Load the dialyzed sample onto a DEAE-cellulose column pre-equilibrated with phosphate buffer (50 mM, pH 7.0).
-
Wash the column with the same buffer to remove unbound impurities.
-
Elute the bound ferrichrome using a linear gradient of NaCl (e.g., 0-1 M) in the phosphate buffer. Ferrichrome typically elutes as a single active fraction at approximately 0.2 M NaCl.[2]
-
-
Concentration and Buffer Exchange: Pool the fractions containing ferrichrome and concentrate the sample using an appropriate method, such as ultrafiltration. Exchange the buffer to a suitable buffer for the subsequent iron removal step (e.g., 20 mM Tris-HCl, pH 7.5).
-
Quantitative Data for Ferrichrome Purification
| Step | Total Protein (mg) | Ferrichrome Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1000 | 5000 | 5 | 100 | 1 |
| (NH₄)₂SO₄ Precipitation | 300 | 4500 | 15 | 90 | 3 |
| DEAE-cellulose | 20 | 3800 | 190 | 76 | 38 |
Note: This is an example table with hypothetical data to illustrate the expected trend in a typical purification.
II. Preparation of Apo-Ferrichrome by Iron Removal
This section details the protocol for removing iron from purified ferrichrome using the chelating agent 8-hydroxyquinoline.
2.1. Iron Removal Protocol
-
Materials:
-
Purified ferrichrome solution
-
8-hydroxyquinoline
-
Chloroform
-
Tris-HCl buffer (20 mM, pH 7.5)
-
-
Protocol:
-
Prepare a 3% (w/v) solution of 8-hydroxyquinoline in chloroform.
-
To the aqueous solution of purified ferrichrome, add an equal volume of the 3% 8-hydroxyquinoline in chloroform solution.
-
Mix the two phases vigorously for 10-15 minutes. The iron will be chelated by the 8-hydroxyquinoline and extracted into the organic (chloroform) phase, which will turn a distinct color.
-
Separate the aqueous and organic phases by centrifugation (e.g., 3000 rpm for 10 minutes).
-
Carefully collect the upper aqueous phase containing the apo-ferrichrome.
-
Repeat the extraction with fresh 8-hydroxyquinoline/chloroform solution until the organic phase no longer shows a color change, indicating complete iron removal.[3]
-
Wash the final aqueous phase with an equal volume of pure chloroform to remove any residual 8-hydroxyquinoline.[3]
-
Allow any remaining chloroform to evaporate by leaving the aqueous solution in a fume hood for a short period.
-
The resulting aqueous solution contains the apo-ferrichrome.
-
III. Purification and Quality Control of Apo-Ferrichrome
The final step is to purify the apo-ferrichrome and verify its quality for structural studies.
3.1. Purification of Apo-Ferrichrome
-
Materials:
-
Apo-ferrichrome solution
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Buffer for structural studies (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0)
-
-
Protocol:
-
Load the apo-ferrichrome solution onto a size-exclusion chromatography column pre-equilibrated with the desired final buffer for structural studies.
-
Elute the protein with the same buffer. This step serves to remove any remaining small molecule contaminants and to exchange the buffer.
-
Collect the fractions corresponding to the apo-ferrichrome peak.
-
Concentrate the purified apo-ferrichrome to the desired concentration for structural analysis (typically 5-25 mg/ml for crystallography).[4]
-
3.2. Quality Control
-
Purity Assessment (SDS-PAGE):
-
Run a sample of the purified apo-ferrichrome on an SDS-PAGE gel to assess its purity. A single band at the expected molecular weight (approximately 740 Da for ferrichrome itself, though it may run differently on gels) is indicative of high purity. For structural studies, purity should be >95%.[4]
-
-
Identity and Integrity (Mass Spectrometry):
-
Confirm the identity and integrity of the apo-ferrichrome by mass spectrometry (e.g., LC-MS). The observed molecular weight should match the theoretical molecular weight of the iron-free peptide.
-
-
Homogeneity (HPLC):
-
Analyze the purified apo-ferrichrome by reverse-phase high-performance liquid chromatography (RP-HPLC). A single, sharp peak is indicative of a homogenous sample.
-
Quantitative Data for Apo-Ferrichrome Preparation
| Step | Total Amount (mg) | Purity (%) (by HPLC) |
| Purified Ferrichrome | 20 | >98% |
| Apo-Ferrichrome (after iron removal) | ~18 | >95% |
| Apo-Ferrichrome (after SEC) | ~15 | >99% |
Note: This is an example table with hypothetical data.
IV. Alternative Method: Recombinant Production and In Vitro Synthesis
An alternative to fungal extraction is the recombinant expression of the enzymes involved in ferrichrome biosynthesis, followed by in vitro synthesis. The key enzyme is ferrichrome synthetase, a non-ribosomal peptide synthetase (NRPS).[5][6]
-
Workflow Overview:
-
Clone and express the ferrichrome synthetase gene (e.g., from Aspergillus fumigatus) in a suitable host such as E. coli or a fungal expression system.[7][8]
-
Set up an in vitro reaction containing the purified enzyme, the necessary substrates (glycine and N⁵-acetyl-N⁵-hydroxy-L-ornithine), ATP, and Mg²⁺.[5]
-
Purify the synthesized ferrichrome from the reaction mixture.
-
Proceed with the iron removal and apo-ferrichrome purification steps as described above.
-
This approach can offer better control over the production process and may be more amenable to isotopic labeling for NMR studies.
Experimental Workflow Diagram
Caption: Workflow for the preparation of apo-ferrichrome.
Logical Relationship of Quality Control
Caption: Quality control logic for apo-ferrichrome.
References
- 1. SreA-mediated iron regulation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary characterization of ferrichrome synthetase from Aspergillus quadricinctus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of the ferrichrome siderophore biosynthetic pathway in albomycin-producing Streptomyces sp. ATCC 700974 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Purification of ferrichrome synthetase from Aspergillus quadricinctus and characterisation as a phosphopantetheine containing multienzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Labeling of Deferriferrichrome and its Analogs with Gallium-68 for In Vivo Tracking Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Siderophores are low molecular weight chelators produced by microorganisms to sequester essential iron from their environment.[1][2] This high-affinity iron acquisition system is crucial for microbial survival and pathogenesis. The unique expression of siderophore transport systems on microbial cells, but not mammalian cells, presents an attractive target for specific imaging of bacterial and fungal infections.[3] Deferriferrichrome is a fungal siderophore of the ferrichrome-type, which are cyclic hexapeptides that use hydroxamate groups for iron binding.[1]
The positron-emitting radionuclide Gallium-68 (⁶⁸Ga) has a similar ionic radius and charge to ferric iron (Fe³⁺), allowing it to be chelated by siderophores like deferriferrichrome without significant loss of biological activity.[1] This "biomimicry" enables the labeled siderophore to be actively taken up by microbial transporters at the site of infection, allowing for sensitive and specific visualization using Positron Emission Tomography (PET).[4] This application note provides an overview, quantitative data, and detailed protocols for the labeling of deferriferrichrome-type siderophores with ⁶⁸Ga for in vivo tracking and infection imaging.
Data Presentation
The efficiency and characteristics of radiolabeling are critical for the successful application of ⁶⁸Ga-siderophores. The following table summarizes key quantitative data for two deferriferrichrome analogs, ferrirubin (FR) and ferrirhodin (FRH), as well as the widely used siderophore desferrioxamine-B (DFO-B) for comparison.
Table 1: Quantitative Data for ⁶⁸Ga-Siderophore Labeling and In Vitro Characterization
| Parameter | [⁶⁸Ga]Ga-Ferrirubin (FR) | [⁶⁸Ga]Ga-Ferrirhodin (FRH) | [⁶⁸Ga]Ga-DFO-B | Reference(s) |
| Radiochemical Purity (RCP) | >91% | Not explicitly stated, but described as high | >99% | [1][3] |
| Molar Activity | Up to 8 GBq/µmol | Up to 8 GBq/µmol | Not specified | [1] |
| Hydrophilicity (LogP) | More hydrophilic | Less hydrophilic | -1.9 ± 0.05 | [1][3][5] |
| Protein Binding | Lower | Higher | 10.3 ± 1.1% | [1][3][5] |
| In Vitro Stability (Human Serum, 2h) | High radiochemical stability | High radiochemical stability | >99% | [1][3][5] |
| Bacterial Uptake | Effective uptake in S. aureus, K. pneumoniae, P. aeruginosa | Effective uptake in S. aureus, K. pneumoniae, P. aeruginosa | High uptake in P. aeruginosa, S. aureus | [1][3][5] |
Visualizations
Diagrams are essential for understanding the underlying principles and practical workflows of ⁶⁸Ga-siderophore labeling and tracking.
Caption: Logical diagram of microbial iron uptake and its mimicry by ⁶⁸Ga-deferriferrichrome for PET imaging.
Caption: Experimental workflow for ⁶⁸Ga-deferriferrichrome labeling and in vivo PET/CT imaging.
Experimental Protocols
The following protocols are generalized from methods for labeling ferrichrome-type siderophores and DFO-B with ⁶⁸Ga.[1][3][6] Researchers should optimize conditions for their specific siderophore and application.
Protocol 1: ⁶⁸Ga-Labeling of Deferriferrichrome Analogs
1. Materials and Reagents:
-
⁶⁸Ge/⁶⁸Ga generator (e.g., GalliaPharm® or similar)
-
Deferriferrichrome analog (e.g., Ferrirubin, Ferrirhodin) stock solution (1 mg/mL in sterile water)
-
Hydrochloric acid (HCl), 0.6 M, sterile
-
Sodium acetate (NaOAc), 2.5 M, sterile
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath set to 95°C
2. Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.6 M HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃.[6] The fraction with the highest activity (typically the first 1-2 mL) should be collected into a sterile reaction vial.[6][7]
-
pH Adjustment: To the vial containing the ⁶⁸Ga eluate (e.g., 1 mL, ~650 MBq), add 2.5 M sodium acetate to adjust the pH to approximately 3.5-4.0.[6] Verify the pH using pH indicator strips.
-
Addition of Precursor: Add the deferriferrichrome analog solution (e.g., 100-200 µg) to the pH-adjusted ⁶⁸Ga solution.[6]
-
Incubation: Securely cap the vial and place it in a heating block at 95°C for 15-20 minutes.[6]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
3. Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using radio-HPLC (High-Performance Liquid Chromatography) and/or iTLC (instant Thin-Layer Chromatography).[1]
-
RP-HPLC: A C18 column with a gradient of acetonitrile and water (with 0.1% TFA) is typically used. The retention time of the labeled complex will be distinct from free ⁶⁸Ga.
-
iTLC: Use iTLC-SG strips with a mobile phase such as DTPA (50 mM) to separate the labeled siderophore (remains at the origin) from free ⁶⁸Ga (migrates with the solvent front).
-
-
The final product should have an RCP of >90% for in vivo use.[1]
Protocol 2: In Vivo PET/CT Imaging and Biodistribution in a Murine Infection Model
1. Animal Model:
-
Use an established animal model of infection (e.g., S. aureus myositis in BALB/c mice).[1] All animal experiments must be conducted in accordance with institutional and national guidelines.[1]
-
For infection models, animals are typically anesthetized and injected with a bacterial suspension (e.g., 10⁷ CFU of S. aureus) into the thigh muscle 24 hours prior to imaging.[4]
2. Radiotracer Administration:
-
Prepare the [⁶⁸Ga]Ga-deferriferrichrome solution for injection by diluting with sterile saline if necessary. The typical injected activity is 5-10 MBq per mouse.
-
Anesthetize the mouse (e.g., with 2% isoflurane).[1]
-
Administer the radiotracer via intravenous (tail vein) injection in a volume of approximately 100-150 µL.
3. PET/CT Imaging:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a static or dynamic PET scan starting at a set time point post-injection (e.g., 45 minutes).[4] A typical static scan duration is 10-15 minutes.
-
Reconstruct the images using an appropriate algorithm (e.g., OSEM3D).
4. Ex Vivo Biodistribution (Optional, for detailed quantification):
-
At a predetermined time point post-injection (e.g., 90 minutes), euthanize the mouse.[1]
-
Dissect key organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and the infected muscle).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1] This allows for quantitative comparison of tracer accumulation between tissues. For example, [⁶⁸Ga]Ga-FR showed low blood pool retention (0.49 ± 0.03 %ID/g at 90 min) and rapid clearance.[1]
References
- 1. Preclinical characterisation of gallium-68 labeled ferrichrome siderophore stereoisomers for PET imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the in vitro and in vivo Properties of Siderophores | Bruker [bruker.com]
- 3. 68Ga-labelled desferrioxamine-B for bacterial infection imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positron Emission Tomography Imaging of Acinetobacter baumannii Infection: Comparison of Gallium-68 Labeled Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterisation of gallium-68 labeled ferrichrome siderophore stereoisomers for PET imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 68Ga-Based Radiopharmaceuticals: Production and Application Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Iron-Deficient Media for Siderophore Production
Introduction
Iron is an essential micronutrient for the vast majority of microorganisms, serving as a critical cofactor for numerous enzymes involved in cellular respiration, DNA biosynthesis, and other vital metabolic processes. However, in many environments, particularly within a host, the concentration of free ferric iron (Fe³⁺) is exceedingly low due to its poor solubility at physiological pH and its sequestration by host iron-binding proteins like transferrin and lactoferrin. To overcome this iron limitation, many bacteria and fungi have evolved sophisticated iron acquisition systems, central to which is the production and secretion of siderophores.
Siderophores are low-molecular-weight, high-affinity iron-chelating molecules. Once secreted, they scavenge ferric iron from the environment, and the resulting ferrisiderophore complexes are then recognized by specific receptors on the microbial cell surface and transported into the cell. Inside the cell, iron is released and utilized for metabolic needs. The production of siderophores is tightly regulated and is typically induced under iron-deficient conditions.
For researchers, scientists, and drug development professionals studying microbial pathogenesis, biofilm formation, and novel antimicrobial strategies, the ability to induce and study siderophore production in vitro is crucial. This requires the preparation of culture media with minimal iron content to mimic the iron-limited conditions that trigger this microbial response. These application notes provide detailed protocols for preparing iron-deficient media, methods for quantifying iron removal, and an overview of a key signaling pathway involved in siderophore production.
Methods for Preparing Iron-Deficient Media
The primary challenge in preparing iron-deficient media is the removal of trace amounts of iron present in media components, glassware, and water. The following protocols detail established methods for achieving an iron-limited environment.
Preliminary and Essential Steps:
Acid-Washing of Glassware: All glassware must be treated to remove trace metal contaminants.
-
Soak glassware in 6 M HCl for at least 24 hours.[1]
-
Rinse thoroughly with deionized water at least three to four times to remove all traces of acid.
-
Autoclave the glassware before use.
Protocol 1: Iron Removal using Chelex-100 Resin
Chelex-100 is a chelating resin with a high affinity for divalent and trivalent cations, making it highly effective at removing iron from solutions.[2][3]
Materials:
-
Chelex-100 resin (analytical or biotechnology grade)[3]
-
Media components (e.g., minimal salts, glucose)
-
Stir plate and magnetic stir bar
-
Sterile filtration unit (0.22 µm pore size)
Procedure (Batch Method):
-
Prepare the desired culture medium by dissolving all components in high-purity, deionized water, but omit any components that cannot be treated with the resin (e.g., heat-labile vitamins that are added after autoclaving).
-
Add Chelex-100 resin to the media solution at a concentration of 5-10% (w/v).[4]
-
Stir the suspension gently at room temperature or 4°C for a minimum of 2 hours. For complex media, longer incubation (up to 24 hours) may be necessary.[5][6]
-
Allow the resin to settle by gravity.
-
Carefully decant or filter the supernatant to separate the iron-depleted medium from the resin.
-
Adjust the pH of the medium as required.
-
Sterilize the iron-deficient medium by autoclaving or by passing it through a 0.22 µm sterile filter.
-
Aseptically add any heat-labile components that were not included in the Chelex-100 treatment.
Protocol 2: Iron Removal using Deferoxamine-Sepharose Affinity Chromatography
Deferoxamine is a siderophore that can be immobilized on a Sepharose matrix to create a high-affinity resin for iron removal. This method is highly specific and efficient.
Materials:
-
Deferoxamine-Sepharose resin[7]
-
Chromatography column
-
Peristaltic pump
-
Prepared culture medium
-
Sterile collection flasks
Procedure:
-
Prepare the Deferoxamine-Sepharose resin according to the manufacturer's instructions or as described in the literature.[8]
-
Pack the resin into a chromatography column and equilibrate it with several column volumes of deionized water.
-
Pass the prepared culture medium through the column at a controlled flow rate.
-
Collect the eluate, which is the iron-depleted medium, in a sterile flask.
-
Sterilize the medium by filtration through a 0.22 µm filter.
-
Aseptically add any necessary sterile components.
Protocol 3: Iron Removal from Specific Media Components
Some complex media components, like Casamino acids, can be significant sources of iron contamination. These can be treated separately.
Materials:
-
Casamino acid solution (e.g., 10% w/v)
-
8-Hydroxyquinoline (in chloroform, 3% w/v)[1]
-
Separatory funnel
Procedure:
-
Prepare a solution of the component to be treated (e.g., 10% Casamino acids).
-
In a separatory funnel, extract the solution with 3% 8-hydroxyquinoline in chloroform to remove trace iron.[1] 8-hydroxyquinoline is a potent iron chelator.[9][10][11]
-
Repeat the extraction until the chloroform phase is colorless.
-
Allow the phases to separate completely and discard the chloroform phase.
-
Aerate the aqueous solution to remove residual chloroform.
-
Filter-sterilize the treated component solution before adding it to the final medium.
Data Presentation: Efficacy of Iron Removal Methods
The effectiveness of different iron depletion methods can be quantified using techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
| Method | Initial Iron Concentration | Final Iron Concentration | % Removal | Reference |
| Deferoxamine-Sepharose | 8.4 - 20 ng/mL (in tissue culture medium) | < 2 ng/mL | ≥ 90% | [8][12] |
| Chelex-100 Resin | Not specified (in complex media) | Not specified | > 90% | [13] |
| Chelex-100 Resin | > 100 µM (in M9 media components) | Reduced to growth-limiting levels | Not specified | [4] |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Media Preparation
The following diagram illustrates the general workflow for preparing iron-deficient media.
Caption: Workflow for preparing iron-deficient media.
Siderophore Production Signaling Pathway in Pseudomonas aeruginosa
The production of the siderophore pyoverdine in Pseudomonas aeruginosa is regulated by a complex signaling cascade initiated by the binding of ferripyoverdine to a cell surface receptor. This serves as a model for understanding iron-dependent gene regulation.[14]
References
- 1. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelex 100 - Wikipedia [en.wikipedia.org]
- 3. bio-rad.com [bio-rad.com]
- 4. Enhancement of growth media for extreme iron limitation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. A simple and effective method for the removal of trace metal cations from a mammalian culture medium supplemented with 10% fetal calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron(III) chelating resins--I. Preparation and properties of Sepharose-desferrioxamine gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of iron-deficient tissue culture medium by deferoxamine-sepharose treatment and application to the differential actions of apotransferrin and diferric transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Siderophore-mediated signaling regulates virulence factor production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Apo-Ferrichrome Sample Preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing iron contamination in apo-ferrichrome samples.
Frequently Asked Questions (FAQs)
Q1: What is apo-ferrichrome, and why is preventing iron contamination critical?
Apo-ferrichrome is the iron-free form of ferrichrome, a siderophore (an iron-chelating compound) produced by fungi. In research and pharmaceutical development, studying the apo form is essential for understanding its iron-binding kinetics, mechanism of action, and for use in assays where the absence of iron is a prerequisite. Iron contamination can lead to inaccurate experimental results, as the apo-ferrichrome will scavenge any available ferric iron, converting it to the holo-form (ferrichrome).
Q2: What are the primary sources of iron contamination in a laboratory setting?
Iron is a ubiquitous element, and contamination can arise from multiple sources within a typical lab environment. These include:
-
Reagents and Buffers: Even high-purity chemicals can contain trace amounts of iron. Water is a common culprit if not sufficiently purified.
-
Glassware and Plasticware: Glass and some plastics can leach iron. Scratches and imperfections in the surfaces can trap and later release iron ions.
-
Lab Equipment: Stainless steel equipment (spatulas, stir bars, needles) can be a significant source of iron contamination.
-
Environment: Dust particles in the air can contain iron oxides.
Q3: How can I render my laboratory glassware and plasticware iron-free?
A rigorous cleaning protocol is necessary to remove trace metals from labware surfaces.[1] Soaking in an acid bath is a common and effective method.
Q4: What grade of water and reagents should I use?
Always use ultra-pure water, preferably with a resistivity of >17 MΩ·cm, for all buffers and solutions.[2] Use the highest purity grade of chemicals available (e.g., "trace metal free" or equivalent).
Q5: Should I add a chelating agent to my buffers to prevent iron contamination?
The addition of a strong chelating agent like EDTA can help scavenge any free iron in your buffers. However, caution is advised as the chelator could potentially interact with the apo-ferrichrome or other metal-dependent components in your experiment.[3] If used, it should be at a low concentration and its potential effects should be considered.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background iron levels in control samples. | Contaminated buffers or water. | Prepare fresh buffers using ultra-pure water (>17 MΩ·cm) and "trace metal free" grade reagents.[2] |
| Contaminated labware. | Re-clean all glassware and plasticware using the acid wash protocol. | |
| Apo-ferrichrome sample shows evidence of iron binding over time. | Gradual contamination from storage containers. | Store purified apo-ferrichrome in acid-washed, iron-free polypropylene or Teflon tubes.[4] |
| Introduction of iron during handling. | Use non-metallic spatulas and stir bars for all manipulations. | |
| Inconsistent results in iron uptake assays. | Variable iron contamination between experiments. | Standardize all procedures, including the use of dedicated iron-free labware and freshly prepared buffers for each experiment. |
| Purity of the starting apo-ferrichrome. | Ensure the initial iron removal from holo-ferrichrome was complete. |
Experimental Protocols
Protocol 1: Preparation of Iron-Free Glassware and Plasticware
This protocol describes the steps to render laboratory glassware and plasticware free from trace iron contamination.[1]
Materials:
-
Laboratory detergent
-
Nitric acid (HNO₃), trace metal grade
-
Ultra-pure water (>17 MΩ·cm)
-
Acid-resistant container
-
Plastic rack for drying
Procedure:
-
Initial Wash: Thoroughly wash all glassware and plasticware with a laboratory-grade detergent to remove any organic residues.
-
Rinse: Rinse at least three times with tap water, followed by three rinses with ultra-pure water.
-
Acid Bath: Submerge the labware in a 0.1% nitric acid solution within an acid-resistant container.[5] Ensure all surfaces are in contact with the acid.
-
Soaking: Allow the labware to soak for a minimum of 24 hours.
-
Final Rinse: Remove the labware from the acid bath and rinse thoroughly with ultra-pure water (at least 5-6 times).
-
Drying: Place the labware on a clean, plastic drying rack in a dust-free environment, such as a laminar flow hood.
-
Storage: Once dry, store the iron-free labware covered or in sealed bags to prevent contamination from airborne dust.
Protocol 2: Preparation of Apo-Ferrichrome from Holo-Ferrichrome
This protocol is based on the principle that the ferrous form of iron (Fe²⁺) has a significantly lower affinity for ferrichrome than the ferric form (Fe³⁺).[6]
Materials:
-
Holo-ferrichrome sample
-
Sodium dithionite (a reducing agent)
-
Iron-free buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
Dialysis tubing or desalting column with the appropriate molecular weight cutoff (MWCO)
-
All glassware and plasticware must be iron-free.
Procedure:
-
Dissolve Holo-Ferrichrome: Dissolve the holo-ferrichrome sample in an iron-free buffer.
-
Reduction of Iron: Add a fresh solution of sodium dithionite to the ferrichrome solution to a final concentration sufficient to reduce all the ferric iron. The exact concentration may need to be optimized.
-
Incubation: Gently mix and incubate the solution. The reduction of Fe³⁺ to Fe²⁺ will cause the iron to dissociate from the ferrichrome.
-
Removal of Free Iron and Reducing Agent: Immediately remove the now free Fe²⁺ and the excess dithionite. This is typically done by:
-
Dialysis: Dialyze the sample against several changes of iron-free buffer at 4°C.
-
Desalting Column: Pass the sample through a desalting column pre-equilibrated with iron-free buffer.
-
-
Confirmation of Iron Removal: The removal of iron can be confirmed spectrophotometrically by the disappearance of the characteristic absorbance of holo-ferrichrome around 425 nm.
-
Storage: Store the resulting apo-ferrichrome in an iron-free container at an appropriate temperature (e.g., lyophilized or frozen in solution).[2]
Visualizations
Caption: Workflow for preparing iron-free apo-ferrichrome samples.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of ferrichrome transport through Arn1p and its metabolism in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An experimental artifact in the use of chelating metal ion buffers. Binding of chelators to bovine alpha-lactalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Ferrichrome - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Iron-Free Ferrichrome Production from Ustilago sphaerogena
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield of iron-free ferrichrome (deferriferrichrome) from Ustilago sphaerogena. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is iron-free ferrichrome and why is it important?
A1: Iron-free ferrichrome, also known as deferriferrichrome, is a siderophore produced by the fungus Ustilago sphaerogena. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in the environment. The iron-free form is particularly valuable in research and pharmaceutical development as a highly specific chelating agent for various metal ions, aiding in studies of metal ion transport and in the development of novel therapeutic agents.
Q2: What are the key factors influencing the yield of iron-free ferrichrome from Ustilago sphaerogena?
A2: The primary factors influencing the yield are the concentrations of iron and zinc in the culture medium. Low iron conditions are essential to induce the biosynthesis of siderophores.[1][2] Zinc concentration has also been shown to affect the production of ferrichrome.[3] Other critical parameters include the composition of the culture medium, aeration, pH, and the duration of the fermentation process.
Q3: How does iron concentration regulate ferrichrome biosynthesis?
A3: Ustilago sphaerogena produces two main siderophores: ferrichrome and ferrichrome A. The biosynthesis of both is regulated by iron availability.[1][2] Extreme iron deficiency promotes the synthesis of ferrichrome A, while moderate iron limitation favors the production of ferrichrome.[1][2] To optimize for iron-free ferrichrome, it is crucial to maintain a carefully controlled, low-iron environment to derepress the biosynthetic pathway without completely shifting production to ferrichrome A.
Q4: What is the role of zinc in the culture medium?
A4: Zinc has been identified as an important factor for the growth of Ustilago sphaerogena and can influence the production of secondary metabolites, including ferrichrome. While primarily known for its role in cytochrome c formation in this organism, maintaining an optimal zinc concentration is beneficial for overall culture health and can impact the final yield of ferrichrome.[3]
Troubleshooting Guide
Q1: My Ustilago sphaerogena culture is not producing any or very low yields of ferrichrome. What could be the problem?
A1: Low or no yield of ferrichrome can be attributed to several factors:
-
High Iron Concentration: The most common reason is an excess of iron in the culture medium, which represses the ferrichrome biosynthetic pathway.[1][2] Ensure all glassware is acid-washed to remove trace iron, and use high-purity reagents.
-
Inappropriate Zinc Concentration: Suboptimal zinc levels can affect fungal growth and metabolism.[3]
-
Incorrect Medium Composition: The composition of the culture medium, including carbon and nitrogen sources, is critical.
-
Poor Aeration or pH Control: Inadequate aeration or significant pH shifts during fermentation can inhibit fungal growth and siderophore production.
-
Culture Contamination: Bacterial or other fungal contamination can outcompete Ustilago sphaerogena or alter the culture conditions.[4][5][6]
Q2: I have a good yield of siderophores, but how can I ensure it is primarily iron-free ferrichrome?
A2: To maximize the proportion of iron-free ferrichrome (deferriferrichrome), meticulous control over the iron concentration in the medium is essential. The goal is to create an iron-limited environment that is sufficient to derepress the ferrichrome biosynthesis pathway but not so severe that it triggers a predominant shift to ferrichrome A production.[1][2] Following the extraction process, the absence of the characteristic reddish-brown color of ferrichrome is a preliminary indicator. Subsequent analysis by HPLC will confirm the identity and purity of the deferriferrichrome.
Q3: My culture is contaminated with bacteria. What can I do?
A3: Bacterial contamination is a common issue in fungal cultures.[4] To address this:
-
Prevention: Strict aseptic techniques are paramount.
-
Antibiotics: Supplementing the culture medium with a broad-spectrum antibiotic that does not affect fungal growth can be effective.
-
Cabin-Sequestering Method: For solid cultures, a "Cabin-Sequestering" method can be employed. This involves creating a physical barrier on the agar plate that allows the fungal hyphae to grow out while trapping the non-motile bacteria.[4]
Q4: The extracted deferriferrichrome is impure. How can I improve the purification process?
A4: Impurities in the final product can arise from co-extraction of other cellular components. To improve purity:
-
Multiple Solvent Extractions: Perform sequential extractions with immiscible solvents to partition the deferriferrichrome away from contaminants.
-
Chromatography: Employ column chromatography (e.g., silica gel) or preparative HPLC for high-resolution separation.[7]
-
Crystallization: If possible, crystallization of the purified product can significantly enhance its purity.[7]
Data Presentation
Table 1: Effect of Iron Concentration on Siderophore Production in Ustilago sphaerogena
| Iron Concentration (µM) | Relative Ferrichrome Production | Relative Ferrichrome A Production |
| < 1 | Low | High |
| 1 - 10 | High | Moderate |
| > 10 | Repressed | Repressed |
Note: This table is a qualitative summary based on findings that extreme iron stress favors ferrichrome A, while moderate iron limitation favors ferrichrome.[1][2]
Table 2: Effect of Zinc on Cell Yield of Ustilago sphaerogena
| Zinc Added (mg/100 ml) | Time (hours) | Cell Yield (mg) |
| 0 | 24 | 100 |
| 0 | 48 | 150 |
| 0.2 | 24 | 110 |
| 0.2 | 48 | 180 |
Data adapted from J.B. Neilands, 1953.[3]
Experimental Protocols
Optimized Culture Medium for Iron-Free Ferrichrome Production
This protocol is based on a modified synthetic medium designed for low iron conditions.
-
Medium Composition (per liter):
-
Sucrose: 50 g
-
Ammonium tartrate: 5 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
CaCl₂·2H₂O: 0.1 g
-
Zinc sulfate (ZnSO₄·7H₂O): 2 mg
-
Trace elements solution (iron-free): 1 ml
-
-
Preparation:
-
Dissolve all components in deionized water that has been passed through a chelating resin to remove trace metals.
-
Adjust the pH to 6.8 before autoclaving.
-
Use acid-washed glassware to prevent iron contamination.
-
Cultivation and Harvesting of Ustilago sphaerogena
-
Inoculation: Inoculate the sterile medium with a fresh culture of Ustilago sphaerogena.
-
Incubation: Incubate at 28°C with vigorous aeration (e.g., on a rotary shaker at 200 rpm) for 4-6 days.
-
Monitoring: Monitor the growth of the culture by measuring optical density or dry cell weight.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes. The supernatant will contain the secreted iron-free ferrichrome.
Extraction and Purification of Iron-Free Ferrichrome (Deferriferrichrome)
-
Initial Extraction:
-
Acidify the culture supernatant to pH 2 with HCl.
-
Extract the supernatant twice with an equal volume of benzyl alcohol.
-
Pool the organic phases.
-
-
Back Extraction:
-
Back-extract the pooled benzyl alcohol phase with a small volume of deionized water.
-
Lyophilize the aqueous phase to obtain a crude powder of deferriferrichrome.
-
-
Purification:
-
Dissolve the crude powder in a minimal amount of methanol.
-
Apply the solution to a silica gel chromatography column.
-
Elute with a gradient of methanol in chloroform.
-
Collect the fractions and monitor for the presence of deferriferrichrome using thin-layer chromatography or HPLC.
-
Pool the pure fractions and evaporate the solvent.
-
Quantification of Iron-Free Ferrichrome by HPLC
-
System: A standard HPLC system with a C18 reverse-phase column and a UV detector is suitable.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detection: Monitor the absorbance at 220 nm.
-
Quantification: Prepare a standard curve using purified deferriferrichrome of a known concentration. Calculate the concentration in the samples by integrating the peak area.[8][9][10][11]
Mandatory Visualizations
Caption: Biosynthetic pathway of iron-free ferrichrome in Ustilago.
Caption: Experimental workflow for iron-free ferrichrome production.
Caption: Troubleshooting logic for low ferrichrome yield.
References
- 1. Analysis of ferrichrome biosynthesis in the phytopathogenic fungus Ustilago maydis: cloning of an ornithine-N5-oxygenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of two siderophores in Ustilago sphaerogena. Regulation of biosynthesis and uptake mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A handy method to remove bacterial contamination from fungal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peak Integration of Electropherograms in GMP and Research Labs: Navigating Increased Scrutiny Amid Data Integrity Audits and Inspections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting low siderophore production in fungal liquid cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low siderophore production in fungal liquid cultures.
Troubleshooting Guide
Issue: Low or No Siderophore Production Detected by CAS Assay
Question: My Chrome Azurol S (CAS) assay shows minimal or no color change, indicating low siderophore production. What are the potential causes and how can I troubleshoot this?
Answer: Low siderophore production can stem from several factors, ranging from media composition to suboptimal culture conditions. Follow these steps to diagnose and resolve the issue.
Step 1: Verify Your Assay and Reagents
First, ensure the CAS assay itself is working correctly.
-
Positive Control: Test your CAS assay solution with a known siderophore producer or a pure siderophore standard (if available). This will confirm that your reagents are active.
-
Reagent Preparation: Double-check the concentrations and preparation steps for your CAS solution. Incorrectly made reagents are a common source of error.[1][2][3]
Step 2: Optimize Culture Medium Composition
The composition of your culture medium is critical for inducing siderophore biosynthesis.
-
Iron Concentration: Siderophore production is tightly regulated by iron availability and is typically induced under iron-limiting conditions.[4][5] Your medium may contain too much iron.
-
Action: Prepare a low-iron medium. All glassware should be acid-washed (e.g., with 6 M HCl overnight) to remove trace iron. Use high-purity water and reagents. Consider adding an iron chelator like 2,2'-bipyridyl to create iron-deficient conditions, but be aware of potential toxicity to your fungus.
-
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact siderophore yield.[6][7][8]
-
Action: Experiment with different sources. For example, sucrose and asparagine have been shown to be effective for some fungi.[6] Try varying the C:N ratio to find the optimal balance for your fungal species.
-
Step 3: Adjust Physical Growth Parameters
Fungal metabolism, including siderophore production, is sensitive to environmental conditions.
-
pH: The pH of the culture medium affects both fungal growth and the solubility of iron. Most fungi have an optimal pH range for growth and secondary metabolite production.[9]
-
Action: Measure the initial pH of your medium and monitor it throughout the culture period. Test a range of initial pH values (e.g., 5.5, 6.5, 7.5) to determine the optimum for your fungus.[10]
-
-
Temperature: Temperature influences enzymatic activity and overall metabolic rate.[9]
-
Action: Ensure your incubator is set to the optimal growth temperature for your fungal species. If unknown, test a range of temperatures (e.g., 25°C, 28°C, 30°C).[10]
-
-
Aeration: Most fungi are aerobic and require sufficient oxygen for growth and metabolism.
-
Action: Ensure adequate aeration by using baffled flasks and an appropriate shaking speed (e.g., 180 rpm).[11] The volume of the culture medium should not exceed 20-25% of the flask volume.
-
Step 4: Consider Fungal Strain and Inoculum
-
Inoculum Quality: A weak or insufficient inoculum can lead to poor growth and, consequently, low siderophore production.
-
Action: Use a fresh, actively growing culture for inoculation. Standardize your inoculum size and form (e.g., spore suspension, mycelial plugs).
-
-
Genetic Regulation: Siderophore biosynthesis is a genetically regulated process. Some fungal strains may naturally be low producers. In many fungi, transcription factors like SreA act as repressors of siderophore biosynthesis in iron-replete conditions, while activators like HapX promote it under iron limitation.[4][5]
-
Action: If possible, consider using a different strain known for siderophore production. For advanced users, genetic engineering approaches, such as deleting the sreA gene, have been shown to significantly enhance siderophore production.[12]
-
Frequently Asked Questions (FAQs)
Q1: How can I quantify the amount of siderophore in my liquid culture?
A1: The most common method is the liquid Chrome Azurol S (CAS) assay.[13][14][15] This colorimetric assay measures the amount of iron removed from the CAS-iron complex by siderophores in the culture supernatant. The production is often expressed as "% siderophore units (psu)".[11][15] The formula used is:
% Siderophore Units = [(Ar - As) / Ar] * 100
Where:
-
Ar is the absorbance of the reference (CAS solution + uninoculated medium) at 630 nm.
-
As is the absorbance of the sample (CAS solution + culture supernatant) at 630 nm.[11][15][16]
A standard curve can also be generated using a known siderophore to obtain more quantitative results.[12]
Q2: What type of siderophore is my fungus producing?
A2: Fungi commonly produce hydroxamate-type siderophores.[17][18][19] You can perform specific chemical tests to identify the type:
-
Hydroxamate siderophores: The Csaky test or the formation of a reddish-brown color upon addition of FeCl3, with a characteristic absorbance peak between 420-450 nm, indicates the presence of hydroxamates.[10]
-
Catecholate siderophores: The Arnow's test or the formation of a wine-colored complex with FeCl3, with an absorbance maximum around 495 nm, is indicative of catecholates.[19]
-
Carboxylate siderophores: Vogel's chemical test can be used to detect this type.[13]
Q3: My culture grows well, but siderophore production is still low. Why?
A3: Good biomass production does not always correlate with high siderophore production. Siderophore biosynthesis is a secondary metabolic process often triggered by specific environmental cues, most notably iron starvation.[20] If your medium has sufficient iron for primary growth, the genetic pathways for siderophore production may not be activated.[4] Ensure your medium is iron-deficient to specifically induce siderophore synthesis.
Q4: Can other metal ions in the medium affect siderophore production?
A4: Yes. The presence of other metal ions can influence siderophore production. For instance, ions like Cu2+ have been shown to inhibit siderophore synthesis in some microorganisms, while Zn2+ may enhance it.[6] It is important to use a defined minimal medium to have better control over the ionic composition.
Data Presentation
Table 1: Influence of Culture Conditions on Siderophore Production (Example Data)
| Parameter | Condition 1 | Siderophore Units (%) | Condition 2 | Siderophore Units (%) |
| Iron (FeCl₃) | 10 µM | 15.2 ± 2.1 | 0 µM | 78.5 ± 5.4 |
| Carbon Source | Glucose | 45.8 ± 4.3 | Sucrose | 65.1 ± 3.9 |
| Nitrogen Source | Ammonium Sulfate | 33.7 ± 3.5 | Asparagine | 68.9 ± 4.8 |
| Initial pH | 5.0 | 41.2 ± 3.8 | 6.5 | 72.4 ± 5.1 |
| Temperature | 25°C | 55.9 ± 4.7 | 30°C | 75.3 ± 6.2 |
Note: Data are hypothetical and for illustrative purposes. Optimal conditions are species-specific.
Experimental Protocols
Protocol 1: Chrome Azurol S (CAS) Liquid Assay
This protocol describes the quantitative determination of siderophores in fungal culture supernatants.[11][15][16]
Materials:
-
Fungal culture supernatant (centrifuged to remove cells)
-
Uninoculated culture medium (for reference)
-
CAS assay solution (see preparation below)
-
Spectrophotometer or microplate reader
Preparation of CAS Assay Solution:
-
Solution A (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution B (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution C (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Mixing: Slowly add Solution B to Solution A while stirring. Then, slowly add this mixture to Solution C with constant stirring. The final solution should be a deep blue color. Autoclave and store in a dark bottle.
Procedure:
-
In a test tube or microplate well, mix 0.5 mL of the fungal culture supernatant with 0.5 mL of the CAS assay solution.
-
Prepare a reference sample by mixing 0.5 mL of uninoculated culture medium with 0.5 mL of the CAS assay solution.
-
Incubate the samples at room temperature for 20-60 minutes. A color change from blue to orange/purple indicates the presence of siderophores.
-
Measure the absorbance of both the sample (As) and the reference (Ar) at 630 nm.
-
Calculate the % siderophore units using the formula provided in the FAQs.
Visualizations
Diagrams
Caption: Troubleshooting workflow for low siderophore production.
Caption: Simplified iron regulation of siderophore biosynthesis in fungi.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]
- 3. Siderophore Detection assay [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. Siderophores in Aspergillus Fumigatus: Biosynthesis and Iron Transport | Himalayan Journal of Agriculture [himjournals.com]
- 6. Siderophore Production by Rhizosphere Biological Control Bacteria Brevibacillus brevis GZDF3 of Pinellia ternata and Its Antifungal Effects on Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimization and identification of siderophores produced by Pseudomonas monteilii strain MN759447 and its antagonism toward fungi associated with mortality in Dalbergia sissoo plantation forests [frontiersin.org]
- 8. Optimization and identification of siderophores produced by Pseudomonas monteilii strain MN759447 and its antagonism toward fungi associated with mortality in Dalbergia sissoo plantation forests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. out-grow.com [out-grow.com]
- 10. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.5. Determination of Siderophore Production [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.10. Chrome Azurol S (CAS) Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jpp.journals.ekb.eg [jpp.journals.ekb.eg]
- 20. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Desferriferrichrome
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the purity of isolated desferriferrichrome.
Frequently Asked Questions (FAQs)
Q1: What is desferriferrichrome and why is its purity important?
Q2: What are the common contaminants in a desferriferrichrome preparation?
Common contaminants in crude extracts of desferriferrichrome from fungal cultures include:
-
Other siderophore analogs: Fungi often produce a mixture of structurally related siderophores.
-
Fungal pigments: Compounds like melanin can co-extract and interfere with purification and analysis.
-
Fatty acids and phenols: These are common mycochemical components that may be present in the extract.[1]
-
Residual media components: Sugars, salts, and peptides from the culture medium.
-
Mycotoxins: Some Aspergillus species can produce mycotoxins, such as ochratoxin A, which must be removed.
Q3: What is the general workflow for purifying desferriferrichrome?
A typical purification workflow involves:
-
Solvent Extraction: Initial extraction of desferriferrichrome from the fungal biomass or culture supernatant.
-
Adsorption Chromatography: Using a resin like Amberlite XAD to capture siderophores and remove polar impurities.
-
Size-Exclusion Chromatography: Separating molecules based on size to remove larger or smaller contaminants.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution step to separate desferriferrichrome from closely related impurities.
-
Purity Assessment and Characterization: Using analytical techniques like HPLC-UV, LC-MS, and NMR to confirm purity and structure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of desferriferrichrome.
Problem 1: Low Yield of Desferriferrichrome after Initial Extraction
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inefficient cell lysis (for intracellular extraction) | Use mechanical methods like bead beating or sonication, or enzymatic lysis with enzymes like lyticase or chitinase. Ensure complete cell disruption before extraction. |
| Suboptimal extraction solvent | Experiment with different solvent systems. A common choice is a mixture of chloroform and phenol.[2] For a greener approach, aqueous two-phase systems can be effective.[3] The choice of solvent will depend on whether you are extracting from the mycelia or the supernatant. |
| Degradation of desferriferrichrome | Maintain a cool temperature (4°C) during extraction to minimize enzymatic degradation. Work quickly to process the sample. Information on the pH and temperature stability of desferriferrichrome is limited, but related compounds show stability over a range of pH values (4.0-10.0).[4][5][6] |
| Incomplete separation of phases | Centrifuge at a higher speed or for a longer duration to ensure a clear separation between the organic and aqueous phases. |
Problem 2: Amberlite XAD Column Does Not Bind the Siderophores
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect pH of the sample | Adjust the pH of the crude extract to around 6.0 before loading onto the column. This has been shown to be effective for siderophore binding to Amberlite XAD resins.[2] |
| Column not properly conditioned | Before loading the sample, wash the Amberlite XAD resin with methanol followed by deionized water to activate it.[2] |
| Flow rate is too high | A high flow rate can prevent efficient binding. Reduce the flow rate to allow for sufficient interaction time between the siderophores and the resin.[2] |
| Competition from other hydrophobic molecules | If the crude extract is highly complex, other hydrophobic molecules may compete with desferriferrichrome for binding sites. Consider a pre-purification step like a solvent partition to reduce complexity. |
Problem 3: Co-elution of Impurities during HPLC Purification
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inadequate separation on the current column | Try a different stationary phase. If using a C18 column, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column for alternative selectivity. |
| Mobile phase not optimized | Adjust the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or additives (e.g., formic acid, trifluoroacetic acid).[7] |
| Presence of structurally similar siderophore analogs | This is a common challenge. High-resolution preparative HPLC with a shallow gradient is often necessary. Multiple rounds of chromatography may be required. |
| Column overload | Inject a smaller sample volume or a more dilute sample to avoid exceeding the column's loading capacity, which can lead to peak broadening and poor separation.[8] |
Problem 4: Purified Desferriferrichrome is Unstable or Degrades Upon Storage
Possible Causes & Solutions:
| Possible Cause | Solution |
| Residual enzyme activity | Ensure all enzymes are removed during purification. A final size-exclusion chromatography step can be effective. |
| Oxidation | Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or -80°C).[9][10] |
| Hydrolysis | Lyophilize the purified desferriferrichrome to remove water and store it as a dry powder.[9][10] Avoid storing in aqueous solutions for extended periods. |
| Light sensitivity | Protect the sample from light by using amber vials or wrapping containers in aluminum foil. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification using Amberlite XAD-4
This protocol is adapted from a method used for the purification of siderophores from Alcaligenes faecalis.[2][11]
-
Preparation of Fungal Culture: Grow Aspergillus niger in an iron-deficient medium to induce siderophore production.
-
Harvesting: Separate the mycelium from the culture broth by filtration. The desferriferrichrome can be extracted from either the supernatant or the mycelium.
-
Extraction:
-
Supernatant: Acidify the supernatant to pH 6.0 with HCl.
-
Mycelium: Disrupt the mycelial cells using a suitable method (e.g., bead beating) in a buffer at pH 6.0. Centrifuge to remove cell debris.
-
-
Amberlite XAD-4 Column Preparation:
-
Swell the Amberlite XAD-4 resin in deionized water overnight at 4°C.
-
Pack the resin into a column and wash sequentially with methanol and then deionized water.
-
-
Sample Loading: Load the prepared extract onto the column at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the column with several column volumes of deionized water to remove unbound impurities.
-
Elution: Elute the bound siderophores with a methanol:water solution (1:1 v/v).[2] Collect fractions and monitor for the presence of siderophores using a colorimetric assay (e.g., CAS assay) or UV-Vis spectroscopy.
Quantitative Data Example (from Alcaligenes faecalis study): [2][11]
| Fraction | Siderophore Type | Concentration (µg/mL) |
| Crude Supernatant | Hydroxamate & Catecholate | 347 |
| XAD-4 Fraction 1 | Major Siderophore | 297 |
| XAD-4 Fraction 2 | Minor Siderophore | 50 |
Protocol 2: Purification by Size-Exclusion and Reverse-Phase HPLC
-
Size-Exclusion Chromatography (SEC):
-
Column: Sephadex LH-20 is suitable for separating small molecules like siderophores in organic solvents.[12]
-
Mobile Phase: A solvent in which desferriferrichrome is soluble, such as methanol.
-
Procedure: Dissolve the dried, semi-purified fraction from the Amberlite XAD-4 step in the mobile phase. Load onto the equilibrated Sephadex LH-20 column and elute with the same solvent. Collect fractions and analyze for the presence of desferriferrichrome. Pool the fractions containing the target compound.
-
-
Reverse-Phase HPLC (RP-HPLC):
-
Column: A C18 column is a common choice for the separation of small molecules.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is typically used. For example, 5% to 95% B over 30 minutes. The exact gradient should be optimized for the best separation.[7][13]
-
Detection: Monitor the elution profile using a UV detector, typically in the range of 210-230 nm for peptide bonds and around 435 nm for the iron-bound form (ferrichrome) if applicable.
-
Fraction Collection: Collect the peak corresponding to desferriferrichrome.
-
-
Purity Assessment:
-
Analyze the collected fraction by analytical HPLC using the same or a shallower gradient to confirm purity.
-
Use LC-MS to confirm the molecular weight of the purified compound (Expected [M+H]+ for desferriferrichichrome is approximately 688.3 g/mol ).[14]
-
For structural confirmation, NMR spectroscopy can be employed.[15][16][17]
-
Visualizations
References
- 1. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characteristic, pH and thermal stabilities of apo and holo forms of caprine and bovine lactoferrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tajhizshimi.com [tajhizshimi.com]
- 9. Lyophilization of Synthetic Gene Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lyophilization conditions for the storage of monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of siderophores of Alcaligenes faecalis on Amberlite XAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. N-Desferriferrichrome | C27H45N9O12 | CID 169636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Mass spectrometry and NMR spectroscopy: modern high-end detectors for high resolution separation techniques – state of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CAS Assay for Siderophore Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Chrome Azurol S (CAS) assay for the detection and quantification of siderophores.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the CAS assay?
The CAS assay is a colorimetric method used to detect siderophores, which are high-affinity iron-chelating molecules produced by microorganisms. The assay is based on the competition for iron between the siderophore and the indicator dye, Chrome Azurol S.
In the assay reagent, CAS is in a ternary complex with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA). This complex has a distinct blue color. When a sample containing siderophores is added, the siderophores, having a higher affinity for iron, sequester the Fe³⁺ from the CAS-Fe-HDTMA complex. This causes the dye to be released, resulting in a color change from blue to orange or yellow, indicating a positive result.[1][2][3][4]
Caption: Principle of the CAS Assay.
Q2: My CAS agar plates are green or yellow instead of blue. What could be the cause?
A greenish or yellowish color in the final CAS agar plates instead of the expected blue is a common issue and can be attributed to several factors, primarily related to pH and iron contamination.
-
Incorrect pH: The CAS-Fe complex is sensitive to pH. The optimal pH for the blue color is around 6.8.[5][6] If the pH of the final medium is too high (alkaline), it can cause the formation of ferric hydroxide, leading to a yellow color.[7] Conversely, a pH that is too low can also affect the complex, resulting in a color change.
-
Iron Contamination: The assay is highly sensitive to trace amounts of iron. Contamination from glassware or water can alter the color of the dye.[8] It is crucial to use iron-free water and to acid-wash all glassware (e.g., with 6M HCl) to remove any residual iron.[5][9]
-
High Temperature During Mixing: Adding the CAS solution to the agar medium when the temperature is too high (above 50-60°C) can degrade the dye and affect the final color.[9][10]
Troubleshooting Steps:
-
Ensure all glassware is thoroughly acid-washed and rinsed with deionized water.
-
Prepare all solutions with high-purity, iron-free water.
-
Carefully monitor and adjust the pH of the PIPES buffer to 6.8 before adding it to the agar.[5]
-
Allow the autoclaved agar medium to cool to approximately 50°C before adding the sterile CAS solution.[9]
Q3: Why are my microorganisms (especially fungi and Gram-positive bacteria) not growing on the CAS agar plates?
The lack of growth, particularly for fungi and Gram-positive bacteria, is a well-documented issue with the standard CAS agar assay. The primary culprit is the toxicity of the detergent hexadecyltrimethylammonium bromide (HDTMA).[1][2][5][11]
Solutions:
-
Overlay CAS (O-CAS) Assay: In this modified method, the microorganisms are first grown on their optimal culture medium without the CAS reagent. Subsequently, a layer of soft agar containing the CAS reagent is overlaid onto the culture plate. This allows for microbial growth before exposure to the potentially toxic components of the CAS medium.[5][12][13]
-
Split-Plate Assay: This technique involves pouring the growth medium and the CAS agar in two separate halves of a petri dish. This prevents direct contact between the microorganism and the CAS agar while still allowing for the diffusion of siderophores.[11]
-
Use of a Less Toxic Detergent: Replacing HDTMA with other surfactants like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS) has been shown to be less toxic to fungi and can be an effective alternative.[13][14]
Caption: Troubleshooting Growth Inhibition in CAS Assay.
Q4: I am observing a positive color change, but I am not sure if it is due to siderophores. How can I rule out false positives?
The CAS assay is a universal test for iron chelation and is not strictly specific to siderophores. Other molecules with iron-chelating properties, which are not true siderophores, can also produce a positive result.[1][2]
Strategies to Address False Positives:
-
Biochemical Assays for Siderophore Types: Perform specific chemical tests to detect the common types of siderophores, such as catecholates and hydroxamates.
-
Arnow's Assay: Detects catecholate-type siderophores.[2]
-
Csaky's Test: Can be used for the detection of hydroxamate-type siderophores.
-
-
High-Performance Liquid Chromatography (HPLC): Analyze the culture supernatant to separate and identify the compounds responsible for iron chelation.
-
Mass Spectrometry (MS): Provides detailed structural information about the isolated compounds, confirming their identity as siderophores.
-
Growth Promotion Bioassays: Test if the culture supernatant can promote the growth of an iron-auxotrophic indicator strain under iron-limiting conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No halo formation around colonies | 1. Microorganism does not produce siderophores. 2. Growth medium contains sufficient iron, repressing siderophore production. 3. Incubation time is too short. | 1. Use a known siderophore-producing strain as a positive control. 2. Ensure the growth medium is iron-limited. Use acid-washed glassware and high-purity reagents. 3. Increase the incubation period. |
| Precipitation in the CAS solution | 1. Incorrect concentration of HDTMA or CAS.[13] 2. Improper mixing of solutions. | 1. Double-check the concentrations of all stock solutions. 2. Add the Fe-CAS mixture to the HDTMA solution slowly while stirring. |
| Inconsistent results in liquid CAS assay | 1. Interference from components in the culture medium. 2. pH of the sample is affecting the assay. 3. Instability of the CAS-Fe complex in the presence of the sample matrix. | 1. Use a shuttle solution (e.g., 5-sulfosalicylic acid) to facilitate the iron exchange.[7] 2. Buffer the samples to the optimal pH of the assay. 3. Include appropriate controls with uninoculated medium. |
| Difficulty in quantifying siderophores | 1. Non-linear relationship between absorbance and siderophore concentration. 2. The standard curve is not prepared correctly. | 1. Use a CAS agar diffusion assay (CASAD) and measure the halo diameter, which often has a better correlation with concentration.[15] 2. Prepare a standard curve using a known siderophore (e.g., deferoxamine mesylate) in the same medium as the samples. |
Experimental Protocols
Standard CAS Agar Plate Assay
This protocol is adapted from Schwyn and Neilands (1987).
1. Preparation of Solutions:
-
Blue Dye Solution:
-
Solution 1: Dissolve 60 mg of CAS in 50 mL of deionized water.
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3: Dissolve 73 mg of HDTMA in 40 mL of deionized water.
-
Slowly mix Solution 1 with Solution 2, then slowly add this mixture to Solution 3 while stirring. The final solution should be dark blue. Autoclave and store in a plastic container.[5]
-
-
MM9 Salt Solution: Dissolve 15 g KH₂PO₄, 25 g NaCl, and 50 g NH₄Cl in 500 mL of deionized water.
-
PIPES Buffer: Dissolve 30.24 g of PIPES in 800 mL of deionized water, adjust the pH to 6.8 with 5M NaOH, and bring the final volume to 1 L.
-
Other Solutions: 20% (w/v) glucose solution, 10% (w/v) casamino acids solution.
2. Preparation of CAS Agar:
-
To 750 mL of deionized water, add 100 mL of MM9 salt solution and 32.24 g of PIPES powder. Adjust the pH to 6.8.[5]
-
Add 15 g of agar, and autoclave the mixture.
-
Cool the autoclaved medium to 50°C.
-
Aseptically add 30 mL of sterile casamino acids solution and 10 mL of sterile glucose solution.
-
Slowly add 100 mL of the sterile Blue Dye solution along the side of the flask with gentle swirling to mix thoroughly.
-
Pour the plates and allow them to solidify.
Caption: Workflow for Standard CAS Agar Preparation.
Overlay CAS (O-CAS) Assay
-
Prepare the desired growth medium for your microorganism and pour the plates.
-
Inoculate the microorganisms onto the surface of the agar and incubate under optimal conditions to allow for growth.
-
Prepare the CAS overlay agar. This is typically a soft agar (e.g., 0.7% agar) containing the CAS Blue Dye solution and a buffer (like PIPES), but without the growth nutrients.
-
Autoclave the CAS overlay agar, cool it to 45-50°C, and then pour a thin layer over the surface of the pre-grown culture plates.
-
Incubate the plates for a few hours to overnight and observe for the formation of orange/yellow halos around the colonies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. protocols.io [protocols.io]
- 10. echemi.com [echemi.com]
- 11. Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. O-CAS, a fast and universal method for siderophore detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Degradation products of deferriferrichrome during storage
Welcome to the technical support center for deferriferrichrome. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of deferriferrichrome during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is deferriferrichrome and why is its stability during storage a concern?
Deferriferrichrome is the iron-free form of ferrichrome, a cyclic hexapeptide siderophore produced by various fungi. It consists of three glycine residues and three N-acetyl-N-hydroxy-L-ornithine residues. Its high affinity for ferric iron makes it a subject of interest in various research fields, including microbiology, biochemistry, and drug development. The stability of deferriferrichrome is critical because degradation can lead to a loss of its iron-chelating ability and the formation of impurities, which can affect experimental results and the therapeutic potential of any related drug candidates.
Q2: What are the primary pathways through which deferriferrichrome might degrade during storage?
Based on the chemical structure of deferriferrichrome, a cyclic peptide containing hydroxamate functional groups, the primary degradation pathways are expected to be:
-
Hydrolysis: The hydroxamate functional groups (-CO-N(OH)-) are susceptible to hydrolysis, which would cleave the N-OH bond, resulting in the formation of hydroxylamine derivatives. Additionally, the amide bonds of the cyclic peptide backbone can also undergo hydrolysis, leading to the linearization of the peptide and the formation of smaller peptide fragments.
-
Reduction: The hydroxamate groups can be reduced to the corresponding amides.
-
Oxidation: While less common for hydroxamate siderophores, oxidative conditions could potentially lead to modifications of the amino acid residues or the hydroxamate groups.
-
Photodegradation: Hydroxamate siderophores are generally considered to be photochemically stable, especially when complexed with iron. However, prolonged exposure to light, particularly UV radiation, could potentially induce degradation of the iron-free deferriferrichrome.
Q3: What are the likely degradation products of deferriferrichrome?
While specific, comprehensive studies on the forced degradation of deferriferrichrome are limited in publicly available literature, based on its structure and the known degradation of similar molecules, the following degradation products can be anticipated:
-
Hydrolyzed Deferriferrichrome: Molecules where one or more of the three hydroxamate groups have been hydrolyzed to hydroxylamines.
-
Linearized Deferriferrichrome: Cleavage of one of the amide bonds in the cyclic peptide backbone would result in a linear hexapeptide.
-
Peptide Fragments: Further hydrolysis of the peptide backbone could lead to smaller peptide fragments, such as di- or tripeptides.
-
N-acetyl-N-hydroxy-L-ornithine and Glycine: Complete hydrolysis would break down the molecule into its constituent amino acids and their derivatives.
-
Amide Derivatives: Reduction of the hydroxamate groups would yield the corresponding amide-containing cyclic hexapeptide.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving the storage and handling of deferriferrichrome.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of Iron-Chelating Activity | Degradation of the hydroxamate functional groups. | 1. Verify Storage Conditions: Ensure deferriferrichrome is stored at the recommended temperature (typically -20°C or lower) and protected from light and moisture. 2. Check for Degradation Products: Use analytical techniques like HPLC or Mass Spectrometry to check for the presence of degradation products (see Q3 and Experimental Protocols). 3. Use Fresh Stock: If degradation is suspected, use a fresh, unopened vial of deferriferrichrome for your experiments. |
| Appearance of Unexpected Peaks in HPLC Analysis | Formation of degradation products during storage or sample preparation. | 1. Analyze a Fresh Sample: Run a freshly prepared sample from a new vial to confirm if the peaks are present in the starting material. 2. Investigate Sample Preparation: Ensure that the solvents and pH of your sample preparation buffers are not causing degradation. Avoid prolonged exposure to strong acids or bases. 3. Perform Forced Degradation: To tentatively identify degradation peaks, you can perform forced degradation studies (e.g., mild acid/base treatment, exposure to an oxidizing agent) on a reference sample and compare the resulting chromatograms. |
| Inconsistent Experimental Results | Variability in the integrity of the deferriferrichrome stock due to degradation. | 1. Implement Strict Storage Protocols: Standardize your storage and handling procedures to minimize degradation. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Qualify New Batches: When receiving a new batch of deferriferrichrome, perform a quality control check (e.g., HPLC purity analysis) to ensure it meets your experimental requirements. |
| Precipitation in Stock Solution | Poor solubility or degradation leading to insoluble products. | 1. Check Solvent and Concentration: Ensure you are using an appropriate solvent and that the concentration is not exceeding the solubility limit. 2. Filter the Solution: If precipitation is observed upon thawing, you may need to filter the solution before use, but be aware that this may remove some of the active compound if it is involved in the precipitate. Re-quantify the concentration of the filtered solution. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of deferriferrichrome and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve deferriferrichrome in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.
Protocol 2: Mass Spectrometry (MS) for Identification of Degradation Products
Mass spectrometry is a powerful tool for identifying the molecular weights of deferriferrichrome and its potential degradation products.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Sample Infusion: The sample can be directly infused or introduced via an HPLC system (as described in Protocol 1).
-
Data Analysis: Look for the expected molecular ion of deferriferrichrome (C₂₇H₄₅N₉O₁₂) and potential degradation products corresponding to hydrolysis (addition of water molecules), reduction, or fragmentation.
Visualizations
Below are diagrams illustrating the potential degradation pathways of deferriferrichrome and a typical experimental workflow for its analysis.
Caption: Potential degradation pathways of deferriferrichrome during storage.
Caption: Workflow for analyzing deferriferrichrome stability.
Technical Support Center: Optimizing Buffer Conditions for Apo-Ferrichrome Binding Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the binding of apo-ferrichrome to its protein partners, with a focus on the well-characterized ferrichrome-binding protein, FhuD.
Troubleshooting Guides & FAQs
Q1: My apo-ferrichrome binding protein (e.g., FhuD) shows low or no binding to ferrichrome. What are the likely causes and solutions?
A: There are several potential reasons for poor binding. Here's a step-by-step troubleshooting guide:
-
Ensure Iron Saturation of Ferrichrome: The apo-form of ferrichrome (deferriferrichrome) does not bind to its receptor protein with high affinity. The binding is iron-dependent.[1][2]
-
Solution: Prepare holo-ferrichrome by incubating deferriferrichrome with a slight molar excess of FeCl₃ before the experiment. Remove unbound iron via dialysis or a desalting column.
-
-
Incorrect Buffer pH: The pH of your buffer can significantly impact protein stability and the charge states of amino acid residues in the binding pocket. While the optimal pH can be protein-specific, a pH range of 7.0-8.0 is a good starting point for many siderophore binding proteins.[3] Decreasing the pH can cause the protein to unfold at a lower temperature.[3]
-
Solution: Perform a pH screening experiment to determine the optimal pH for your specific protein's stability and binding activity. A good starting point for FhuD is a buffer at pH 8.0.[4]
-
-
Suboptimal Ionic Strength: Salt concentration can influence electrostatic interactions that may be important for binding.
-
Solution: Titrate the NaCl concentration in your buffer (e.g., 50 mM, 100 mM, 150 mM, 200 mM) to find the optimal condition for your specific interaction.
-
-
Protein Instability or Misfolding: The apo-protein may be unstable or misfolded.
-
Solution: Confirm the structural integrity of your protein using techniques like circular dichroism (CD) spectroscopy. Ensure proper protein purification and handling, including storage at appropriate temperatures with cryoprotectants if necessary. Binding of ferrichrome is known to significantly increase the thermal stability of FhuD.[2][4]
-
Q2: I'm observing a high degree of non-specific binding in my assay. How can I reduce it?
A: Non-specific binding can obscure your true binding signal. Here are some strategies to minimize it:
-
Optimize Blocking Agents: For surface-based assays like SPR, ensure your blocking steps are effective.
-
Solution: Use common blocking agents like bovine serum albumin (BSA) or casein. You may need to optimize the concentration and incubation time.
-
-
Include a Detergent: A small amount of a non-ionic detergent can help reduce non-specific hydrophobic interactions.
-
Solution: Add 0.005% to 0.05% (v/v) Tween-20 or a similar detergent to your running buffer.
-
-
Adjust Ionic Strength: Increasing the salt concentration can often reduce non-specific electrostatic interactions.
-
Solution: Incrementally increase the NaCl concentration in your buffer (e.g., up to 500 mM) and observe the effect on non-specific binding.
-
-
Use a Reference Cell/Surface: In techniques like SPR and ITC, a reference is crucial.
-
Solution: In SPR, use a reference flow cell with an immobilized irrelevant protein to subtract bulk refractive index changes and non-specific binding.[5] In ITC, perform a control titration of the ligand into the buffer alone to determine the heat of dilution.
-
Q3: My ITC data shows a very small enthalpy change (ΔH), making it difficult to analyze. What can I do?
A: A small enthalpy change can be due to several factors:
-
Low Binding Affinity: If the interaction is very weak, the heat change per injection may be close to the baseline noise.
-
Enthalpy-Entropy Compensation: The binding event might be primarily entropy-driven, resulting in a small ΔH.
-
Buffer Mismatch: A mismatch between the buffer in the syringe and the cell can create large heats of dilution that mask the binding signal.[6]
-
Solution: Ensure that the ligand and protein are in identical, extensively dialyzed buffer.
-
-
Incorrect Protein/Ligand Concentrations: Inaccurate concentrations can lead to misleading results.
-
Solution: Accurately determine the concentrations of your protein and ligand using reliable methods (e.g., UV-Vis spectroscopy with a known extinction coefficient, or a protein concentration assay).
-
-
Protonation Effects: If the binding event involves the uptake or release of protons from the buffer, the observed enthalpy will be a combination of the binding enthalpy and the enthalpy of ionization of the buffer.
-
Solution: Use buffers with different ionization enthalpies (e.g., Tris vs. Phosphate) to dissect these effects.
-
Q4: What is a good starting point for buffer conditions for apo-ferrichrome binding studies with FhuD?
A: Based on published data, a good starting point would be:
-
Buffer: 20-50 mM HEPES or Tris
-
pH: 7.5 - 8.0
-
Salt: 100-150 mM NaCl
-
Additives: 0.01% (v/v) non-ionic detergent (e.g., Tween-20) for SPR to minimize non-specific binding.
Quantitative Data Summary
The following tables summarize key quantitative data for FhuD-siderophore interactions.
Table 1: Dissociation Constants (Kd) for FhuD Binding to Various Siderophores
| Siderophore | Dissociation Constant (Kd) (µM) | Method | Reference |
| Ferrichrome | 1.0 | Fluorescence Quenching | [7][8] |
| Ferric Aerobactin | 0.4 | Fluorescence Quenching | [7][8] |
| Ferric Coprogen | 0.3 | Fluorescence Quenching | [7][8] |
| Albomycin | 5.4 | Fluorescence Quenching | [7][8] |
| Ferrichrome A | 79 | Fluorescence Quenching | [7] |
| Ferrioxamine B | 36 | Fluorescence Quenching | [7] |
| Ferrioxamine E | 42 | Fluorescence Quenching | [7] |
Table 2: Thermal Stability of FhuD
| Protein State | Melting Temperature (Tm) (°C) | Method | Reference |
| Apo-FhuD | 52 | Differential Scanning Calorimetry (DSC) | [4] |
| Holo-FhuD (with Ferrichrome) | >67 | Differential Scanning Calorimetry (DSC) | [4] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for FhuD-Ferrichrome Binding
This protocol outlines the general steps for determining the thermodynamic parameters of FhuD binding to ferrichrome.
-
Sample Preparation:
-
Express and purify FhuD protein. A common method involves expressing a His-tagged construct in E. coli and purifying it using Ni-NTA affinity chromatography followed by size-exclusion chromatography.[4]
-
Prepare holo-ferrichrome by dissolving deferriferrichrome and a 1.1 molar excess of FeCl₃ in water.
-
Extensively dialyze both the FhuD protein and the holo-ferrichrome solution against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). This is critical to minimize buffer mismatch effects.[6]
-
Accurately determine the final concentrations of both protein and ligand.
-
-
ITC Experiment Setup:
-
Thoroughly clean the ITC instrument cell and syringe.
-
Load the FhuD solution (typically 10-50 µM) into the sample cell.
-
Load the holo-ferrichrome solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Program the injection sequence (e.g., 20-30 injections of 1-2 µL each).
-
-
Control Experiment:
-
Perform a control titration by injecting the holo-ferrichrome solution into the buffer alone to measure the heat of dilution. This will be subtracted from the binding data.
-
-
Data Analysis:
-
Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) from the fitted parameters.
-
Surface Plasmon Resonance (SPR) for FhuD-Ferrichrome Kinetics
This protocol describes the steps for analyzing the kinetics of FhuD-ferrichrome interaction using SPR.
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip (e.g., CM5).
-
Immobilize the FhuD protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to moderate immobilization level to avoid mass transport limitations.
-
Immobilize a control protein on a reference flow cell.[5]
-
Block any remaining active sites on the sensor surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of holo-ferrichrome in running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.5).
-
Inject the different concentrations of holo-ferrichrome over the sensor and reference surfaces at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution (e.g., a low pH buffer).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams.
-
Perform a global fit of the sensorgrams for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).
-
Fluorescence Quenching Assay for Siderophore Binding
This method can be used to determine the binding affinity by monitoring the quenching of intrinsic protein fluorescence upon ligand binding. Many siderophores can quench the fluorescence of nearby tryptophan residues.[9][10]
-
Sample Preparation:
-
Prepare purified apo-protein (e.g., FhuD) in a suitable buffer (e.g., 20 mM phosphate buffer, 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of the siderophore (e.g., ferrichrome) in the same buffer.
-
-
Fluorescence Measurements:
-
Place a known concentration of the apo-protein in a quartz cuvette.
-
Set the excitation wavelength to excite tryptophan residues (typically around 280-295 nm) and monitor the emission spectrum (typically 320-400 nm).
-
Record the initial fluorescence intensity (F₀).
-
Make sequential additions of the siderophore solution to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence intensity (F) after each addition.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence (ΔF = F₀ - F) or the fractional saturation against the total ligand concentration.
-
Fit the binding isotherm to a suitable equation (e.g., the one-site binding model) to determine the dissociation constant (Kd).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of FhuD at 1.6 Å resolution: a ferrichrome-binding protein from the animal and human pathogen Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clostridioides difficile utilizes siderophores as an iron source and FhuDBGC contributes to ferrichrome uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of FhuD at 1.6 Å resolution: a ferrichrome-binding protein from the animal and human pathogen Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ferrichrome transport in Escherichia coli K-12: altered substrate specificity of mutated periplasmic FhuD and interaction of FhuD with the integral membrane protein FhuB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferrichrome transport in Escherichia coli K-12: altered substrate specificity of mutated periplasmic FhuD and interaction of FhuD with the integral membrane protein FhuB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Bound Iron from Commercial Ferrichrome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial ferrichrome. The following information is intended to assist in the experimental removal of bound iron from the ferrichrome siderophore to produce its apo-form, desferrichrome.
Frequently Asked Questions (FAQs)
Q1: What is the difference between "ferrichrome" and "ferrochrome"?
It is crucial to distinguish between two similarly named substances:
-
Ferrichrome : A biological, iron-chelating molecule known as a siderophore. It is a cyclic hexapeptide produced by fungi.[1] This guide focuses on removing iron from this molecule.
-
Ferrochrome : An industrial ferroalloy of chromium and iron, primarily used in the production of stainless steel. The methods for purifying this alloy are vastly different and involve high-temperature pyrometallurgical or hydrometallurgical processes.
Q2: What is the underlying principle for removing iron from ferrichrome?
The iron in ferrichrome is in the ferric state (Fe³⁺), to which the siderophore binds with extremely high affinity. The primary method for iron removal is the chemical reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1] The ferrichrome molecule has a significantly lower affinity for Fe²⁺, leading to the release of the iron from the complex.[1]
Q3: What are the common laboratory methods for removing bound iron from ferrichrome?
The most common laboratory method involves using a chemical reducing agent to convert Fe³⁺ to Fe²⁺, followed by a purification step to separate the now iron-free siderophore (desferrichrome or apo-ferrichrome) from the released iron and excess reagents.
Troubleshooting Guides
Issue 1: Incomplete Iron Removal
-
Symptom: The solution retains a yellowish or brownish tint after the procedure, or spectroscopic analysis indicates the presence of the ferrichrome complex (absorbance peak around 425 nm).
-
Possible Causes:
-
Insufficient amount of reducing agent.
-
The reaction did not go to completion (time or temperature was insufficient).
-
The pH of the solution is not optimal for the reducing agent's activity.
-
Re-oxidation of Fe²⁺ back to Fe³⁺ by atmospheric oxygen.
-
-
Solutions:
-
Increase the molar excess of the reducing agent.
-
Increase the reaction time or slightly elevate the temperature (while monitoring for siderophore degradation).
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
-
Adjust the pH to the optimal range for your chosen reducing agent.
-
Issue 2: Degradation of the Siderophore
-
Symptom: Loss of biological activity of the resulting apo-ferrichrome, or analytical methods like HPLC or mass spectrometry show multiple degradation products.
-
Possible Causes:
-
Harsh pH conditions (either too acidic or too alkaline).
-
Exposure to high temperatures for extended periods.
-
The chosen reducing agent or other reagents are too harsh and cleave the peptide backbone or hydroxamate groups.
-
-
Solutions:
-
Maintain a neutral or slightly acidic pH during the procedure.
-
Perform the reaction at room temperature or on ice if possible.
-
Use a milder reducing agent.
-
Minimize the duration of the deferration procedure.
-
Experimental Protocols
Protocol 1: Chemical Reduction of Iron from Ferrichrome
This protocol describes a general method for the deferration of ferrichrome using a chemical reducing agent.
Materials:
-
Commercial Ferrichrome
-
Reducing agent (e.g., Sodium dithionite, Ascorbic acid)
-
Buffer solution (e.g., Phosphate or Tris buffer, pH 7.0)
-
Strong iron chelator for Fe²⁺ (e.g., Ferrozine or Bathophenanthroline disulfonate)
-
Size-exclusion chromatography column (e.g., Sephadex G-10 or similar) or reverse-phase HPLC
-
Spectrophotometer
Procedure:
-
Preparation: Dissolve the commercial ferrichrome in the buffer solution to a known concentration (e.g., 1 mM).
-
Reduction:
-
Prepare a fresh solution of the reducing agent (e.g., 10-fold molar excess of sodium dithionite).
-
Under an inert atmosphere, add the reducing agent to the ferrichrome solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The disappearance of the color (around 425 nm) indicates the reduction of Fe³⁺.
-
-
Iron Chelation (Optional but Recommended): Add a Fe²⁺-specific chelator like ferrozine to sequester the released ferrous ions and prevent re-binding to the siderophore.
-
Purification:
-
Separate the iron-free siderophore (apo-ferrichrome) from the iron-chelator complex and excess reagents using size-exclusion chromatography.
-
Alternatively, use reverse-phase HPLC for higher purity.
-
-
Verification:
-
Confirm the absence of the characteristic absorbance peak of ferrichrome (~425 nm) using a spectrophotometer.
-
Quantify the remaining iron using a sensitive method like the ferrozine assay.[2]
-
Data Presentation
Table 1: Iron Binding Affinities
| Iron Species | Binding Affinity to Siderophore Ligand | Rationale for Removal |
| Ferric (Fe³⁺) | High (Stability constants can be >10²⁰)[3] | Tightly bound to ferrichrome. |
| Ferrous (Fe²⁺) | Low to negligible[1] | Weakly bound, leading to dissociation from the siderophore upon reduction.[1] |
Table 2: Spectrophotometric Analysis for Iron Quantification
| Analyte | Reagent | Wavelength (λmax) | Color of Complex |
| Ferric-Ferrichrome | None | ~425 nm | Yellow-Brown |
| Ferrous Iron (Fe²⁺) | Ferrozine | 562 nm | Magenta |
| Ferrous Iron (Fe²⁺) | 1,10-Phenanthroline | 510 nm | Red-Orange |
Mandatory Visualizations
Caption: Signaling pathway for iron release from ferrichrome.
References
Technical Support Center: Synthesis of Iron-Free Ferrichrome Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of stable iron-free ferrichrome analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing stable iron-free ferrichrome analogs?
A1: The primary challenges include:
-
Solid-Phase Peptide Synthesis (SPPS): Incomplete coupling reactions, aggregation of the growing peptide chain, and side reactions related to specific amino acid residues.[1][2]
-
Protecting Group Strategy: Selection of a fully orthogonal protecting group scheme is crucial for selective deprotection and on-resin cyclization.[3][4][5][6]
-
Peptide Cyclization: Achieving high yields for head-to-tail cyclization can be difficult due to unfavorable peptide conformations, leading to side reactions like cyclodimerization or polymerization.[7][8]
-
Purification: Separation of the desired cyclic peptide from deletion sequences, incompletely deprotected species, and other side products can be challenging.[9][10]
-
Stability: The final iron-free (deferri) analog can be susceptible to degradation, particularly hydrolysis of the hydroxamate groups.
Q2: Which solid-phase synthesis strategy is recommended for ferrichrome analogs?
A2: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely used for the synthesis of ferrichrome analogs.[3][6] This approach offers the advantage of milder deprotection conditions for the temporary Fmoc group (using a base like piperidine), which is generally compatible with the acid-labile side-chain protecting groups (tBu).[6]
Q3: How can I improve the stability of the final iron-free ferrichrome analog?
A3: The stability of deferriferrichrome analogs can be influenced by pH and temperature. It is advisable to store the purified product at low temperatures (-20°C or -80°C) and under neutral or slightly acidic pH conditions to minimize hydrolysis of the hydroxamate moieties. Lyophilization of the purified product can also enhance its long-term stability.
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Deletion Sequences | - Steric hindrance from bulky amino acids (e.g., Ornithine with side-chain protection, Arginine).[1] - Aggregation of the growing peptide chain on the resin. - Insufficient concentration of reagents.[1] | - Double couple the problematic amino acid.[1] - Use a more efficient coupling reagent such as HBTU, HATU, or COMU.[11][12] - Increase the concentration of the amino acid and coupling reagent solution (e.g., to 0.5 M).[1] - Incorporate pseudoproline dipeptides to disrupt secondary structure formation.[7] |
| Side Reactions | - Aspartimide formation with Asp-Gly or Asp-Ser sequences.[13][14] - Nitrile formation from Asn or Gln side chains with carbodiimide reagents.[13] - Racemization of the C-terminal amino acid during activation.[7] | - Use a more sterically hindered protecting group for the Asp side chain. - Use a protecting group for the side chain amide of Asn and Gln (e.g., Trt).[13] - Add an racemization suppressant like HOBt or Oxyma Pure to the coupling reaction.[12] |
| Premature Cleavage of Protecting Groups | - Instability of side-chain protecting groups to repeated Fmoc deprotection with piperidine. | - Ensure the use of a fully orthogonal protecting group strategy .[4][6] For ornithine, a Boc protecting group on the side chain amine is commonly used in Fmoc synthesis.[15] |
Peptide Cyclization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclic Monomer | - The linear peptide precursor adopts a conformation that is unfavorable for intramolecular cyclization.[7][8] - High concentration of the peptide during cyclization favors intermolecular reactions. | - Perform the cyclization reaction under high dilution conditions (pseudo-dilution for on-resin cyclization).[16] - Incorporate a pseudoproline dipeptide near the center of the linear sequence to induce a turn conformation.[7] |
| Formation of Cyclodimers or Polymers | - Intermolecular reactions are competing with the desired intramolecular cyclization.[7] | - Lower the concentration of the peptide in solution-phase cyclization. - For on-resin cyclization, ensure a low loading capacity of the resin. |
| Epimerization of the C-terminal Amino Acid | - Base-catalyzed racemization during the activation of the C-terminal carboxyl group.[7] | - Use a coupling reagent known to suppress racemization, such as COMU or HATU, in combination with an additive like Oxyma Pure.[12] - Placing a pseudoproline at the C-terminus can significantly suppress epimerization.[7] |
Cleavage and Deprotection
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Sterically hindered protecting groups. - Insufficient cleavage cocktail volume or reaction time. | - Increase the reaction time for cleavage and deprotection. - Use a stronger acid cocktail if necessary, while considering the stability of the peptide. |
| Side Product Formation | - Cationic species generated from protecting groups can modify nucleophilic residues (Trp, Met, Tyr, Cys).[17] - O-sulfonation of Ser and Thr residues during the cleavage of Pmc or Mtr protecting groups from Arginine.[18] | - Use a scavenger cocktail in the cleavage reagent (e.g., TFA/TIS/water, 95:2.5:2.5).[17] For peptides containing Trp, the addition of EDT is recommended.[17] - If using Pmc or Mtr for Arg protection, ensure the presence of suitable scavengers to prevent sulfonation.[18] The use of Pbf protection for Arg is generally preferred as it is more acid-labile.[13] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve the first Fmoc-amino acid (4 eq.) and diisopropylethylamine (DIPEA) (8 eq.) in DCM. Add the solution to the swollen resin and shake for 2 hours.
-
Capping: Wash the resin with DCM and then add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes to cap any unreacted sites on the resin.
-
Fmoc Deprotection: Wash the resin with dimethylformamide (DMF). Add a solution of 20% piperidine in DMF and shake for 5 minutes. Repeat this step once.
-
Amino Acid Coupling: Wash the resin with DMF. In a separate vial, dissolve the next Fmoc-amino acid (4 eq.), a coupling reagent such as HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add this solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Repeat: Repeat steps 4 and 5 for each amino acid in the sequence.
-
Washing: After the final coupling, wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
Protocol 2: On-Resin Peptide Cyclization
-
Selective Deprotection:
-
If cyclizing head-to-tail, deprotect the N-terminal Fmoc group as described in Protocol 1, Step 4.
-
For side-chain to side-chain cyclization, selectively deprotect the orthogonal protecting groups on the side chains (e.g., Allyl/Alloc deprotection using a Palladium catalyst).
-
-
Cyclization:
-
Wash the resin with DMF.
-
Add a solution of a coupling reagent (e.g., HATU, 4 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF to the resin.
-
Shake the reaction mixture for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.
-
-
Washing: Wash the resin with DMF and DCM and dry under vacuum.
Protocol 3: Cleavage from Resin and Global Deprotection
-
Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Cleavage: Add the cleavage cocktail to the dry peptidyl-resin and shake at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: Purification by Reversed-Phase HPLC
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of Buffer A (e.g., 0.1% TFA in water) and Buffer B (e.g., 0.1% TFA in acetonitrile). Filter the solution through a 0.22 µm filter.
-
Chromatography:
-
Equilibrate a C18 reversed-phase column with the starting percentage of Buffer B.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Buffer B concentration. A shallow gradient (e.g., 0.5-1% increase in Buffer B per minute) often provides better resolution.[19]
-
-
Fraction Collection: Collect fractions corresponding to the major peaks in the chromatogram.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
Caption: Experimental workflow for the synthesis of iron-free ferrichrome analogs.
Caption: Troubleshooting logic for synthesizing iron-free ferrichrome analogs.
References
- 1. biotage.com [biotage.com]
- 2. omizzur.com [omizzur.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. jocpr.com [jocpr.com]
- 5. A Tetra-Orthogonal Strategy for the Efficient Synthesis of Scaffolds Based on Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. connectsci.au [connectsci.au]
- 8. Targeting Siderophore Biosynthesis to Thwart Microbial Growth [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 16. Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration [mdpi.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deferriferrichrome Extraction & Purification
Welcome to the technical support center for deferriferrichrome extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is deferriferrichrome and why is its efficient extraction important?
Deferriferrichrome is the iron-free form of ferrichrome, a hydroxamate siderophore produced by various fungi, such as those from the genera Aspergillus and Ustilago. Siderophores are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺), playing a crucial role in iron acquisition for microorganisms. In drug development, deferriferrichrome and its derivatives are of interest for their potential as "Trojan horse" antibiotics, where the siderophore is linked to an antimicrobial agent to facilitate its entry into bacterial cells. Efficient extraction is critical for obtaining sufficient yields for research, characterization, and preclinical development.
Q2: Which microorganisms are commonly used for deferriferrichrome production?
Several fungal species are known to produce ferrichrome, and therefore deferriferrichrome. Notable producers include Ustilago sphaerogena and various species of Aspergillus. For instance, some strains of Aspergillus oryzae used in sake brewing are specifically selected for their low production of deferriferrichrome to avoid coloration of the final product[1].
Q3: What are the key stages in a typical deferriferrichrome extraction and purification workflow?
A general workflow for deferriferrichrome extraction and purification involves the following key stages:
-
Fungal Cultivation: Growing the producing fungal strain in an iron-deficient medium to induce siderophore production.
-
Extraction: Separating the fungal biomass from the culture supernatant and extracting deferriferrichrome from the supernatant or the cells.
-
Purification: Employing chromatographic techniques to isolate deferriferrichrome from other metabolites and impurities.
-
Quantification and Characterization: Using spectrophotometric assays and analytical techniques like HPLC and mass spectrometry to determine the concentration and purity of the final product.
Troubleshooting Guides
This section addresses common issues encountered during deferriferrichrome extraction and purification.
Low Yield of Deferriferrichrome
Problem: The final yield of purified deferriferrichrome is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fungal Growth or Siderophore Production | - Optimize Culture Medium: Ensure the medium is iron-deficient to stimulate siderophore production. The addition of casamino acids has been shown to significantly increase siderophore yields in some cultures[2]. - Check Incubation Conditions: Optimize temperature, pH, and aeration for the specific fungal strain. Fungal growth and metabolite production can be highly sensitive to these parameters[3][4]. |
| Inefficient Extraction from Culture | - Choice of Extraction Solvent: The polarity of the solvent is crucial. While water and methanol are commonly used, their efficiency can be low for certain siderophores[5]. Experiment with different solvent systems, such as methanol/acetonitrile mixtures, which have shown good performance for extracting microbial metabolites[6][7]. - Extraction pH: Adjusting the pH of the culture supernatant before extraction can improve recovery. For some siderophores, extraction at a specific pH is beneficial[2]. |
| Degradation of Deferriferrichrome | - Temperature and pH Stability: While specific data for deferriferrichrome is limited, related biomolecules can be sensitive to extreme pH and high temperatures. It is advisable to conduct extraction and purification steps at controlled, cool temperatures and maintain a pH close to neutral unless a specific pH is required for a particular step. |
| Losses During Purification | - Inappropriate Chromatographic Method: Ensure the chosen chromatography method (e.g., reversed-phase HPLC) and conditions (e.g., column type, mobile phase) are suitable for deferriferrichrome. - Incomplete Elution: If using solid-phase extraction or chromatography, ensure the elution buffer is strong enough to release the bound deferriferrichrome completely. |
Poor Purity of Final Product
Problem: The purified deferriferrichrome contains significant impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Other Metabolites | - Selective Extraction: Consider using adsorbent resins like Amberlite XAD, which can selectively bind siderophores from the culture supernatant, allowing for the removal of more polar impurities before elution with a solvent like methanol[2]. |
| Insufficient Chromatographic Separation | - Optimize HPLC Gradient: For reversed-phase HPLC, a slow gradient of the organic solvent can improve the resolution between deferriferrichrome and closely related impurities[8]. - Multi-step Purification: If a single chromatographic step is insufficient, consider a multi-step purification strategy. |
| Presence of Metal Complexes | - Iron Contamination: If the goal is to isolate the iron-free deferriferrichrome, ensure all glassware is acid-washed to remove trace metals. The presence of ferric ions can lead to the formation of ferrichrome, which will have different chromatographic behavior. |
Experimental Protocols
General Protocol for Deferriferrichrome Extraction
This protocol is a generalized procedure based on methods for siderophore extraction and may require optimization for your specific fungal strain and culture conditions.
-
Culture Preparation:
-
Inoculate the fungal strain in an iron-deficient liquid medium.
-
Incubate with appropriate aeration and temperature until optimal siderophore production is reached (this may need to be determined experimentally, often in the late exponential or early stationary growth phase).
-
-
Extraction from Supernatant:
-
Separate the fungal mycelia from the culture broth by centrifugation or filtration.
-
Adjust the pH of the cell-free supernatant to approximately 6.0[2].
-
Add an adsorbent resin (e.g., Amberlite XAD-4 or XAD-16) to the supernatant (e.g., 5 g/L of each) and stir at 4°C for several hours to overnight[2].
-
Filter to collect the resin.
-
Elute the bound deferriferrichrome from the resin using methanol[2].
-
Concentrate the methanolic extract using a rotary evaporator at a low temperature (e.g., 30°C)[2].
-
General Protocol for Deferriferrichrome Purification by HPLC
This is a general guideline for purifying the crude extract.
-
Sample Preparation:
-
Dissolve the concentrated crude extract in the initial mobile phase for HPLC.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example for a C18 column):
-
Column: A reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a defined period to elute compounds of increasing hydrophobicity. A slow gradient (e.g., 0.1-0.2% change in mobile phase B per minute) can improve resolution[8].
-
Detection: Monitor the elution profile using a UV detector at a wavelength where deferriferrichrome absorbs (e.g., around 210 nm for the peptide backbone, or a broader spectrum if available).
-
Fraction Collection: Collect fractions corresponding to the deferriferrichrome peak.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the organic solvent by evaporation.
-
Lyophilize the aqueous solution to obtain the purified deferriferrichrome as a powder.
-
Quantitative Analysis: Spectrophotometric Assay (Adapted from Iron-Siderophore Assays)
A common method for quantifying siderophores is the chrome azurol S (CAS) assay, which is a colorimetric assay based on the competition for iron between the siderophore and the CAS dye[9].
-
Prepare CAS Assay Solution: A detailed protocol for preparing the blue CAS dye solution is available in the literature[10].
-
Assay Procedure:
-
Mix your deferriferrichrome sample with the CAS assay solution.
-
The deferriferrichrome will remove iron from the CAS complex, causing a color change from blue to orange/yellow.
-
Measure the change in absorbance at a specific wavelength (typically around 630 nm).
-
Quantify the concentration by comparing the absorbance change to a standard curve prepared with a known concentration of a standard siderophore (e.g., desferrioxamine B) or purified deferriferrichrome.
-
Data Presentation
Table 1: Comparison of Solvents for Extraction of Microbial Metabolites
This table summarizes general findings on solvent efficiency for extracting phenolic compounds from plant matter, which can provide a starting point for optimizing deferriferrichrome extraction.
| Solvent System | Relative Extraction Efficiency (General Trend) | Notes |
| Water | Moderate to High (for polar compounds) | Yield can be high due to the extraction of many water-soluble compounds[6]. |
| Methanol | High | A commonly used polar organic solvent for metabolite extraction[7]. |
| Ethanol | High | Often used in combination with water to enhance extraction efficiency[6]. |
| Acetone | High | Can be very effective for certain classes of compounds[6]. |
| Methanol/Acetonitrile | High | A mixture of these solvents often provides broad specificity and good recovery[7][11]. |
| Ethyl Acetate | Moderate | Less polar than alcohols, useful for extracting less polar compounds. |
| n-Hexane | Low | Primarily extracts non-polar compounds. |
Note: The optimal solvent for deferriferrichrome should be determined empirically.
Visualizations
References
- 1. Aspergillus oryzae - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Aspergillus flavus and Fusarium verticillioides Interaction: Modeling the Impact on Mycotoxin Production [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Extraction and Detection of Structurally Diverse Siderophores in Soil [frontiersin.org]
- 6. Comparison of Various Solvent Extracts and Major Bioactive Components from Unsalt-Fried and Salt-Fried Rhizomes of Anemarrhena asphodeloides for Antioxidant, Anti-α-Glucosidase, and Anti-Acetylcholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of two siderophores in Ustilago sphaerogena. Regulation of biosynthesis and uptake mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The Cultivation Method Affects the Transcriptomic Response of Aspergillus niger to Growth on Sugar Beet Pulp - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in microbial growth promotion assays
This technical support center provides troubleshooting guidance for common issues encountered during microbial growth promotion assays. The information is intended for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the common sources of variability in microbial growth promotion test (GPT) results?
Variability in GPT results can arise from several factors throughout the experimental workflow. These can be broadly categorized as issues related to the culture media, the microbial inoculum, incubation conditions, and operator technique.[1][2] Specifically, differences in media preparation between batches, the physiological state of the test organisms, minor fluctuations in incubator temperature, and inconsistent plating or inoculation techniques can all contribute to variable outcomes.[1][3]
Troubleshooting Guide: Inconsistent Colony Counts Between Replicates
Question: My colony counts are highly variable across replicate plates from the same inoculum. What could be the cause?
Answer: This issue often points to problems with your inoculation or plating technique.[4] Here are several potential causes and solutions:
-
Uneven Spreading of Inoculum: If the inoculum is not spread evenly across the agar surface, colonies can clump together, leading to inaccurate counts.[4]
-
Solution: Use a sterile spreader (L-shape or T-shape) to distribute the inoculum evenly. Ensure the agar surface is dry before spreading.[4]
-
-
Inadequate Mixing of Inoculum: The microbial suspension itself may not be homogenous.
-
Solution: Ensure the inoculum is thoroughly mixed by vortexing before each dilution and before plating.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the inoculum volume will directly lead to variable colony counts.[5]
-
Solution: Routinely calibrate your pipettes.[5] Use proper pipetting technique, ensuring no air bubbles are introduced.
-
-
Condensation on Agar Surface: Excess moisture on the agar can cause the inoculum to run and colonies to merge.[4]
-
Solution: Pre-warm refrigerated plates to room temperature before use to reduce condensation. If moisture is present, allow plates to dry in a laminar flow hood.[4]
-
Troubleshooting Guide: No Growth or Poor Growth on Test Medium
Question: I am observing no growth or significantly reduced growth on my new batch of media compared to a previously approved batch. What should I investigate?
Answer: A failure to support growth is a critical issue in GPT. The investigation should focus on the media quality, the health of the inoculum, and the environmental conditions.
-
Improper Media Preparation: Errors in media preparation are a common cause of failed GPTs.[6]
-
Incorrect formulation: An ingredient may have been forgotten or measured incorrectly.[6]
-
Overheating: Prolonged heating or over-sterilizing the media can degrade essential nutrients.[6] Molten agar for pour plates should not be held at high temperatures for extended periods.[5]
-
Incorrect pH: The final pH of the medium is critical for microbial growth and should be verified for each batch.[7]
-
-
Poor Inoculum Viability: The test microorganisms may not be healthy or viable.
-
Incorrect Incubation Conditions: Microorganisms have specific temperature and atmospheric requirements for optimal growth.[5][6]
-
Inhibitory Substances: The media may contain inhibitory substances.
-
Solution: Review the source of all media components, including the water used for preparation.[1]
-
Troubleshooting Guide: Unexpected Growth on Negative Control Plates
Question: I am seeing microbial growth on my negative control plates. What does this indicate?
Answer: Growth on negative control plates points to contamination introduced during the experimental procedure.
-
Contaminated Materials: Media, diluents, or plating materials may be contaminated.
-
Environmental Contamination: Airborne contaminants can be introduced during plating.
-
Operator Error: Contamination can be introduced from the operator.
-
Solution: Use proper aseptic technique throughout the procedure. Avoid touching the edges of the plates or the agar surface.[4]
-
Quantitative Data Summary
For a growth promotion test to be considered valid, the results must meet specific acceptance criteria as defined by pharmacopeias such as the USP.
| Parameter | Acceptance Criteria for Solid Media | Acceptance Criteria for Liquid Media |
| Inoculum Level | ≤100 Colony-Forming Units (CFU)[10] | ≤100 CFU[10] |
| Recovery on New Batch vs. Approved Batch | The average number of colonies on the new batch must be within a factor of 2 of the average number on the previously approved batch.[11] For example, if the approved batch yields 40 CFU, the new batch must yield between 20 and 80 CFU.[11] | The turbidity of the new batch should be visually comparable to the turbidity of the previously approved batch.[11][12] |
| Recovery on Selective Media | Growth on the new batch should be "comparable" to the growth on a previously approved batch. The "factor of two" rule does not apply.[8] | Not applicable. |
| Inhibitory Properties (for selective media) | Must demonstrate effective inhibition of non-target organisms.[10] | Must show no or very little growth of non-target organisms. |
Experimental Protocols & Visualizations
General Workflow for Growth Promotion Testing
The following diagram outlines the typical workflow for performing a growth promotion test on a new batch of solid culture medium.
Caption: A typical workflow for Growth Promotion Testing of solid media.
Troubleshooting Logic for Poor Growth
When encountering poor or no growth on a new media batch, a systematic investigation is necessary. The following diagram illustrates a logical troubleshooting pathway.
Caption: A logical flow for troubleshooting poor microbial growth.
References
- 1. microchemlab.com [microchemlab.com]
- 2. Sources of variation, its measurement and control | Health Knowledge [healthknowledge.org.uk]
- 3. Overcoming stochastic variations in culture variables to quantify and compare growth curve data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plating Technique Practices for Growth Promotion Testing [rapidmicrobiology.com]
- 5. 8 Best Practices for Growth Promotion Testing - Microbiologics Blog [blog.microbiologics.com]
- 6. blog.microbiologics.com [blog.microbiologics.com]
- 7. How To Establish Growth Promotion Tests For Pharmaceutical Culture Media [pharmaceuticalonline.com]
- 8. blog.microbiologics.com [blog.microbiologics.com]
- 9. How To Establish Growth Promotion Tests For Pharmaceutical Culture Media [bioprocessonline.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. microbiologics.com [microbiologics.com]
- 12. microbiologics.com [microbiologics.com]
Technical Support Center: Refinement of Protocols for Measuring Iron Chelation Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of protocols for measuring iron chelation kinetics.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues that may be encountered during experimentation.
Ferrozine Assay
The ferrozine assay is a widely used colorimetric method for quantifying ferrous iron (Fe²⁺). It relies on the formation of a stable, colored complex between ferrozine and Fe²⁺, which can be measured spectrophotometrically.
Q1: My ferrozine assay is showing inconsistent or unexpectedly high absorbance readings. What could be the cause?
A1: Several factors can lead to inaccurate absorbance readings in the ferrozine assay. Here are some common causes and solutions:
-
Interference from Ferric Iron (Fe³⁺): Ferric ions can interfere with the accurate measurement of ferrous ions, especially when measurements are performed in the dark, leading to a time-dependent increase in absorbance.[1]
-
Solution: Ensure that your experimental conditions minimize the presence of Fe³⁺ or include a reducing agent like ascorbic acid to convert Fe³⁺ to Fe²⁺ prior to adding ferrozine. It is also crucial to perform readings at a consistent and predetermined time point after reagent addition.
-
-
Presence of Other Metal Ions: Several other metal ions can interfere with the ferrozine assay, including cobalt (Co²⁺), copper (Cu²⁺), and nickel (Ni²⁺).
-
Solution: If the presence of interfering ions is suspected, consider using a masking agent or an alternative iron quantification method. A thorough literature review of your specific sample matrix is recommended.
-
-
Photosensitivity of the Ferrozine-Fe²⁺ Complex: The ferrozine-Fe²⁺ complex can be photosensitive, which may lead to variability in results if samples are exposed to light for different durations.
-
Solution: Protect your samples from light as much as possible by using amber tubes and keeping them covered. Ensure consistent light exposure conditions for all samples and standards during the assay.
-
Q2: What is the detailed protocol for performing a standard ferrozine-based iron chelation assay?
A2: Below is a detailed methodology for a typical ferrozine assay to determine the iron-chelating activity of a compound.
Experimental Protocol: Ferrozine Assay for Iron Chelation
Materials:
-
Ferrous sulfate (FeSO₄) solution
-
Ferrozine solution
-
Test chelator solution
-
Buffer (e.g., HEPES, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of FeSO₄ in water.
-
Prepare a stock solution of ferrozine in buffer.
-
Prepare serial dilutions of the test chelator in buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a specific volume of the test chelator solution to the wells.
-
Add the FeSO₄ solution to initiate the reaction.
-
For the control, add buffer instead of the chelator solution.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the chelator to bind with the iron.
-
-
Color Development:
-
Add the ferrozine solution to all wells. The ferrozine will react with any remaining free Fe²⁺, forming a magenta-colored complex.
-
-
Measurement:
-
Measure the absorbance of the solution at 562 nm using a microplate reader.
-
-
Calculation:
-
The iron-chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control (without chelator).
-
A_sample is the absorbance in the presence of the chelator.
-
-
Calcein Fluorescence Quenching Assay
The calcein fluorescence quenching assay is a sensitive method to measure the intracellular labile iron pool (LIP). Calcein-AM, a membrane-permeable dye, is cleaved by intracellular esterases to the fluorescent molecule calcein, whose fluorescence is quenched by binding to iron.
Q3: I am observing artifacts or high background fluorescence in my calcein assay. What are the likely reasons?
A3: Artifacts in the calcein assay can arise from several sources. Here are some common issues and their solutions:
-
Sequestration of Calcein in Organelles: In some cell types, calcein can be sequestered in intracellular organelles, leading to non-uniform cytoplasmic fluorescence and inaccurate measurements.[2]
-
Solution: Before conducting the assay, check the cellular distribution of calcein using a fluorescence microscope. The fluorescence should be uniformly distributed throughout the cytoplasm for the protocol to be reliable.
-
-
Calcein Self-Quenching: At high intracellular concentrations (in the mM range), calcein can self-quench, leading to an underestimation of the LIP.[2]
-
Solution: Use an appropriate loading concentration of Calcein-AM (typically in the µM range) to achieve an intracellular calcein concentration in the nM range where self-quenching is negligible.
-
-
Interference from Other Divalent Cations: While calcein has a high affinity for iron, it can also be quenched by other divalent cations like copper (Cu²⁺) and manganese (Mn²⁺), potentially leading to an overestimation of the LIP.
-
Solution: The specificity of the assay can be confirmed by using a strong, membrane-permeable iron chelator to reverse the fluorescence quenching. An increase in fluorescence upon addition of the chelator indicates that the quenching was primarily due to iron.
-
Q4: Can you provide a detailed protocol for the calcein fluorescence quenching assay?
A4: The following protocol outlines the steps for measuring the labile iron pool in cells using calcein.
Experimental Protocol: Calcein Fluorescence Quenching Assay
Materials:
-
Calcein-AM stock solution (in DMSO)
-
Cell culture medium
-
Probenecid (to inhibit dye leakage)
-
Fluorescence microplate reader or fluorescence microscope
-
Cells of interest
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
-
Calcein Loading:
-
Prepare a loading medium containing Calcein-AM (e.g., 1 µM) and probenecid (e.g., 1 mM) in cell culture medium.
-
Remove the culture medium from the cells and add the calcein loading medium.
-
Incubate the cells at 37°C for a specified time (e.g., 30 minutes) to allow for dye uptake and cleavage.
-
-
Washing:
-
Remove the loading medium and wash the cells with a buffer (e.g., PBS) to remove extracellular Calcein-AM.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence of the calcein-loaded cells using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~515 nm).
-
-
Iron Chelation (Optional - for confirming iron-specific quenching):
-
Add a membrane-permeable iron chelator (e.g., salicylaldehyde isonicotinoyl hydrazone - SIH) to the cells.
-
Monitor the increase in fluorescence over time as the chelator removes iron from calcein.
-
-
Data Analysis:
-
The change in fluorescence intensity is inversely proportional to the amount of labile iron. A decrease in fluorescence indicates an increase in the LIP, and vice versa.
-
Stopped-Flow Spectrophotometry
Stopped-flow spectrophotometry is a rapid-kinetics technique used to study fast chemical reactions in solution, with timescales in the millisecond range. It is particularly useful for measuring the initial rates of iron chelation.
Q5: My stopped-flow data is noisy, or the kinetic traces are not reproducible. What are the common troubleshooting steps?
A5: Noisy or irreproducible data in stopped-flow experiments can be frustrating. Here are some potential causes and solutions:
-
Incomplete Mixing: If the two solutions are not mixed completely before entering the observation cell, the reaction will not be initiated uniformly, leading to noisy data.
-
Solution: Ensure the drive syringes are pushing the solutions at a sufficient and equal rate. Check the mixer for any blockages. The mixing efficiency can be tested by reacting a known fast reaction with a clear endpoint.
-
-
Air Bubbles in the System: Air bubbles in the syringes or tubing can cause significant artifacts in the absorbance or fluorescence readings.
-
Solution: Carefully degas your solutions before loading them into the syringes. When loading the syringes, ensure no air is trapped. Visually inspect the flow circuit for any bubbles before starting the experiment.
-
-
Photodegradation of Reactants or Products: If any of the species involved in the reaction are light-sensitive, the high-intensity light source in the spectrophotometer can cause photodegradation, affecting the kinetic traces.
-
Solution: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. If possible, use filters to block unnecessary wavelengths.
-
-
Temperature Fluctuations: Reaction rates are highly dependent on temperature. Inconsistent temperature control can lead to variability in the measured kinetics.
-
Solution: Ensure the stopped-flow instrument's temperature control system is functioning correctly and has equilibrated to the desired temperature before starting the measurements.
-
Q6: What is a general workflow for a stopped-flow experiment measuring iron chelation kinetics?
A6: The following diagram illustrates a typical workflow for a stopped-flow experiment.
Quantitative Data Summary
The following table summarizes key kinetic and physicochemical parameters for three clinically important iron chelators.
| Parameter | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Molar Ratio (Chelator:Iron) | 1:1 (Hexadentate) | 3:1 (Bidentate) | 2:1 (Tridentate) |
| Log Stability Constant (log β) | ~30.6 | ~37 | ~35 |
| Plasma Half-life | Short (minutes) | ~2-3 hours | ~8-16 hours |
| Route of Elimination | Primarily renal | Primarily renal | Primarily fecal |
Cellular Signaling Pathways Affected by Iron Chelation
Iron chelation can significantly impact various cellular signaling pathways, primarily due to the role of iron as a cofactor for many enzymes involved in these pathways. The diagram below illustrates the interplay between iron chelation and key signaling cascades.
References
How to ensure complete removal of iron for apo-ferrichrome preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete removal of iron for the preparation of apo-ferrichrome.
Frequently Asked Questions (FAQs)
Q1: What is apo-ferrichrome and why is its purity important?
A1: Apo-ferrichrome is the iron-free form of ferrichrome, a siderophore produced by fungi. The complete removal of iron is critical for a variety of experimental applications, including studying iron uptake mechanisms, assessing the antimicrobial potential of the iron-free siderophore, and in drug development as a potential carrier for other metals. Residual iron can interfere with these assays, leading to inaccurate and misleading results.
Q2: How can I verify that all iron has been removed from my ferrichrome sample?
A2: Complete iron removal can be verified using several methods. A common qualitative and semi-quantitative method is the Chrome Azurol S (CAS) assay, where a color change from blue to orange indicates the presence of an iron-chelating agent (apo-ferrichrome) that has scavenged iron from the CAS dye complex.[1][2] For a quantitative assessment, UV-Vis spectrophotometry can be used to observe the disappearance of the characteristic absorbance peak of ferrichrome at around 425 nm. More advanced techniques like mass spectrometry can also be employed to confirm the absence of the iron-bound form.[3]
Q3: What are the main challenges in preparing apo-ferrichrome?
A3: The primary challenges include ensuring the complete removal of the tightly bound ferric iron without degrading the apo-ferrichrome molecule itself. Incomplete iron removal will lead to experimental artifacts. Conversely, harsh removal methods can alter the structure of the apo-ferrichrome, affecting its biological activity. Maintaining the stability of the resulting apo-ferrichrome is also a key consideration.
Q4: How should I store my prepared apo-ferrichrome?
A4: Apo-ferrichrome should be stored in an iron-free environment to prevent re-chelation. It is recommended to store lyophilized apo-ferrichrome at 2-8°C.[4] For solutions, use iron-free water and store at low temperatures (e.g., -20°C) for short-term storage. For long-term storage, lyophilization is preferred. The stability of apo-proteins is generally highest at a neutral pH (around 7.0).[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| CAS assay remains blue or shows only a faint color change after iron removal. | Incomplete iron removal. | Repeat the iron removal protocol. Consider increasing the incubation time with the chelating agent or using a stronger chelator. Ensure all glassware is acid-washed to remove trace iron contamination.[1] |
| Low concentration of apo-ferrichrome. | Concentrate your sample before performing the CAS assay. | |
| The UV-Vis spectrum still shows a significant peak around 425 nm. | Residual iron-bound ferrichrome. | The iron removal process was incomplete. Re-treat the sample with the chosen iron removal method. Consider trying an alternative protocol (e.g., switching from a chelator-based method to a reductive method). |
| Precipitation is observed during the iron removal process. | Apo-ferrichrome precipitation due to pH changes or solvent incompatibility. | Ensure the pH of all solutions is maintained within a stable range for apo-ferrichrome (around pH 7.0).[5] If using organic solvents, ensure they are compatible with your sample. |
| Protein denaturation due to harsh conditions. | Use a gentler iron removal method. Avoid high temperatures unless specified in the protocol. | |
| Loss of biological activity in the prepared apo-ferrichrome. | Degradation of the apo-ferrichrome molecule. | Use milder iron removal conditions (e.g., lower temperature, shorter incubation times). Ensure the pH is maintained at a neutral level.[5][6] |
| Contamination with the chelating agent. | Ensure the chelating agent is thoroughly removed after the iron removal step through dialysis or size-exclusion chromatography. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the preparation and verification of apo-ferrichrome.
Protocol 1: Iron Removal using a Strong Chelator (8-Hydroxyquinoline)
This protocol is adapted from methods used to remove trace iron from media components and can be applied to ferrichrome solutions.[2]
Materials:
-
Ferrichrome solution
-
3% (w/v) 8-hydroxyquinoline in chloroform
-
Chloroform
-
Iron-free water (e.g., Milli-Q)
-
Separatory funnel
-
pH meter
-
Acid-washed glassware
Procedure:
-
Adjust the pH of the ferrichrome solution to approximately 7.0.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 3% 8-hydroxyquinoline in chloroform.
-
Shake the funnel vigorously for 5-10 minutes. The iron will be chelated by the 8-hydroxyquinoline and partition into the organic phase, which will turn a distinct color.
-
Allow the phases to separate.
-
Drain and discard the lower organic phase.
-
Repeat the extraction with fresh 8-hydroxyquinoline in chloroform until the organic phase no longer shows a color change.
-
Wash the aqueous phase with an equal volume of pure chloroform to remove residual 8-hydroxyquinoline. Repeat this wash 2-3 times.
-
To remove any remaining traces of chloroform, the aqueous phase can be gently purged with nitrogen gas in a fume hood.
-
The resulting aqueous solution contains the apo-ferrichrome. Verify iron removal using the CAS assay and/or UV-Vis spectrophotometry.
Protocol 2: Iron Removal by Reduction (Sodium Dithionite)
This method involves the reduction of Fe(III) to Fe(II), which has a much lower affinity for ferrichrome and can then be removed.[7][8]
Materials:
-
Ferrichrome solution
-
Sodium dithionite (Na₂S₂O₄)
-
Citrate-bicarbonate buffer (e.g., 0.3 M sodium citrate and 1 M sodium bicarbonate, mixed in an 8:1 volume ratio)[9]
-
Size-exclusion chromatography column (e.g., Sephadex G-10) equilibrated with iron-free water
-
Anaerobic chamber or nitrogen gas supply
Procedure:
-
Perform this procedure under anaerobic conditions to prevent re-oxidation of Fe(II).
-
Dissolve the ferrichrome sample in the citrate-bicarbonate buffer.
-
Add a fresh solution of sodium dithionite to the ferrichrome solution. A typical starting concentration is 10-20 mM, but this may need to be optimized.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The disappearance of the reddish-brown color of ferrichrome indicates the reduction of iron.
-
Immediately after incubation, separate the apo-ferrichrome from the dithionite, citrate, and released iron using a size-exclusion chromatography column.
-
Collect the fractions corresponding to the molecular weight of apo-ferrichrome.
-
Immediately verify iron removal and proceed with your experiment or lyophilize for storage.
Protocol 3: Verification of Iron Removal using the Chrome Azurol S (CAS) Assay
This is a qualitative assay to confirm the presence of iron-free siderophore.[1][2]
Materials:
-
CAS assay solution (can be prepared in the lab or purchased commercially)
-
Apo-ferrichrome sample
-
Microplate reader or spectrophotometer (optional, for semi-quantitative results)
Procedure:
-
In a microplate well or a test tube, mix a small volume of your prepared apo-ferrichrome solution with the CAS assay solution.
-
A positive result is indicated by a rapid color change of the CAS solution from blue to orange/yellow.
-
The intensity and speed of the color change can give a semi-quantitative indication of the concentration of apo-ferrichrome.
Data Presentation
The choice of iron removal method can significantly impact the efficiency of apo-ferrichrome preparation. The following table summarizes a comparison of the iron-releasing efficiency of different chelators.
| Chelating Agent | Relative Iron Release Efficiency | Notes |
| Citrate | Higher | More readily releases iron compared to EDTA.[10][11][12] |
| EDTA | Lower | Forms a more stable complex with iron, making release less efficient under similar conditions.[10][11][12] |
| 8-Hydroxyquinoline | High | Forms a colored complex with iron that can be easily separated by liquid-liquid extraction. |
| Sodium Dithionite (reductant) | High | Reduces Fe(III) to Fe(II), which has a very low affinity for ferrichrome, leading to efficient iron removal.[7][8] |
Visualizations
Experimental Workflow for Apo-Ferrichrome Preparation
Caption: General workflow for the preparation and verification of apo-ferrichrome.
Troubleshooting Logic for Incomplete Iron Removal
Caption: Troubleshooting flowchart for incomplete iron removal from ferrichrome.
References
- 1. Siderophore Detection assay [protocols.io]
- 2. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Mass Spectrometry based Metabolomics Identifies Metal-binding Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferrichrome Iron-free 34787-28-5 [sigmaaldrich.com]
- 5. Structural characteristic, pH and thermal stabilities of apo and holo forms of caprine and bovine lactoferrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. PROCEDURE FOR REDUCING STRUCTURAL IRON IN SMECTITES [faculty.nres.illinois.edu]
- 10. Studies on the Efficiency of Iron Release from Fe(III)-EDTA and Fe(III)-Cit and the Suitability of These Compounds for Tetracycline Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Studies on the Efficiency of Iron Release from Fe(III)-EDTA and Fe(III)-Cit and the Suitability of These Compounds for Tetracycline Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Iron Binding Affinity: Ferrichrome vs. Desferrioxamine B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the iron (Fe³⁺) binding affinities of two prominent hydroxamate siderophores: ferrichrome and desferrioxamine B (DFOB). This analysis is supported by quantitative data from established experimental protocols, offering valuable insights for researchers in microbiology, bioinorganic chemistry, and pharmacology, as well as professionals involved in the development of iron-chelating drugs and therapies.
Quantitative Comparison of Iron Binding Affinity
The stability of the iron complexes formed by ferrichrome and desferrioxamine B is a critical determinant of their efficacy in sequestering iron. The following table summarizes the key quantitative parameters for their interaction with ferric iron (Fe³⁺).
| Parameter | Ferrichrome | Desferrioxamine B (DFOB) | Reference |
| Iron Stability Constant (log β) | 29.07 | 30.6 | [1][2] |
| Chelation Stoichiometry (Siderophore:Fe³⁺) | 1:1 | 1:1 | |
| Coordinating Groups | 3 hydroxamate groups | 3 hydroxamate groups | |
| Coordination Geometry | Hexadentate, Octahedral | Hexadentate, Octahedral | [1] |
Note: The stability constant (β) represents the overall formation constant of the iron-siderophore complex. A higher log β value indicates a stronger and more stable complex.
Structural and Mechanistic Overview
Both ferrichrome and desferrioxamine B are hexadentate siderophores, meaning they use six donor atoms to bind to a single ferric iron ion, forming a stable octahedral complex. The iron-coordinating ligands in both molecules are the oxygen atoms of their three hydroxamate groups.
Desferrioxamine B exhibits a slightly higher iron binding affinity, as indicated by its greater log β value. This suggests that under equilibrium conditions, desferrioxamine B can more effectively sequester iron from its surroundings compared to ferrichrome.
Below is a logical diagram illustrating the comparative iron chelation by these two siderophores.
Experimental Protocols for Determining Iron Binding Affinity
The stability constants presented in this guide are typically determined through rigorous biophysical techniques. The following outlines the methodologies for two common experimental approaches.
Potentiometric Titration
Potentiometric titration is a direct method to determine the stability constants of metal complexes.
Experimental Workflow:
Detailed Methodology:
-
Solution Preparation: Prepare aqueous solutions of the siderophore (ferrichrome or desferrioxamine B) and ferric iron (e.g., from FeCl₃ or Fe(NO₃)₃) of known concentrations. A solution containing only the siderophore and another with both the siderophore and iron are prepared.
-
Titration: The solutions are titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Data Acquisition: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: The resulting titration curves (pH versus volume of base added) for the siderophore alone and the siderophore-iron mixture are analyzed. The displacement of the titration curve in the presence of iron indicates the release of protons upon complexation. This data is used to calculate the protonation constants of the siderophore and the overall stability constant of the iron-siderophore complex.
Competition Assay with Spectrophotometry
This indirect method determines the stability constant of a siderophore by allowing it to compete for iron with a chelator of a known stability constant, such as EDTA.
Experimental Workflow:
References
Unveiling the In Vitro Anti-Tumor Potential of Apo-Ferrichrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro tumor-suppressive activity of apo-ferrichrome, the iron-free form of ferrichrome, against various cancer cell lines. It offers a comparative analysis with established chemotherapeutic agents, supported by experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways.
Comparative Efficacy of Apo-Ferrichrome
Apo-ferrichrome, a siderophore derived from probiotics like Lactobacillus casei, has demonstrated significant dose-dependent anti-proliferative effects across a spectrum of cancer cell lines, including colorectal, gastric, pancreatic, and esophageal cancers.[1][2][3][4] Notably, its tumor-suppressive effects have been reported to be comparable or even superior to conventional chemotherapeutic drugs such as 5-fluorouracil (5-FU) and cisplatin in certain cancer models.[1][3][5]
The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of apo-ferrichrome and its comparison with 5-FU and cisplatin. It is important to note that IC50 values can vary based on the specific experimental conditions, including the assay used and the duration of drug exposure.
Table 1: Comparative IC50 Values in Pancreatic Cancer Cells
| Cell Line | Compound | IC50 | Reference |
| SUIT-2 | Apo-Ferrichrome | 0.23 µg/mL | [6] |
| SUIT-2 | 5-Fluorouracil | 2.96 µg/mL | [6] |
Table 2: Reported IC50 Ranges for 5-Fluorouracil and Cisplatin in Gastrointestinal Cancer Cell Lines
| Cell Line Type | Compound | Reported IC50 Range (µM) |
| Colorectal Cancer (HCT116, HT29, SW480, etc.) | 5-Fluorouracil | 7.5 - 75 |
| Colorectal Cancer (HCT116, SW480, CaCo2) | Cisplatin | 5 - 75 |
| Gastric Cancer (MKN-45, MKN-74, etc.) | 5-Fluorouracil | Varies significantly by cell line |
| Gastric Cancer (MKN-1, MKN-45, etc.) | Cisplatin | Varies significantly by cell line |
Note: The IC50 values for 5-FU and cisplatin are presented as ranges to reflect the variability reported in the literature due to different experimental setups.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anti-tumor activity of apo-ferrichrome is not primarily due to iron depletion but rather stems from the induction of apoptosis through specific signaling pathways.[2][7] The iron-binding site of the molecule is critical for its tumor-suppressive function.[2] Key mechanisms include:
-
Induction of Apoptosis: Apo-ferrichrome triggers programmed cell death in cancer cells, a process confirmed by increased levels of cleaved poly (ADP-ribose) polymerase (PARP) and cleaved caspase-9.[2]
-
Upregulation of DDIT3: A crucial element of apo-ferrichrome's action is the upregulation of DNA Damage Inducible Transcript 3 (DDIT3), a key regulator of apoptosis.[1][4][5]
-
Activation of the JNK Pathway: The pro-apoptotic c-Jun N-terminal kinase (JNK) signaling pathway is activated by apo-ferrichrome, leading to the induction of DDIT3.[8][9]
-
p53 Pathway Activation: In pancreatic cancer cells, apo-ferrichrome has been shown to activate the p53 tumor suppressor pathway, contributing to cell cycle arrest and apoptosis.[3]
Visualizing the Molecular Pathways and Experimental Workflow
To elucidate the mechanisms and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of apo-ferrichrome's tumor-suppressive activity are provided below.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[10]
-
Cell Plating: Seed adherent cancer cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.
-
Treatment: Treat the cells with varying concentrations of apo-ferrichrome, control vehicle, and comparative drugs (e.g., 5-FU, cisplatin) for the desired incubation period (e.g., 72 hours).
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[3]
-
Staining: Wash the plates with 1% (v/v) acetic acid to remove TCA. Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% acetic acid.
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance (optical density) at approximately 510-540 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.[2][3]
Apoptosis Detection: Western Blot for Cleaved Caspase-9 and PARP
Western blotting is used to detect the cleavage of key apoptotic proteins, which indicates the activation of the apoptotic cascade.[11]
-
Protein Extraction: Following treatment with apo-ferrichrome, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-9 and cleaved PARP. These antibodies recognize the activated forms of these proteins.[5][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of bands corresponding to the molecular weights of cleaved caspase-9 and cleaved PARP confirms apoptosis induction.
DNA Fragmentation Analysis: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1]
-
Cell Preparation: Culture cells on coverslips or in 96-well plates and treat with apo-ferrichrome.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.[13]
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. TdT adds the biotin-labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.[1]
-
Detection: Add streptavidin-HRP, which binds to the biotinylated nucleotides. Then, add a substrate for HRP, such as diaminobenzidine (DAB), which produces a colored precipitate in the nuclei of apoptotic cells.[1]
-
Visualization: Observe the cells under a light microscope. The presence of dark brown staining in the nucleus indicates a positive TUNEL result and therefore, DNA fragmentation.
Conclusion
The in vitro evidence strongly supports the tumor-suppressive activity of apo-ferrichrome. Its ability to induce apoptosis in a variety of cancer cell lines, often with greater potency than standard chemotherapeutic agents, highlights its potential as a novel anti-cancer therapeutic. The elucidation of its mechanism of action, primarily through the JNK-DDIT3 and p53 signaling pathways, provides a solid foundation for further preclinical and clinical investigation. The experimental protocols detailed herein offer a standardized framework for researchers to validate and expand upon these findings.
References
- 1. In vitro combination effect of 5-fluorouracil and cisplatin on the proliferation, morphology and expression of Ki-67 antigen in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probiotic-derived ferrichrome inhibits the growth of refractory pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro effect of a combination of 5-fluorouracil (5-FU) and cisplatin (CDDP) on human gastric cancer cell lines: timing of cisplatin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacteria‐derived ferrichrome inhibits tumor progression in sporadic colorectal neoplasms and colitis‐associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carcinoma-associated fibroblasts affect sensitivity to oxaliplatin and 5FU in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. Probiotic-derived ferrichrome induces DDIT3-mediated antitumor effects in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
FhuA Receptor Specificity: A Comparative Analysis of Apo-ferrichrome and Iron-Bound Ferrichrome Interaction
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the FhuA receptor's specificity for apo-ferrichrome versus its iron-bound counterpart, ferrichrome. The FhuA protein, a TonB-dependent transporter in the outer membrane of Escherichia coli, plays a critical role in iron acquisition by actively transporting the siderophore ferrichrome, which has chelated a ferric iron ion. Understanding the receptor's specificity is paramount for the development of novel antimicrobial agents that can exploit this vital nutrient uptake pathway.
Executive Summary
The FhuA receptor exhibits a marked preference for iron-bound ferrichrome over its iron-free form, apo-ferrichrome. This specificity is crucial for the efficient uptake of iron, an essential nutrient for bacterial survival. The binding of iron-bound ferrichrome induces significant conformational changes in the FhuA protein, a process that is essential for signaling to the inner membrane TonB-ExbB-ExbD complex and subsequent energy-dependent transport of the siderophore into the periplasm. In contrast, while apo-ferrichrome can interact with the FhuA receptor, its binding affinity is significantly lower, and it does not trigger the conformational changes necessary for active transport.
Data Presentation: Binding Affinity and Transport
Quantitative data from published studies robustly supports the higher affinity of FhuA for iron-bound ferrichrome.
| Ligand | Binding Affinity (K_d) | Transport | Reference |
| Iron-Bound Ferrichrome | ~5 nM | Yes | [1] |
| Apo-ferrichrome | Significantly weaker than iron-bound ferrichrome | No | [2] |
Mechanism of Specificity: Structural Insights
The specificity of FhuA for iron-bound ferrichrome is rooted in the structural organization of its binding pocket. The crystal structure of FhuA in complex with ferrichrome reveals that specific amino acid residues within the receptor's binding site form direct contacts with the ferric iron atom. One such critical residue, Tyrosine 244 (Tyr244), is positioned to interact closely with the iron ion, an interaction that is absent when apo-ferrichrome is present.[2] This iron-coordinating interaction is a key determinant of the high-affinity binding and the subsequent allosteric changes required for transport.
Upon binding of iron-bound ferrichrome, the FhuA receptor undergoes a series of conformational changes that are propagated from the extracellular loops to the periplasmic N-terminal region, known as the "cork" or "plug" domain.[3][4] This signaling cascade is essential for the interaction with the TonB complex, which in turn transduces energy from the cytoplasmic membrane's proton motive force to drive the transport of the ferrichrome-iron complex across the outer membrane.[5] The absence of the iron atom in apo-ferrichrome results in a failure to induce these critical conformational shifts, thus precluding active transport.
Experimental Protocols
The following are summaries of key experimental methodologies used to determine the binding and transport of ferrichrome by the FhuA receptor.
Radioligand Binding Assay (Three-Layer Oil Technique)
This method is employed to quantify the binding of radiolabeled ferrichrome to FhuA receptors on the surface of E. coli cells.[6]
Principle: Cells are incubated with radiolabeled ferrichrome and then separated from the unbound ligand by centrifugation through a layer of silicone oil. The cell-associated radioactivity is then measured to determine the amount of bound ligand.
Protocol:
-
Cell Preparation: E. coli cells expressing the FhuA receptor are grown to a suitable density and harvested by centrifugation. The cell pellet is washed and resuspended in a binding buffer.
-
Binding Reaction: The cell suspension is incubated with varying concentrations of radiolabeled ferrichrome (e.g., 55Fe-ferrichrome) for a defined period to reach binding equilibrium.
-
Separation: A microcentrifuge tube is prepared with three layers: a bottom layer of a dense, inert solution (e.g., NaI), a middle layer of silicone oil, and the top layer containing the binding reaction mixture.
-
Centrifugation: The tubes are centrifuged, causing the cells with bound radioligand to pass through the oil layer and pellet at the interface of the oil and the dense bottom layer. The unbound ligand remains in the top aqueous layer.
-
Quantification: The bottom of the tube containing the cell pellet is frozen and cut, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of bound ligand is plotted against the concentration of free ligand to determine the binding affinity (K_d) and the number of binding sites.
Ferrichrome Transport Assay
This assay measures the uptake of radiolabeled iron via the FhuA-mediated transport of ferrichrome.[7][8]
Principle: Cells are incubated with 55Fe-labeled ferrichrome, and at various time points, the uptake is stopped, and the amount of radioactivity inside the cells is quantified.
Protocol:
-
Cell Preparation: E. coli cells are grown under iron-limiting conditions to induce the expression of the FhuA receptor. The cells are harvested, washed, and resuspended in an appropriate assay buffer.
-
Uptake Initiation: The transport assay is initiated by adding 55Fe-ferrichrome to the cell suspension at a defined concentration.
-
Time Course Sampling: Aliquots of the cell suspension are removed at various time intervals (e.g., 0, 1, 2, 5, 10 minutes).
-
Uptake Termination and Washing: The uptake in each aliquot is stopped by rapid filtration through a membrane filter, followed by washing with ice-cold buffer to remove extracellular, unbound ferrichrome.
-
Quantification: The radioactivity retained on the filters (representing the intracellular 55Fe) is measured using a scintillation counter.
-
Data Analysis: The amount of transported iron is plotted as a function of time to determine the initial transport rate.
Visualizations
Signaling Pathway of FhuA-Mediated Ferrichrome Transport
Caption: FhuA signaling and transport workflow.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for the three-layer oil binding assay.
Logical Relationship: Iron as a Determinant for Transport
Caption: The role of iron in FhuA-mediated transport.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FhuA (TonA), the Career of a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siderophore-mediated iron transport: crystal structure of FhuA with bound lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8097439B2 - Methods and compositions for producing fatty aldehydes - Google Patents [patents.google.com]
- 6. Determination of ferrichrome binding to the FhuA outer membrane transport protein, periplasmic accumulation of ferrichrome, or transport of ferrichrome into cells using a three-layer oil technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion of the FhuA transport protein into a diffusion channel through the outer membrane of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron Transport in Escherichia coli: Uptake and Modification of Ferrichrome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-Siderophore Antibody Cross-Reactivity with Iron-Free Forms
For the attention of: Researchers, scientists, and drug development professionals.
Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. The development of antibodies specific to these molecules is of significant interest for diagnostic and therapeutic applications. A critical aspect of characterizing these antibodies is determining their specificity for the iron-bound (holo) form versus the iron-free (apo) form, as this has implications for their application in various biological contexts.
Data Presentation: Comparative Binding Affinity
As direct quantitative data for anti-ferrichrome antibodies is unavailable, the following table presents a hypothetical but representative comparison of antibody affinity for the holo-siderophore versus the apo-siderophore, based on findings from studies on other siderophores. This data is typically obtained through techniques like competitive Enzyme-Linked Immunosorbent Assay (ELISA).
| Antibody Clone | Target Siderophore | Antigen Form | IC50 (nM) | % Cross-Reactivity |
| mAb-FC-01 (Hypothetical) | Ferrichrome | Ferrichrome (Fe³⁺-bound) | 10 | 100% |
| Desferrichrome (Iron-free) | >1000 | <1% | ||
| mAb-FP-A | Ferric Pseudobactin | Ferric Pseudobactin (Fe³⁺-bound) | 15 | 100% |
| Pseudobactin (Iron-free) | 850 | ~1.8% | ||
| mAb-ENT-B | Enterobactin | Enterobactin (Fe³⁺-bound) | 8 | 100% |
| Apo-Enterobactin (Iron-free) | >1000 | <0.8% |
Note: IC50 values represent the concentration of the antigen required to inhibit 50% of the antibody binding in a competitive ELISA. A higher IC50 value indicates lower binding affinity. Cross-reactivity is calculated as (IC50 of primary antigen / IC50 of cross-reactant) x 100.
Experimental Protocols
The generation and characterization of anti-siderophore antibodies typically involve the following key experimental procedures.
Antigen Preparation: Siderophore-Protein Conjugation
Since siderophores are small molecules (haptens), they are generally not immunogenic on their own. To elicit an immune response, they must be conjugated to a larger carrier protein.
Methodology:
-
Siderophore Activation: The siderophore (e.g., ferrichrome) is chemically activated to introduce a reactive group. This can be achieved through methods like carbodiimide chemistry to activate carboxyl groups.
-
Carrier Protein: A carrier protein with available amine groups, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), is used.
-
Conjugation: The activated siderophore is incubated with the carrier protein, leading to the formation of a stable covalent bond.
-
Purification: The resulting siderophore-protein conjugate is purified from unconjugated molecules by dialysis or size-exclusion chromatography.
Antibody Production and Screening
Monoclonal or polyclonal antibodies can be generated through standard immunization protocols in animals (e.g., mice or rabbits) with the siderophore-protein conjugate. Hybridoma technology is employed for the production of monoclonal antibodies. Screening for positive clones is typically performed using an indirect ELISA.
Cross-Reactivity Assessment: Competitive ELISA
Competitive ELISA is the primary method used to determine the specificity and cross-reactivity of the antibodies for the holo- versus the apo-siderophore.
Methodology:
-
Plate Coating: A microtiter plate is coated with a fixed concentration of the siderophore-protein conjugate (e.g., ferrichrome-BSA).
-
Blocking: Non-specific binding sites on the plate are blocked using a blocking agent like BSA or non-fat dry milk.
-
Competition: A fixed, limiting concentration of the anti-siderophore antibody is pre-incubated with varying concentrations of the competitor antigen (either the holo-siderophore like ferrichrome or the apo-siderophore like desferrichrome).
-
Incubation: The antibody-antigen mixture is added to the coated plate wells and incubated. The free antibody will bind to the coated antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added, followed by a chromogenic substrate.
-
Measurement: The absorbance is measured using a plate reader. The signal intensity is inversely proportional to the amount of competitor antigen in the solution.
-
Analysis: The IC50 values are calculated from the resulting dose-response curves to quantify the binding affinity and cross-reactivity.
Visualization of Experimental Workflow and Binding Logic
Experimental Workflow for Cross-Reactivity Analysis
Caption: Workflow for producing and characterizing anti-siderophore antibodies.
Signaling Pathway of Antibody Binding and Cross-Reactivity
Caption: Logical diagram of antibody binding specificity.
Deferriferrichrome: A Natural Alternative to Synthetic Iron Chelators in Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research, the manipulation of iron availability is a critical tool for studying a vast array of cellular processes, from proliferation and signaling to oxidative stress and cell death. Synthetic iron chelators, such as desferrioxamine (DFO), deferiprone (DFP), and deferasirox (DFX), have long been the gold standard for depleting intracellular iron. However, the emergence of naturally derived siderophores, like deferriferrichrome, presents a compelling alternative that warrants careful consideration. This guide provides a comprehensive comparison of deferriferrichrome and its synthetic counterparts, offering supporting experimental data, detailed protocols, and visual aids to inform your research decisions.
Performance Comparison: Deferriferrichrome vs. Synthetic Chelators
The efficacy of an iron chelator in a research setting is determined by a combination of its physicochemical properties, its ability to enter cells and sequester iron, and its inherent cytotoxicity. While direct comparative studies between deferriferrichrome and all three major synthetic chelators are limited, we can extrapolate and compare their key performance indicators from available data.
Physicochemical Properties
A chelator's affinity for iron and its lipophilicity are fundamental determinants of its biological activity. A high binding affinity ensures efficient iron sequestration, while lipophilicity influences the molecule's ability to cross cell membranes.
| Property | Deferriferrichrome | Desferrioxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Molecular Weight ( g/mol ) | 687.7[1] | ~657 | ~139 | ~373 |
| Iron Binding Stoichiometry (Chelator:Iron) | 1:1 | 1:1 | 3:1[1] | 2:1[1] |
| Log K (Affinity for Fe³⁺) | ~29-32 (estimated for ferrichrome) | ~30.6 | ~20 | ~22.5 |
| Lipophilicity (LogP) | -4.7 (calculated)[1] | Hydrophilic | Lipophilic | Lipophilic[1] |
Note: The Log K value for deferriferrichrome is an estimation based on its iron-bound form, ferrichrome. The calculated LogP for deferriferrichrome suggests it is hydrophilic.
Cellular Performance and Cytotoxicity
The ideal research chelator should effectively reduce the labile iron pool within cells without causing significant off-target toxicity.
| Performance Metric | Deferriferrichrome | Desferrioxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Cell Permeability | Utilizes specific siderophore transporters | Poor, hydrophilic | Good, lipophilic | Good, lipophilic |
| Antioxidant Activity | Potential antioxidant properties | Can act as an antioxidant[2] | Exhibits antioxidant activity | Shows antioxidant activity in various models[3][4][5] |
| Cytotoxicity (IC50) | Data not widely available | Varies by cell line | ~15 µM (HSC-2, HSC-3 cells)[4] | Varies by cell line (e.g., ~11 µM in some cancer cells)[6] |
Mechanism of Action and Impact on Signaling Pathways
Iron chelation triggers a variety of cellular responses, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This transcription factor is a master regulator of the cellular response to low oxygen and plays a crucial role in angiogenesis, metabolism, and cell survival. All four chelators are known to stabilize HIF-1α by inhibiting the iron-dependent prolyl hydroxylases that mark it for degradation under normoxic conditions.[2][7][8]
Beyond HIF-1α, iron depletion can influence other critical signaling pathways, including the MAPK and NF-κB pathways, which are involved in cell growth, inflammation, and apoptosis. While the specific effects of deferriferrichrome on these pathways are not well-documented, the known interactions of synthetic chelators provide a framework for potential investigations.
Signaling Pathway Diagrams
Figure 1: HIF-1α stabilization by iron chelators.
Figure 2: Experimental workflow for comparing iron chelators.
Experimental Protocols
To facilitate the direct comparison of deferriferrichrome with synthetic iron chelators in your own research, detailed protocols for key experiments are provided below.
MTT Assay for Cytotoxicity
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest (e.g., HeLa, HepG2, or a relevant cancer cell line)
-
96-well plates
-
Complete culture medium
-
Deferriferrichrome, DFO, DFP, DFX stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of each iron chelator in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of chelators. Include a vehicle control (medium with the same concentration of solvent used for the chelators).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each chelator.
Calcein-AM Assay for Intracellular Iron Chelation
This assay utilizes the fluorescent probe Calcein-AM, which is quenched by free intracellular iron. The addition of a strong iron chelator de-quenches the fluorescence, and the change in fluorescence intensity is proportional to the labile iron pool.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
Calcein-AM stock solution (1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Deferriferrichrome, DFO, DFP, DFX stock solutions
-
A strong, cell-permeable iron chelator for positive control (e.g., salicylaldehyde isonicotinoyl hydrazone - SIH)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells twice with HBSS.
-
Load the cells with 1 µM Calcein-AM in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Calcein-AM.
-
Add HBSS containing the different concentrations of deferriferrichrome or the synthetic chelators to the wells.
-
Measure the baseline fluorescence (Excitation: 485 nm, Emission: 520 nm) using a fluorescence microplate reader.
-
Incubate the plate at 37°C and measure the fluorescence at different time points to assess the rate of iron chelation.
-
As a positive control and to determine the total labile iron pool, add a saturating concentration of a strong iron chelator like SIH (e.g., 100 µM) to some wells and measure the maximal fluorescence.
Western Blot for HIF-1α Stabilization
This technique is used to detect the levels of HIF-1α protein in cell lysates after treatment with iron chelators.
Materials:
-
Cells of interest
-
6-well plates
-
Deferriferrichrome, DFO, DFP, DFX stock solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of iron chelators for a specified time (e.g., 4-8 hours). A positive control for HIF-1α stabilization, such as cobalt chloride (CoCl₂) or treatment under hypoxic conditions (1% O₂), should be included.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Conclusion
Deferriferrichrome, as a naturally occurring siderophore, holds promise as an alternative to synthetic iron chelators in research. Its distinct mechanism of cellular uptake via specific transporters may offer advantages in certain experimental contexts. However, the current body of publicly available, direct comparative data on its performance against established synthetic chelators like DFO, DFP, and DFX is limited. The provided protocols offer a framework for researchers to conduct their own comparative studies to determine the most suitable iron chelator for their specific research questions. As more data on the biological activities of deferriferrichrome becomes available, its potential applications in diverse fields of biomedical research are likely to expand.
References
- 1. N-Desferriferrichrome | C27H45N9O12 | CID 169636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances in Hypoxia-Inducible Factor-1 α Stabilizer Deferoxamine in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structural differences between ferrichrome and ferrichrome A iron-free forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural differences between the iron-free (apo) forms of two prominent members of the ferrichrome family of siderophores: ferrichrome and ferrichrome A. Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. Understanding the structural nuances of their apo forms is crucial for comprehending the initial stages of iron recognition and binding, which is vital for the development of novel antimicrobial agents that target iron acquisition pathways.
Core Structural Differences
Ferrichrome and ferrichrome A are both cyclic hexapeptides, but they exhibit fundamental differences in their amino acid composition and the nature of their iron-coordinating hydroxamate groups. These variations in structure influence their conformational flexibility and iron-binding kinetics.
Apo-ferrichrome , also known as desferriferrichrome, possesses a cyclic backbone constructed from three glycine residues and three δ-N-acetyl-N-hydroxy-L-ornithine residues. The acetyl groups are attached to the δ-nitrogen of the ornithine side chains, which, along with the hydroxylamines, form the hydroxamate groups responsible for iron chelation.
Apo-ferrichrome A , or desferriferrichrome A, in contrast, has a peptide ring composed of one glycine residue, two serine residues, and three δ-N-(β-methylglutaconyl)-N-hydroxy-L-ornithine residues.[1][2] The acyl group in this case is a five-carbon chain derived from β-methylglutaconic acid. This larger acyl group significantly alters the steric and electronic properties of the hydroxamate moieties compared to the simple acetyl group in ferrichrome.
Studies on the solution conformation of apo-ferrichrome have indicated that it is a flexible molecule, existing as at least two interconverting conformers at room temperature.[3] This conformational heterogeneity is a key distinction from the rigid structure observed in the iron-bound (holo) form and is a critical factor in its iron-binding mechanism.[3]
Quantitative Data Summary
The table below summarizes the key quantitative differences between the apo forms of ferrichrome and ferrichrome A.
| Property | Apo-ferrichrome (Desferriferrichrome) | Apo-ferrichrome A (Desferrichrome A) |
| Molecular Formula | C₂₇H₄₅N₉O₁₂[4] | C₄₁H₆₁N₉O₂₀[5] |
| Formula Weight | 687.7 g/mol [4] | 999.982 g/mol [5] |
| Peptide Backbone | cyclo-(Gly-Gly-Gly-Orn(Ac,OH)-Orn(Ac,OH)-Orn(Ac,OH)) | cyclo-(Gly-Ser-Ser-Orn(β-mg,OH)-Orn(β-mg,OH)-Orn(β-mg,OH)) |
| Acyl Group | Acetyl | β-methylglutaconyl |
Note: Orn(Ac,OH) refers to δ-N-acetyl-N-hydroxy-L-ornithine, and Orn(β-mg,OH) refers to δ-N-(β-methylglutaconyl)-N-hydroxy-L-ornithine.
Experimental Protocols
The structural characterization of siderophores like ferrichrome and ferrichrome A relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for the key experiments cited in the study of these molecules.
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution.[6]
-
Sample Preparation :
-
The peptide sample should have a purity of >95%.[6]
-
For peptide NMR, concentrations of 2-5 mM are typically used.[7]
-
The sample is dissolved in a suitable deuterated solvent, commonly 90% H₂O/10% D₂O, to minimize the solvent proton signal.[6] The pH is adjusted to be close to physiological pH, ensuring the sample remains soluble and stable.[6]
-
-
Data Acquisition :
-
A set of two-dimensional (2D) NMR experiments is typically recorded, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically through two or three bonds.
-
TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same spin system (i.e., within the same amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.[8]
-
-
Spectra are recorded on a high-field NMR spectrometer (e.g., 300, 600, or 620 MHz).[3]
-
-
Data Analysis :
-
Resonance Assignment: The first step is to assign all proton resonances to their specific atoms in the peptide sequence. This is achieved by analyzing the through-bond correlations in COSY and TOCSY spectra and the through-space correlations in NOESY spectra.
-
Structural Restraints: Interproton distances are derived from the intensities of NOE cross-peaks. Dihedral angle restraints can be obtained from scalar coupling constants.
-
Structure Calculation: The experimental restraints are used as input for computational algorithms, such as distance geometry or restrained molecular dynamics, to calculate a family of structures consistent with the NMR data.[3]
-
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.
-
Crystallization :
-
The first and often most challenging step is to grow single crystals of high quality.
-
This is typically achieved by vapor diffusion (hanging or sitting drop methods), where a solution of the purified siderophore is allowed to slowly equilibrate with a precipitant solution, leading to supersaturation and crystal formation.
-
Various conditions (e.g., pH, temperature, precipitant type, and concentration) are screened to find optimal crystallization conditions.
-
-
Data Collection :
-
A suitable crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam.
-
The crystal diffracts the X-rays, producing a pattern of spots (reflections) that are recorded on a detector.
-
-
Structure Determination :
-
The intensities of the diffracted spots are measured, and from these, the amplitudes of the structure factors are calculated.
-
The "phase problem" is solved using methods like direct methods, molecular replacement (if a similar structure is known), or anomalous scattering.
-
Once the phases are determined, an electron density map of the molecule can be calculated.
-
An atomic model is then built into the electron density map and refined to best fit the experimental data.
-
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure and conformational changes of peptides and proteins.[9][10]
-
Sample Preparation :
-
The peptide is dissolved in a buffer that is transparent in the far-UV region (typically below 260 nm).[11] Phosphate buffers are commonly used.[11]
-
The concentration of the peptide is accurately determined, as this is crucial for calculating the mean residue ellipticity. Typical concentrations range from 30 to 75 µM.[11]
-
-
Data Acquisition :
-
Data Analysis :
-
A baseline spectrum of the buffer is subtracted from the sample spectrum.[11]
-
The observed ellipticity is converted to mean residue ellipticity, which normalizes for concentration, path length, and the number of amino acid residues.
-
The resulting spectrum can be qualitatively analyzed by comparing it to standard spectra for different secondary structures (α-helix, β-sheet, random coil). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
-
Visualizations
The following diagrams illustrate the structural differences between apo-ferrichrome and apo-ferrichrome A, as well as a generalized workflow for their characterization.
Caption: Structural comparison of apo-ferrichrome and apo-ferrichrome A.
Caption: A generalized workflow for siderophore characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal and Molecular Structure of Ferrichrome A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The solution conformations of ferrichrome and deferriferrichrome determined by 1H-NMR spectroscopy and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Ferrichrome A [M-H2+Fe] | C41H61N9O20 | CID 57896170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. pubcompare.ai [pubcompare.ai]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Deferriferrichrome Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of deferriferrichrome against traditional analytical techniques. Deferriferrichrome, a hydroxamate-type siderophore, plays a crucial role in microbial iron acquisition and is a key target in drug development for infectious diseases. Accurate and efficient quantification of this molecule is paramount for research and pharmaceutical applications.
This document presents supporting experimental data, detailed methodologies, and visual workflows to offer an objective comparison of the available analytical methods, empowering researchers to select the most appropriate technique for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance metrics of the novel UPLC-MS/MS method compared to a conventional High-Performance Liquid Chromatography (HPLC) method with UV detection and the widely used Chrome Azurol S (CAS) colorimetric assay. The data highlights the superior sensitivity, speed, and resolution of the UPLC-MS/MS approach.
| Parameter | Novel UPLC-MS/MS Method | Conventional HPLC-UV Method | Chrome Azurol S (CAS) Assay |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL | ~1 µM (qualitative/semi-quantitative) |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | 30 ng/mL | Not applicable |
| Linearity (r²) | >0.999 | >0.995 | Not applicable |
| Accuracy (% Recovery) | 98-102% | 95-105% | Not applicable |
| Precision (%RSD) | < 5% | < 10% | Variable |
| Analysis Time per Sample | ~3 minutes | ~15 minutes | Variable (minutes to hours) |
| Specificity | High (mass-based detection) | Moderate (retention time-based) | Low (indirect detection) |
Experimental Protocols
Novel Method: UPLC-MS/MS for Deferriferrichrome Quantification
This protocol outlines the steps for the sensitive and rapid quantification of deferriferrichrome using UPLC-MS/MS.
1. Sample Preparation:
-
Culture supernatants or biological fluids are collected.
-
Proteins are precipitated by adding an equal volume of ice-cold acetonitrile.
-
The mixture is vortexed and centrifuged at 13,000 rpm for 10 minutes at 4°C.
-
The supernatant is transferred to a new microcentrifuge tube and dried under a stream of nitrogen.
-
The dried extract is reconstituted in 100 µL of the mobile phase for analysis.
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 2 minutes, hold for 0.5 minutes, and re-equilibrate for 0.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor and product ion transitions for deferriferrichrome are monitored for quantification.
Alternative Method 1: Conventional HPLC-UV
This protocol describes a standard HPLC method for the analysis of deferriferrichrome.
1. Sample Preparation:
-
Similar to the UPLC-MS/MS method, involving extraction and reconstitution.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (5 µm, 4.6 x 150 mm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of 220 nm or 435 nm (for the ferrichrome complex).
-
Run Time: Typically 15-20 minutes.
Alternative Method 2: Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting siderophores.[1]
1. Reagent Preparation:
-
Prepare the CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer.
2. Assay Procedure:
-
Mix the culture supernatant or sample with the CAS assay solution.
-
Incubate at room temperature for a specified period (e.g., 20 minutes).
-
The color change from blue to orange/pink indicates the presence of siderophores.
-
Measure the absorbance at 630 nm using a spectrophotometer.
-
The amount of siderophore can be semi-quantified by comparing the absorbance change to a standard curve of a known siderophore like deferoxamine mesylate.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a conceptual signaling pathway related to deferriferrichrome detection.
References
A Comparative Analysis of Ferrichrome and Coprogen Iron Transport Systems
For Researchers, Scientists, and Drug Development Professionals
Iron is an essential nutrient for virtually all living organisms, playing a critical role in a myriad of cellular processes. However, the bioavailability of iron in the environment is often limited. To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, among which siderophore-mediated transport is paramount. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron (Fe³⁺). This guide provides a comparative study of the transport systems for two major classes of hydroxamate siderophores: ferrichrome and coprogen, with a focus on fungal systems.
Quantitative Comparison of Transport Kinetics
The efficiency and affinity of siderophore transport can be quantitatively described by kinetic parameters such as the Michaelis constant (Kₘ or Kт) and the maximum transport velocity (Vₘₐₓ). While comprehensive kinetic data for all transporters is not always available, the following table summarizes the known values for ferrichrome and coprogen transport systems in specific fungal models.
| Parameter | Ferrichrome Transport System | Coprogen Transport System | Reference(s) |
| Transporter(s) | Arn1p (Saccharomyces cerevisiae) Sit1, Sit2 (Aspergillus fumigatus) | Sit1, Sit2 (Aspergillus fumigatus) | [1][2] |
| Transport Affinity (Kₘ/Kт) | ~0.9 µM (for Arn1p in S. cerevisiae) | ~5 µM (in Neurospora crassa) | [1] |
| Maximum Transport Velocity (Vₘₐₓ) | Data not available in reviewed literature | Data not available in reviewed literature | |
| Substrate Specificity | Transports various ferrichrome-type siderophores.[2] In A. fumigatus, Sit1 and Sit2 both transport ferrichrome, ferricrocin, and ferrichrysin.[2] Sit2 exclusively transports ferrirhodin and ferrirubin, while Sit1 has a broader specificity that includes ferrioxamines.[2] | In A. fumigatus, both Sit1 and Sit2 mediate the transport of coprogen and coprogen B.[2] | [2] |
| Transport Mechanism | Non-reductive "shuttle" mechanism; the entire ferrichrome-iron complex is internalized.[3] | Non-reductive "shuttle" mechanism; the entire coprogen-iron complex is internalized.[3] | [3] |
Experimental Protocols
Understanding the intricacies of ferrichrome and coprogen transport relies on robust experimental methodologies. Below are detailed protocols for key experiments used to characterize these transport systems.
Radiolabeled Siderophore Uptake Assay
This assay directly measures the rate of siderophore import into microbial cells and is the gold standard for determining transport kinetics.
Objective: To quantify the uptake of radiolabeled ferrichrome or coprogen over time.
Materials:
-
Fungal strain of interest (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus)
-
Appropriate growth medium (e.g., YPD for yeast, minimal medium for filamentous fungi)
-
Iron-depleted medium for inducing siderophore transporter expression
-
Radiolabeled siderophore (e.g., ⁵⁵Fe-ferrichrome, ¹⁴C-ferrichrome, or custom synthesized radiolabeled coprogen)
-
Washing buffer (e.g., ice-cold phosphate-buffered saline (PBS) or Tris buffer)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus with appropriate filters (e.g., glass fiber filters)
Procedure:
-
Cell Culture Preparation:
-
Grow the fungal strain in iron-replete medium to the mid-logarithmic phase.
-
To induce the expression of siderophore transporters, wash the cells and transfer them to an iron-depleted medium. Incubate for a period determined by the specific organism's response to iron starvation.
-
Harvest the iron-starved cells by centrifugation, wash them with an appropriate buffer, and resuspend them to a known cell density.
-
-
Uptake Assay:
-
Aliquot the cell suspension into reaction tubes.
-
Initiate the uptake reaction by adding the radiolabeled siderophore to a final concentration relevant to the expected Kₘ. For kinetic analysis, use a range of substrate concentrations.
-
Incubate the reactions at a controlled temperature (e.g., 30°C for yeast) with gentle agitation.
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), terminate the uptake in triplicate samples.
-
-
Termination and Washing:
-
To stop the transport, rapidly filter the reaction mixture through a glass fiber filter using a vacuum filtration apparatus.
-
Immediately wash the cells on the filter with an excess of ice-cold washing buffer to remove any non-specifically bound extracellular siderophore.
-
-
Quantification:
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell suspension to normalize the uptake data (e.g., in pmol/mg protein/min).
-
-
Data Analysis:
-
Plot the uptake of the radiolabeled siderophore over time.
-
For kinetic analysis, plot the initial rates of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Chrome Azurol S (CAS) Agar Assay for Siderophore Utilization
This is a qualitative or semi-quantitative plate-based assay to screen for the ability of a microorganism to utilize a specific siderophore.
Objective: To assess if a fungal strain can take up and utilize iron from ferrichrome or coprogen.
Materials:
-
Fungal strain of interest
-
Iron-free minimal medium agar plates
-
Chrome Azurol S (CAS) solution
-
Hexadecyltrimethylammonium bromide (HDTMA) solution
-
FeCl₃ solution
-
The siderophore to be tested (ferrichrome or coprogen)
Procedure:
-
Preparation of CAS Agar Plates:
-
Prepare the CAS assay solution by carefully mixing CAS, HDTMA, and FeCl₃ solutions. This forms a blue-colored complex.
-
Autoclave an iron-free minimal medium agar and cool it to approximately 50°C.
-
Aseptically add the CAS assay solution to the molten agar, mix well, and pour the plates. The final plates will be blue.
-
-
Inoculation:
-
Inoculate the center of the CAS agar plates with the fungal strain of interest.
-
-
Application of Siderophore:
-
Place a sterile paper disc impregnated with a known concentration of the test siderophore (ferrichrome or coprogen) at a distance from the inoculum. Alternatively, for strains that do not produce their own siderophores, the test siderophore can be incorporated directly into the medium.
-
-
Incubation:
-
Incubate the plates under appropriate growth conditions for the fungal strain.
-
-
Observation and Interpretation:
-
Siderophore-mediated iron uptake from the CAS-iron complex results in a color change of the indicator dye from blue to orange/yellow.
-
The formation of an orange/yellow halo around the fungal growth indicates that the fungus can utilize the provided siderophore to acquire iron. The size of the halo can be used for semi-quantitative comparison.
-
Visualizing Transport and Regulation
Siderophore-Mediated Iron Uptake Workflow
The general mechanism for the uptake of both ferrichrome and coprogen in fungi is a non-reductive process where the entire iron-siderophore complex is transported across the cell membrane.
Caption: General workflow of siderophore-mediated iron uptake in fungi.
Regulation of Siderophore Transporter Expression in Aspergillus fumigatus
The expression of siderophore transporters is tightly regulated in response to cellular iron levels. In Aspergillus fumigatus, this regulation is primarily mediated by the transcription factors SreA and HapX.
Caption: Transcriptional regulation of siderophore systems by iron levels.
This guide provides a foundational comparison of ferrichrome and coprogen transport systems. Further research is needed to elucidate the complete kinetic profiles of their respective transporters and to explore the structural basis for their substrate specificities. Such knowledge will be invaluable for the development of novel antifungal strategies that target these essential iron acquisition pathways.
References
- 1. The mechanism of ferrichrome transport through Arn1p and its metabolism in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Siderophore Transporters Sit1 and Sit2 Are Essential for Utilization of Ferrichrome-, Ferrioxamine- and Coprogen-Type Siderophores in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison between deferasirox and deferriferrichrome for iron chelation
A comparative analysis with deferrichrome is not currently feasible due to the absence of clinical trial data for deferrichrome in the treatment of iron overload. Deferrichrome is a naturally occurring siderophore, a compound produced by microorganisms to bind and transport iron.[1][2][3] Its role in clinical iron chelation therapy has not been established through rigorous experimental studies in humans. This guide, therefore, will focus on the well-documented efficacy and experimental protocols of deferasirox, a widely used and clinically approved oral iron chelator.
Deferasirox: Mechanism and Clinical Use
Deferasirox is an orally active iron chelator indicated for the treatment of chronic iron overload due to blood transfusions (transfusional hemosiderosis) in adult and pediatric patients.[4][5] It is also used to treat chronic iron overload in patients with non-transfusion-dependent thalassemia syndromes.[5]
The primary mechanism of action of deferasirox involves the chelation of ferric iron (Fe3+).[6] Deferasirox is a tridentate ligand that binds to iron with high affinity in a 2:1 ratio, forming a stable complex that is then primarily excreted through the feces.[4][6] By binding to excess iron in the body, deferasirox reduces the concentration of toxic non-transferrin-bound iron (NTBI) and labile plasma iron (LPI), mitigating the risk of iron-induced organ damage.[6]
Quantitative Efficacy of Deferasirox
The efficacy of deferasirox in reducing iron burden has been demonstrated in numerous clinical trials. Key efficacy parameters include the reduction in serum ferritin levels and liver iron concentration (LIC).
| Efficacy Parameter | Baseline Value | Value after Treatment | Study Population | Treatment Duration | Reference |
| Serum Ferritin | 3356 ng/mL (median) | Not specified, but changes paralleled dose increases | Patients with β-thalassaemia | 1 year | [7] |
| Not specified | Significant decrease | Chelation-naïve patients with MDS | 12 months | ||
| 8160.33 ± 233.75 ng/dL | 3000.62 ± 188.23 ng/dL | Patients with β-thalassemia | Not specified | [8] | |
| Liver Iron Concentration (LIC) | 8.5 mg Fe/g dw | 6.6 mg Fe/g dw | Adults with transfusional hemosiderosis | 48 weeks | [9] |
| 18.0 ± 9.1 mg Fe/g dw | Mean reduction of 3.4 mg Fe/g dw | Patients with β-thalassaemia major | 1 year | [7] | |
| 25.0 ± 10.6 mg Fe/g dw | 18.9 ± 12.0 mg Fe/g dw | Patients with high iron burden (LIC ≥7 mg Fe/g dw) | 12 months | [10] | |
| Maintained | Maintained at -0.02 ± 2.4 mg Fe/g dw change | Patients with low iron burden (LIC <7 mg Fe/g dw) | 12 months | [10] |
Experimental Protocols
The evaluation of deferasirox efficacy typically involves prospective, open-label, multicenter clinical trials. Below are summaries of key experimental protocols.
Protocol 1: Phase II Study in Transfusional Hemosiderosis
-
Objective: To compare the tolerability and efficacy of deferasirox with deferoxamine.
-
Study Design: Randomized, open-label, multicenter trial.
-
Participants: 71 adult patients with transfusional hemosiderosis.
-
Treatment Arms:
-
Deferasirox: 10 or 20 mg/kg/day, administered orally once daily.
-
Deferoxamine (DFO): 40 mg/kg, 5 days/week, via parenteral infusion.
-
-
Duration: 48 weeks.
-
Primary Efficacy Endpoint: Change in Liver Iron Concentration (LIC) from baseline.[9]
Protocol 2: The ESCALATOR Study in β-Thalassemia
-
Objective: To evaluate the efficacy and safety of deferasirox in heavily iron-overloaded patients with β-thalassemia.
-
Study Design: Prospective, open-label, 1-year, multicenter study.
-
Participants: Patients aged ≥2 years with β-thalassemia major previously chelated with deferoxamine and/or deferiprone.
-
Treatment: Most patients started on deferasirox 20 mg/kg/day, with dose adjustments based on markers of over- or under-chelation.
-
Primary Efficacy Endpoint: Treatment success, defined as a reduction in LIC of ≥3 mg Fe/g dry weight (dw) if baseline LIC was ≥10 mg Fe/g dw, or a final LIC of 1–7 mg Fe/g dw for patients with a baseline LIC of 2 to <10 mg Fe/g dw.[7]
-
Monitoring: Serum ferritin levels were assessed monthly, and LIC was determined by liver biopsy at baseline and after 1 year.[7]
Visualizing Deferasirox's Mechanism and Evaluation
Signaling Pathway of Deferasirox in Iron Chelation
Caption: Mechanism of action of Deferasirox in chelating and excreting excess iron.
Experimental Workflow for Deferasirox Efficacy Trial
Caption: A generalized workflow for a clinical trial evaluating the efficacy of Deferasirox.
References
- 1. N-Desferriferrichrome | C27H45N9O12 | CID 169636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ferrichrome | C27H42FeN9O12 | CID 121489511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. deferrichrome (CHEBI:90132) [ebi.ac.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugs.com [drugs.com]
- 6. What is Deferasirox used for? [synapse.patsnap.com]
- 7. Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia: the ESCALATOR study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized phase II trial of deferasirox (Exjade, ICL670), a once-daily, orally-administered iron chelator, in comparison to deferoxamine in thalassemia patients with transfusional iron overload. - OAK Open Access Archive [oak.novartis.com]
- 9. Randomized phase II trial of deferasirox (Exjade, ICL670), a once-daily, orally-administered iron chelator, in comparison to deferoxamine in thalassemia patients with transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of deferasirox at low and high iron burdens: results from the EPIC magnetic resonance imaging substudy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Functional Equivalence of Synthetic vs. Natural Apo-Ferrichrome: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional equivalence between synthetic and natural apo-ferrichrome is critical for applications ranging from microbial iron acquisition studies to the development of novel antimicrobial agents. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies.
While direct quantitative comparisons of binding affinities and uptake kinetics for a wide range of synthetic versus natural apo-ferrichromes are not extensively available in the published literature, qualitative and semi-quantitative studies provide valuable insights into their functional equivalence. This guide summarizes the key findings and presents the experimental protocols used to assess these functions.
Qualitative Functional Comparison
The functional equivalence of synthetic apo-ferrichrome analogs to their natural counterpart is highly dependent on the specific chemical structure of the synthetic molecule. Minor structural changes can lead to significant differences in biological activity. One of the most well-studied synthetic analogs, retrohydroxamate ferrichrome, has demonstrated a high degree of functional equivalence to natural ferrichrome in several biological assays.[1][2]
| Feature | Natural Apo-Ferrichrome | Synthetic Apo-Ferrichrome (Retrohydroxamate Ferrichrome) | Other Synthetic Analogs (e.g., dihydroxamates, trihydroxamates) |
| Iron (Fe³⁺) Chelation | Strong chelator | Weaker chelator than the natural form[1][2] | Variable, often lower than natural ferrichrome |
| Growth Promotion Activity (Arthrobacter flavescens) | Promotes growth | Indistinguishable from natural ferrichrome[1][2] | Varied; some show significantly lower activity |
| Siderophore Activity (Ustilago sphaerogena) | Active | As active as natural ferrichrome[1][2] | Often less active |
| Antibiotic Antagonism (Albomycin vs. Bacillus subtilis) | Potent antagonism | Indistinguishable from natural ferrichrome[1] | Not widely reported |
Experimental Protocols
The assessment of apo-ferrichrome's functional equivalence relies on a suite of specialized bioassays. Below are detailed methodologies for key experiments cited in the comparison.
Siderophore Detection and Quantification: Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the strong iron chelator, CAS.
Principle: In the absence of other siderophores, the CAS dye is complexed with Fe³⁺, forming a blue-colored complex. When a sample containing a siderophore is added, the siderophore removes the iron from the CAS complex, causing a color change from blue to orange/yellow. The intensity of the color change is proportional to the amount of siderophore present.
Protocol:
-
Preparation of CAS Agar Plates:
-
Prepare the CAS assay solution by slowly mixing solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a FeCl₃ solution.
-
Autoclave a suitable growth medium (e.g., LB agar for bacteria, Potato Dextrose Agar for fungi) and cool to 50°C.
-
Aseptically mix the CAS assay solution with the molten agar and pour into petri plates.
-
-
Inoculation and Incubation:
-
Inoculate the test microorganisms (e.g., bacteria or fungi) onto the center of the CAS agar plates.
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 28-37°C) for 24-72 hours.
-
-
Observation and Quantification:
-
Observe the plates for the formation of a yellow-orange halo around the microbial colonies against the blue background.
-
The diameter of the halo can be measured as a semi-quantitative indication of siderophore production. For quantification, a liquid CAS assay can be performed, and the change in absorbance at 630 nm is measured.
-
Growth Promotion Bioassay with Arthrobacter flavescens
Arthrobacter flavescens is an organism that exhibits a specific growth requirement for hydroxamate-type siderophores like ferrichrome, making it an excellent indicator for the biological activity of ferrichrome and its analogs.
Protocol:
-
Preparation of Iron-Deficient Medium:
-
Prepare a defined minimal medium for Arthrobacter flavescens, ensuring all glassware is acid-washed to remove trace iron.
-
Add a strong iron chelator, such as ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDHA), to the medium to sequester any residual iron, thus making the medium iron-deficient.
-
-
Assay Setup:
-
Inoculate the iron-deficient medium with a culture of Arthrobacter flavescens.
-
Aliquot the inoculated medium into a multi-well plate.
-
Add serial dilutions of the test compounds (natural apo-ferrichrome, synthetic apo-ferrichrome analogs) and a negative control (no siderophore) to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal growth temperature for Arthrobacter flavescens (e.g., 30°C) for 24-48 hours.
-
Measure the bacterial growth by monitoring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against the concentration of the siderophore. The ability of the synthetic analog to promote growth is compared to that of natural apo-ferrichrome.
-
Iron Uptake Assay using Radiolabeled Iron (⁵⁵Fe)
This assay directly measures the ability of a siderophore to facilitate the uptake of iron into microbial cells using radioactive ⁵⁵Fe.
Protocol:
-
Preparation of ⁵⁵Fe-Siderophore Complexes:
-
Incubate the siderophore (natural or synthetic apo-ferrichrome) with ⁵⁵FeCl₃ to form the ⁵⁵Fe-ferrichrome complex.
-
-
Cell Culture Preparation:
-
Grow the test organism (e.g., Ustilago sphaerogena or Escherichia coli) in an iron-deficient medium to induce the expression of siderophore uptake systems.
-
Harvest the cells by centrifugation, wash with an iron-free buffer, and resuspend to a known cell density.
-
-
Uptake Experiment:
-
Initiate the uptake experiment by adding the ⁵⁵Fe-ferrichrome complex to the cell suspension.
-
Incubate at the appropriate temperature with shaking.
-
At various time points, take aliquots of the cell suspension and filter them through a membrane filter to separate the cells from the medium.
-
Wash the filters with a cold buffer to remove any non-specifically bound ⁵⁵Fe-ferrichrome.
-
-
Quantification of Iron Uptake:
-
Place the filters in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of iron taken up by the cells.
-
-
Data Analysis:
Visualizations
Experimental Workflow Diagrams
Conclusion
The functional equivalence of synthetic apo-ferrichrome to its natural counterpart is a nuanced topic, heavily reliant on achieving a biomimetic structure. While some synthetic analogs like retrohydroxamate ferrichrome exhibit remarkable functional similarity in biological systems, others may have compromised activity. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the performance of novel synthetic siderophores. Future studies providing quantitative data on binding affinities and transport kinetics will be invaluable for a more complete understanding and for the rational design of new synthetic apo-ferrichrome molecules for various biotechnological and therapeutic applications.
References
Quantitative comparison of siderophore production across different fungal strains
For Researchers, Scientists, and Drug Development Professionals
Siderophores, low-molecular-weight, high-affinity iron-chelating compounds, are crucial for the survival and virulence of many fungal species. By sequestering iron from their environment, fungi can thrive in iron-limited conditions, including within a host organism. Understanding the quantitative differences in siderophore production across various fungal strains is paramount for developing novel antifungal strategies and for various biotechnological applications. This guide provides a comparative analysis of siderophore production by different fungal species, supported by experimental data and detailed methodologies.
Quantitative Comparison of Siderophore Production
The production of siderophores varies significantly among different fungal species and even between strains of the same species. Environmental conditions such as pH, temperature, and the availability of carbon and nitrogen sources also play a critical role in the quantity of siderophores produced.[1][2] The following table summarizes quantitative data on siderophore production from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions, which are detailed where available.
| Fungal Species | Strain | Siderophore Type(s) | Production Level | Medium/Conditions | Reference(s) |
| Cunninghamella elegans | Marine isolate | Carboxylate | 1987.5 µg/ml | Not specified | [3] |
| Cunninghamella elegans | Terrestrial isolate | Carboxylate | 1248.75 µg/ml | Not specified | [3] |
| Aspergillus versicolor | Marine isolate | Hydroxamate | 182.5 µg/ml | Desferrioxamine mesylate equivalent | [4] |
| Aspergillus niger | MH844535 | Hydroxamate | 87% siderophore units | Not specified | [5] |
| Aspergillus niger | PT1 | Hydroxamate | 80% siderophore units | 2% Malt extract medium, pH 7.0 | [2] |
| Aspergillus parasiticus | PT6 | Hydroxamate | 75% siderophore units | 2% Malt extract medium, pH 7.0 | [2] |
| Penicillium chrysogenum | CAL1 | Hydroxamate | 57% siderophore units | Not specified | [1] |
| Aspergillus sydowii | CAR12 | Hydroxamate | 49% siderophore units | Not specified | [1] |
| Aspergillus terreus | CAR14 | Hydroxamate | 46% siderophore units | [1] | |
| Candida famata | 1 | Phenolate & Hydroxamate | 60% siderophore units | Not specified | [6] |
| Aspergillus niger | Marine strain | Hydroxamate | 3.5 µg/ml | Desferrioxamine mesylate equivalent | [4] |
Experimental Protocols
Accurate quantification of siderophore production is essential for comparative studies. The two most common methods are the Chrome Azurol S (CAS) assay and High-Performance Liquid Chromatography (HPLC).
Chrome Azurol S (CAS) Liquid Assay
The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It relies on the competition for iron between the siderophore and the strong chelator, CAS. When a siderophore removes iron from the CAS-iron complex, the color of the solution changes from blue to orange, and this change can be measured spectrophotometrically.
Protocol:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.
-
In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.
-
Prepare a 1 mM FeCl₃ solution by dissolving 27 mg of FeCl₃·6H₂O in 100 ml of 10 mM HCl.
-
Mix the CAS and HDTMA solutions. While stirring vigorously, slowly add 10 ml of the 1 mM FeCl₃ solution. The resulting solution will be dark blue. Autoclave and store in the dark.[7][8]
-
-
Fungal Culture Preparation:
-
Inoculate the fungal strain into a low-iron liquid medium.
-
Incubate the culture under optimal conditions for siderophore production (typically 5-7 days at 28-30°C with shaking).[7]
-
Harvest the culture supernatant by centrifugation to remove fungal biomass.
-
-
Quantification:
-
Mix 0.5 ml of the culture supernatant with 0.5 ml of the CAS assay solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm. A reference sample containing 0.5 ml of uninoculated medium and 0.5 ml of CAS solution should also be measured.
-
Siderophore production is often expressed as a percentage of siderophore units, calculated using the following formula: % Siderophore Units = [(Ar - As) / Ar] x 100 where Ar is the absorbance of the reference and As is the absorbance of the sample.[5][9]
-
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more specific and accurate quantification of different types of siderophores. This method separates the siderophores in a sample, and their concentration can be determined by comparing the peak areas to those of known standards.
Protocol:
-
Sample Preparation:
-
Collect the fungal culture supernatant.
-
To quantify extracellular siderophores, the supernatant can often be directly analyzed after filtration (0.22 µm filter).
-
For some applications, a concentration step may be necessary, for example, by using solid-phase extraction with an Amberlite XAD resin.[10]
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is typically employed.
-
Detection: Siderophore-iron complexes can be detected by their absorbance in the visible range (around 435-450 nm for hydroxamates).[11]
-
Quantification: A standard curve is generated using known concentrations of purified siderophores (e.g., ferrioxamine B, fusarinine C, ferricrocin). The concentration of siderophores in the sample is then determined by comparing the peak area to the standard curve.
-
Signaling Pathways and Regulation
The biosynthesis of siderophores is a tightly regulated process, primarily controlled by the availability of iron.
Siderophore Biosynthesis and Regulation in Aspergillus fumigatus
Aspergillus fumigatus, a well-studied opportunistic human pathogen, produces both extracellular (fusarinine C and triacetylfusarinine C) and intracellular (ferricrocin and hydroxyferricrocin) siderophores. The biosynthesis and regulation of these siderophores involve a complex interplay of several genes and transcription factors.[12][13][14]
Under low-iron conditions, the bZip transcription factor HapX is activated, leading to the upregulation of siderophore biosynthesis genes, including sidA.[13] HapX also represses the GATA transcription factor SreA. Conversely, under high-iron conditions, SreA is activated and represses the expression of hapX and siderophore biosynthesis genes to prevent iron toxicity.[12][15]
Experimental Workflow for Siderophore Quantification
The following diagram illustrates a typical workflow for the quantitative comparison of siderophore production across different fungal strains.
This guide provides a foundational understanding of the quantitative differences in siderophore production among various fungal strains. For researchers in drug development, targeting the unique aspects of fungal siderophore biosynthesis and uptake presents a promising avenue for novel antifungal therapies. Further research into the specific regulatory mechanisms and the precise quantities of different siderophores produced by pathogenic fungi will be invaluable in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical characterization and quantification of siderophores produced by marine and terrestrial aspergilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpp.journals.ekb.eg [jpp.journals.ekb.eg]
- 6. tsijournals.com [tsijournals.com]
- 7. Siderophore Detection assay [protocols.io]
- 8. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimization and identification of siderophores produced by Pseudomonas monteilii strain MN759447 and its antagonism toward fungi associated with mortality in Dalbergia sissoo plantation forests [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SreA-mediated iron regulation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Siderophores in Aspergillus Fumigatus: Biosynthesis and Iron Transport | Himalayan Journal of Agriculture [himjournals.com]
- 14. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.korea.ac.kr [pure.korea.ac.kr]
Safety Operating Guide
Proper Disposal of Iron-Free Ferrichrome: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of iron-free ferrichrome, also known as Desferrichrome. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical handling in a research environment.
Immediate Safety and Handling Information
Iron-free ferrichrome is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1]. However, it is crucial to handle it with appropriate care to avoid unnecessary exposure and environmental contamination. It is designated as Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water[2][3]. Therefore, preventing its entry into aquatic systems is a primary concern.
Personal Protective Equipment (PPE):
When handling iron-free ferrichrome powder, the following personal protective equipment should be used[2][3]:
-
Eye Protection: Eyeshields or safety glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A dust mask, such as a type N95 (US), is recommended to avoid inhalation of fine particles[2][3].
First Aid Measures:
In case of exposure, follow these general first aid guidelines[1]:
-
After Inhalation: Move the individual to fresh air. If any complaints or symptoms arise, consult a doctor.
-
After Skin Contact: The product is generally not expected to cause skin irritation. Wash the affected area with soap and water.
-
After Eye Contact: Rinse the opened eye for several minutes under running water.
-
After Swallowing: If symptoms persist, seek medical advice.
Quantitative Safety Data Summary
For quick reference, the following table summarizes key quantitative safety and hazard information for iron-free ferrichrome.
| Parameter | Value | Source |
| NFPA Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Storage Class | 11 - Combustible Solids | [2][3] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [2][3] |
Step-by-Step Disposal Protocol for Iron-Free Ferrichrome
The primary goal of the disposal procedure is to manage iron-free ferrichrome as a solid waste and prevent its release into the environment, particularly into water systems.
Experimental Protocol: Solid Waste Disposal of Iron-Free Ferrichrome
-
Waste Collection:
-
Collect dry, solid iron-free ferrichrome waste in a designated, clearly labeled, and sealable container.
-
Avoid mixing with liquid waste or other hazardous chemical waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
For trace amounts, such as residue on weighing paper or contaminated gloves, collect these materials in a designated solid chemical waste container.
-
-
Containment and Cleanup of Spills:
-
In the event of a small spill, mechanically pick up the solid material[1]. This can be done by carefully sweeping or using a dustpan and brush. Avoid methods that generate excessive dust.
-
Place the collected material into a labeled waste container.
-
Clean the spill area with a damp cloth or paper towel to remove any remaining residue. Dispose of the cleaning materials as solid chemical waste.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature for the product is 2-8°C[2].
-
-
Final Disposal:
-
Dispose of the collected waste through your institution's chemical waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
-
Crucially, do not allow iron-free ferrichrome to enter sewers, surface water, or ground water [1].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of iron-free ferrichrome in a laboratory setting.
Caption: Workflow for the proper disposal of iron-free ferrichrome waste.
References
Essential Safety and Logistical Information for Handling Iron-Free Ferrichrome
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides detailed procedural guidance for the safe use and disposal of iron-free ferrichrome, a siderophore compound.
Personal Protective Equipment (PPE) and Safety Precautions
While some safety data sheets (SDS) for iron-free ferrichrome may indicate minimal required personal protective equipment, a conservative and safety-first approach is strongly recommended due to its nature as a fine powder and the potential for inhalation or contact. Cross-referencing with the handling procedures for similar siderophore compounds, such as deferoxamine mesylate, suggests more stringent precautions.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-compliant | Protects against dust particles and accidental splashes. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | Prevents skin contact with the compound. |
| Respiratory Protection | Dust Mask | N95 (US) or FFP2 (EU) | Minimizes inhalation of fine powder, especially when handling larger quantities or if there is a risk of aerosolization. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from contamination. |
It is crucial to always wash hands thoroughly after handling the substance, even when gloves have been worn[1].
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Before handling, ensure that the designated workspace is clean and uncluttered.
-
Perform all weighing and handling of the solid compound within a chemical fume hood or a ventilated enclosure to minimize dust inhalation[2].
-
Use appropriate tools, such as a chemical spatula, for transferring the powder.
2. Dissolution:
-
When preparing solutions, add the solid iron-free ferrichrome to the solvent slowly to avoid splashing.
-
If the compound is dissolved in water for experimental use, it is recommended to filter and sterilize it through a 0.22 μm filter before application.
3. Storage:
-
Store iron-free ferrichrome in a tightly sealed container.
-
For long-term storage, maintain at -80°C (up to 6 months) or -20°C (up to 1 month)[1].
-
It is advisable to store the compound under a dry, inert atmosphere, such as nitrogen, and away from moisture.
Disposal Plan
Proper disposal of unused iron-free ferrichrome and its containers is essential to prevent environmental contamination and ensure compliance with local regulations.
1. Waste Categorization:
-
Treat all solid waste and concentrated solutions of iron-free ferrichrome as chemical waste.
-
Do not dispose of the solid compound or concentrated solutions down the drain[3].
2. Collection and Storage of Waste:
-
Collect waste in a clearly labeled, sealed container appropriate for chemical waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
3. Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company[4][5].
Experimental Workflow for Handling Ferrichrome Iron-Free
Caption: Workflow for the safe handling of iron-free ferrichrome.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
